molecular formula C13H18O B099730 4-(4-Ethoxyphenyl)-2-methyl-1-butene CAS No. 18272-92-9

4-(4-Ethoxyphenyl)-2-methyl-1-butene

Cat. No.: B099730
CAS No.: 18272-92-9
M. Wt: 190.28 g/mol
InChI Key: HDUAUKYTEMHROF-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)-2-methyl-1-butene (CAS 18272-92-9) is an organic compound with the molecular formula C 13 H 18 O and a molecular weight of 190.28 g/mol . This butene derivative features a 4-ethoxyphenyl group and a methyl-substituted alkene, a structure that may serve as a valuable synthetic intermediate or building block in organic chemistry research . The specific research applications and biological mechanisms of action for this compound are not currently well-documented in the scientific literature. Researchers may investigate its potential as a precursor in the synthesis of more complex molecules, such as pharmaceuticals or agrochemicals. Its structure, which includes an alkene and an ether functionality, makes it a candidate for various chemical transformations, including epoxidation or use in polymerization studies . This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic uses and is strictly not for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethoxy-4-(3-methylbut-3-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-4-14-13-9-7-12(8-10-13)6-5-11(2)3/h7-10H,2,4-6H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUAUKYTEMHROF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641213
Record name 1-Ethoxy-4-(3-methylbut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18272-92-9
Record name 1-Ethoxy-4-(3-methylbut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on 4-(4-Ethoxyphenyl)-2-methyl-1-butene: Current Scientific Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves to consolidate the currently available scientific and technical information regarding the chemical properties of 4-(4-Ethoxyphenyl)-2-methyl-1-butene. Despite a comprehensive search of scientific literature and chemical databases, it is important to note that detailed experimental data and research on this specific compound are exceptionally limited in the public domain. This guide presents the predicted data where available and outlines general methodologies that could be applied for its characterization and study, based on related compounds.

Chemical and Physical Properties

Quantitative data for this compound is sparse and largely based on computational predictions. The following table summarizes the available information.

PropertyValueSource
Molecular Formula C₁₃H₁₈ON/A
Molecular Weight 190.28 g/mol [1]
Boiling Point 264.7 ± 9.0 °CPredicted[1]
Density 0.918 ± 0.06 g/cm³Predicted[1]

Note: No experimental data for properties such as melting point, solubility, or spectroscopic characteristics (NMR, IR, Mass Spectrometry) for this compound have been found in the reviewed literature.

Synthesis and Experimental Protocols

A potential synthesis workflow is outlined below. This is a hypothetical pathway and would require experimental validation.

G Hypothetical Synthesis Workflow cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Product 4-ethoxytoluene 4-Ethoxytoluene Grignard_Formation Grignard Reagent Formation 4-ethoxytoluene->Grignard_Formation Mg, THF isobutyraldehyde Isobutyraldehyde Grignard_Reaction Grignard Reaction isobutyraldehyde->Grignard_Reaction Grignard_Formation->Grignard_Reaction Dehydration Dehydration Grignard_Reaction->Dehydration Acid catalyst (e.g., H₂SO₄), Heat Final_Product This compound Dehydration->Final_Product

Caption: Hypothetical synthetic pathway for this compound.

Detailed Methodologies (Hypothetical):

  • Step 1: Grignard Reagent Formation: 4-Bromotoluene would first be reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent, (4-ethoxyphenyl)magnesium bromide.

  • Step 2: Grignard Reaction: The prepared Grignard reagent would then be reacted with isobutyraldehyde in a nucleophilic addition reaction. This would be followed by an acidic workup to yield the intermediate alcohol, 1-(4-ethoxyphenyl)-2-methylpropan-1-ol.

  • Step 3: Dehydration: The intermediate alcohol would undergo dehydration, likely through treatment with a strong acid catalyst such as sulfuric acid and heat, to eliminate a molecule of water and form the target alkene, this compound.

Purification and Characterization: The final product would likely be purified using column chromatography. Characterization would be essential and would involve standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be critical for confirming the structure, including the position of the double bond and the connectivity of the ethyl and methyl groups.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic C=C bond of the alkene and the aromatic C-H and C-O stretches.

  • Mass Spectrometry (MS): MS would confirm the molecular weight of the compound.

Biological Activity and Signaling Pathways

There is currently no published research detailing any biological activity or investigation into the signaling pathways affected by this compound. The compound is not mentioned in major pharmacological or toxicological databases.

For researchers interested in the potential biological effects of this compound, a general workflow for initial screening is proposed.

G Proposed Biological Screening Workflow Compound This compound Cell_Culture In vitro Cell-Based Assays (e.g., cancer cell lines, primary cells) Compound->Cell_Culture Cytotoxicity Cytotoxicity/Viability Assays (e.g., MTT, LDH) Cell_Culture->Cytotoxicity Target_Identification Target Identification Studies (e.g., proteomics, transcriptomics) Cytotoxicity->Target_Identification If cytotoxic/active Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Target_Identification->Pathway_Analysis In_Vivo In vivo Animal Models (if promising in vitro results) Pathway_Analysis->In_Vivo

Caption: A general workflow for the initial biological screening of a novel compound.

Conclusion and Future Directions

This compound is a compound for which there is a significant lack of empirical data in the scientific literature. The information available is primarily predictive. For researchers and drug development professionals, this presents both a challenge and an opportunity. The immediate future for research on this compound would involve its synthesis and thorough chemical characterization. Following this, a broad biological screening could elucidate any potential therapeutic or toxicological properties, which could then lead to more focused studies on its mechanism of action and potential involvement in cellular signaling pathways. Until such studies are conducted and published, any discussion of its properties and activities remains speculative.

References

4-(4-Ethoxyphenyl)-2-methyl-1-butene CAS number 18272-92-9 characterization

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 18272-92-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical characterization of 4-(4-Ethoxyphenyl)-2-methyl-1-butene. Due to the limited availability of public experimental data for this specific compound, this document presents predicted physical and spectroscopic properties based on established chemical principles and data from structurally similar compounds. Plausible synthetic routes are detailed with complete experimental protocols. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related aryl-alkene compounds.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. The boiling point and density are predicted values based on computational models.

PropertyValueReference
CAS Number 18272-92-9
Molecular Formula C₁₃H₁₈O[1][2]
Molecular Weight 190.28 g/mol [3]
Predicted Boiling Point 264.7 ± 9.0 °C at 760 mmHg[3]
Predicted Density 0.918 ± 0.06 g/cm³[3]

Predicted Spectroscopic Data

The following tables outline the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectral data of analogous compounds, such as 2-methyl-4-phenyl-1-butene.[4]

¹H NMR Spectroscopy

Predicted ¹H NMR (CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.10d, J ≈ 8.5 Hz2HAr-H (ortho to -OCH₂CH₃)
~6.85d, J ≈ 8.5 Hz2HAr-H (meta to -OCH₂CH₃)
~4.75s1H=CH ₂ (vinylic)
~4.65s1H=CH ₂ (vinylic)
~4.00q, J ≈ 7.0 Hz2H-OCH ₂CH₃
~2.65t, J ≈ 7.5 Hz2HAr-CH ₂-
~2.30t, J ≈ 7.5 Hz2H-CH ₂-C=
~1.75s3H=C-CH
~1.40t, J ≈ 7.0 Hz3H-OCH₂CH
¹³C NMR Spectroscopy

Predicted ¹³C NMR (CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~157.5C -O (aromatic)
~145.0C =CH₂
~133.0C -CH₂ (aromatic)
~129.5C H (aromatic, ortho)
~114.5C H (aromatic, meta)
~110.0=C H₂
~63.5-OC H₂CH₃
~40.0Ar-C H₂-
~34.0-C H₂-C=
~22.5=C-C H₃
~15.0-OCH₂C H₃
Infrared (IR) Spectroscopy

Predicted IR (neat, cm⁻¹):

Wavenumber (cm⁻¹)Functional Group Assignment
~3080=C-H stretch (vinylic)
~2960-2850C-H stretch (aliphatic)
~1650C=C stretch (alkene)
~1610, 1510C=C stretch (aromatic)
~1240C-O stretch (aryl ether)
~890=CH₂ bend (out-of-plane)
Mass Spectrometry

Predicted Mass Spectrum (EI):

m/zProposed Fragment
190[M]⁺
175[M - CH₃]⁺
161[M - C₂H₅]⁺
135[M - C₄H₇]⁺
107[C₇H₇O]⁺

Proposed Synthetic Routes and Experimental Protocols

Synthesis via Grignard Reaction

This approach involves the reaction of an isopropenyl Grignard reagent with a suitable electrophile derived from 4-ethoxyphenylethanol.

Grignard_Synthesis cluster_0 Step 1: Preparation of 2-(4-Ethoxyphenyl)ethyl Bromide cluster_1 Step 2: Grignard Reaction A 4-Ethoxyphenylethanol B PBr₃, Pyridine A->B Reaction C 2-(4-Ethoxyphenyl)ethyl Bromide B->C Product F Reaction with 2-(4-Ethoxyphenyl)ethyl Bromide C->F D Isopropenyl Bromide + Mg E Isopropenylmagnesium Bromide D->E Formation E->F G This compound F->G Product

Caption: Proposed Grignard reaction workflow for the synthesis of this compound.

Step 1: Synthesis of 2-(4-Ethoxyphenyl)ethyl Bromide

  • To a stirred solution of 4-ethoxyphenylethanol (1 equivalent) in dry diethyl ether under a nitrogen atmosphere at 0 °C, slowly add phosphorus tribromide (PBr₃, 0.4 equivalents).

  • A small amount of pyridine (0.1 equivalents) is added to neutralize the HBr byproduct.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of ice-cold water.

  • The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 2-(4-ethoxyphenyl)ethyl bromide.

Step 2: Grignard Reaction to form this compound

  • In a separate flask, prepare the Grignard reagent by adding a solution of isopropenyl bromide (1.2 equivalents) in dry tetrahydrofuran (THF) to a suspension of magnesium turnings (1.3 equivalents) in dry THF under a nitrogen atmosphere.

  • The reaction is initiated with a small crystal of iodine if necessary.

  • Once the Grignard reagent formation is complete, the solution of 2-(4-ethoxyphenyl)ethyl bromide (1 equivalent) in dry THF is added dropwise at 0 °C.

  • The reaction mixture is then refluxed for 4 hours.

  • After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Synthesis via Wittig Reaction

This classic olefination reaction involves the reaction of a phosphorus ylide with 1-(4-ethoxyphenyl)propan-2-one.

Wittig_Synthesis cluster_0 Step 1: Ylide Preparation cluster_1 Step 2: Wittig Reaction A Methyltriphenylphosphonium Bromide B n-Butyllithium in THF A->B Deprotonation C Methylenetriphenylphosphorane (Ylide) B->C Product E Reaction with Ylide C->E D 1-(4-Ethoxyphenyl)propan-2-one D->E F This compound E->F Product

Caption: Proposed Wittig reaction workflow for the synthesis of this compound.

Step 1: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

  • To a suspension of methyltriphenylphosphonium bromide (1.1 equivalents) in dry THF under a nitrogen atmosphere at 0 °C, add n-butyllithium (1.05 equivalents, 2.5 M in hexanes) dropwise.

  • The resulting deep red or orange solution is stirred at 0 °C for 1 hour, then at room temperature for an additional hour to ensure complete ylide formation.

Step 2: Wittig Olefination

  • A solution of 1-(4-ethoxyphenyl)propan-2-one (1 equivalent) in dry THF is added dropwise to the prepared ylide solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is monitored by TLC for the disappearance of the ketone.

  • The reaction is quenched by the addition of water.

  • The mixture is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield this compound.

Potential Biological Activity and Future Directions

While no specific biological activities have been reported for this compound, the ethoxyphenyl moiety is present in various biologically active molecules. Studies on other ethoxyphenyl derivatives have suggested potential antimicrobial and antioxidant activities.[1][5] The structural similarity of the core scaffold to certain classes of pharmacologically active compounds, such as some non-steroidal anti-inflammatory drugs and selective estrogen receptor modulators, suggests that this compound could be a candidate for biological screening in these areas.

Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, a broad range of in vitro and in vivo biological assays could be performed to elucidate its pharmacological profile.

Conclusion

This technical guide provides a foundational understanding of this compound, including its predicted physicochemical and spectroscopic properties. The detailed hypothetical synthetic protocols offer a starting point for its preparation in a laboratory setting. Further experimental validation is necessary to confirm the data presented herein and to explore the potential biological activities of this compound. This document aims to facilitate future research and development efforts involving this and structurally related molecules.

References

A Technical Guide to the Spectroscopic Profile of 4-(4-Ethoxyphenyl)-2-methyl-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 4-(4-Ethoxyphenyl)-2-methyl-1-butene. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this report details predicted spectroscopic characteristics based on closely related structural analogs. The methodologies described represent standard analytical protocols for the characterization of novel organic compounds.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₁₈O

  • Molecular Weight: 190.28 g/mol

  • CAS Number: 18272-92-9

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound, extrapolated from spectral data of analogous compounds such as 2-methyl-4-phenyl-1-butene and various 4-methoxyphenylbutene derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.10d, J ≈ 8.5 Hz2HAr-H (ortho to -OCH₂CH₃)
~6.85d, J ≈ 8.5 Hz2HAr-H (meta to -OCH₂CH₃)
~4.75s1H=CH₂ (vinylic)
~4.70s1H=CH₂ (vinylic)
4.02q, J ≈ 7.0 Hz2H-OCH₂CH₃
2.65t, J ≈ 7.5 Hz2HAr-CH₂-
2.35t, J ≈ 7.5 Hz2H-CH₂-C=
1.75s3H=C-CH₃
1.41t, J ≈ 7.0 Hz3H-OCH₂CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~157.5Ar-C (para, attached to -O)
~145.0=C(CH₃)
~133.0Ar-C (ipso, attached to butene chain)
~129.5Ar-CH (ortho to -OCH₂CH₃)
~114.5Ar-CH (meta to -OCH₂CH₃)
~110.0=CH₂
~63.0-OCH₂CH₃
~40.0Ar-CH₂-
~35.0-CH₂-C=
~22.5=C-CH₃
~15.0-OCH₂CH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3075Medium=C-H stretch (vinylic)
~2960-2850StrongC-H stretch (aliphatic)
~1650MediumC=C stretch (alkene)
~1610, 1510StrongC=C stretch (aromatic)
~1245StrongC-O-C stretch (aryl ether)
~890Strong=CH₂ out-of-plane bend

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
190Moderate[M]⁺ (Molecular Ion)
161Moderate[M - C₂H₅]⁺
133Strong[M - C₄H₇]⁺
107Very Strong[C₇H₇O]⁺ (base peak)
91Moderate[C₇H₇]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of approximately 5-10 mg of this compound would be dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer.

3.2 Infrared (IR) Spectroscopy The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two sodium chloride plates to form a thin film for analysis. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

3.3 Mass Spectrometry (MS) Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the ion source, and the resulting fragmentation pattern would be analyzed.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Characterization Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound for research and development purposes. Experimental verification of these predicted data is recommended for any application.

Potential Biological Activity of Ethoxyphenyl Butene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential biological activities of ethoxyphenyl butene derivatives, a class of organic compounds with emerging interest in the field of medicinal chemistry. While research into ethoxy-substituted derivatives is still developing, significant insights can be drawn from their structural similarity to well-studied methoxyphenyl analogues, particularly chalcones. This document summarizes the current findings on their anticancer properties, explores their potential anti-inflammatory and antioxidant activities based on structure-activity relationship (SAR) studies of related compounds, and provides detailed experimental protocols for key biological assays.

Core Chemical Structure and Analogs

Ethoxyphenyl butene derivatives are characterized by an ethoxyphenyl group linked to a butene core. A prominent subgroup of these compounds are the chalcones, or 1,3-diaryl-2-propen-1-ones, where the butene is part of a propenone system. The substitution pattern on the phenyl rings, including the position of the ethoxy group, significantly influences the compound's biological activity. Much of the current understanding is extrapolated from their methoxy-substituted counterparts due to the extensive research on the latter.

Anticancer Activity

The most concretely documented biological activity of an ethoxyphenyl butene derivative is its potential as an anticancer agent. Research has demonstrated the cytotoxic and pro-apoptotic effects of specific derivatives on cancer cell lines.

Cytotoxicity of (E)-1-(4-ethoxy-3-methoxyphenyl)-5-methylhex-1-en-3-one

A notable example is the chalcone analogue (E)-1-(4-ethoxy-3-methoxyphenyl)-5-methylhex-1-en-3-one. Studies have shown its cytotoxic effects on the human cervical cancer cell line (HeLa). The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, have been determined and are presented in Table 1. The data shows a dose-dependent cytotoxic effect.[1]

Table 1: Cytotoxicity of (E)-1-(4-ethoxy-3-methoxyphenyl)-5-methylhex-1-en-3-one against HeLa Cells [1]

Treatment DurationIC50 (µM)
24 hours2.55 ± 1.23
48 hours3.64 ± 0.86

Data presented as mean ± standard deviation.

Mechanism of Action: Induction of Apoptosis

The primary mechanism of the anticancer activity of (E)-1-(4-ethoxy-3-methoxyphenyl)-5-methylhex-1-en-3-one has been identified as the induction of apoptosis, or programmed cell death. Flow cytometry analysis using Annexin V-FITC and 7-AAD staining has confirmed that this compound induces apoptosis in HeLa cells.[1] This is a desirable characteristic for an anticancer agent, as it eliminates cancer cells in a controlled manner.

Below is a generalized signaling pathway for apoptosis induction, a common mechanism for many chemotherapeutic agents.

Compound Ethoxyphenyl Butene Derivative Cell Cancer Cell Compound->Cell Treatment Mitochondria Mitochondria Cell->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Release of Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Generalized intrinsic apoptosis pathway initiated by a cytotoxic compound.

Potential Anti-inflammatory and Antioxidant Activities

While direct and extensive evidence for the anti-inflammatory and antioxidant activities of ethoxyphenyl butene derivatives is limited, the broader class of chalcones, including many methoxyphenyl derivatives, has been widely studied for these properties. The structural similarities suggest that ethoxyphenyl butene derivatives are promising candidates for exhibiting similar activities.

Inferred Anti-inflammatory Activity

Chalcones are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of inflammatory signaling pathways such as NF-κB. For instance, methoxylated phenyl-based chalcones have shown significant inhibition of nitric oxide production in LPS-induced macrophages, with some derivatives exhibiting IC50 values in the low micromolar range.[2] The presence of electron-donating groups like ethoxy on the phenyl ring is generally considered favorable for anti-inflammatory activity.

Inferred Antioxidant Activity

The antioxidant properties of chalcones are often attributed to their ability to scavenge free radicals and chelate metal ions.[3] The phenolic hydroxyl and methoxy groups are known to contribute to this activity.[3] It is plausible that the ethoxy group, being an electron-donating group, could also contribute to the antioxidant potential of these derivatives. Studies on various chalcone derivatives have demonstrated their capacity to scavenge radicals in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[4][5][6][7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the anticancer activity of ethoxyphenyl butene derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: HeLa cells are seeded in a 96-well plate at a density of 1 × 10^4 cells/well and cultured for 24 hours at 37°C.[3]

  • Treatment: The cells are then exposed to varying concentrations of the ethoxyphenyl butene derivative for 24 or 48 hours. A control group is treated with the vehicle (e.g., DMSO) only.[3]

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[3]

  • Formazan Solubilization: The medium is removed, and the resulting formazan crystals are dissolved in 100 µL of dimethyl sulfoxide (DMSO).[3]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 490 nm with a reference wavelength of 620 nm.[3]

  • Data Analysis: The relative cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is calculated from the dose-response curve.

Apoptosis Detection (Annexin V-FITC/7-AAD Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

Protocol:

  • Cell Treatment: HeLa cells are treated with the IC50 concentration of the ethoxyphenyl butene derivative for a specified time (e.g., 48 hours).[1]

  • Cell Harvesting: After treatment, the cells are harvested, washed with cold PBS, and centrifuged.[8][9]

  • Resuspension: The cell pellet is resuspended in 1X Annexin V Binding Buffer.[8]

  • Staining: 5 µL of Annexin V-FITC and 5 µL of 7-AAD are added to the cell suspension.[8]

  • Incubation: The cells are gently vortexed and incubated for 15-20 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis: After incubation, 400 µL of 1X Annexin V Binding Buffer is added, and the cells are analyzed immediately by flow cytometry.[8] Annexin V-FITC is detected in the FITC channel, and 7-AAD is detected in the PerCP or a similar channel.

cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis Start Treat cells with compound Harvest Harvest and wash cells Start->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend AddStains Add Annexin V-FITC and 7-AAD Resuspend->AddStains Incubate Incubate in dark AddStains->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Experimental workflow for apoptosis detection using Annexin V/7-AAD staining.

Conclusion and Future Directions

The available evidence strongly suggests that ethoxyphenyl butene derivatives, particularly those with a chalcone scaffold, are a promising class of compounds with significant anticancer potential. The demonstrated cytotoxicity and apoptosis-inducing capabilities of (E)-1-(4-ethoxy-3-methoxyphenyl)-5-methylhex-1-en-3-one warrant further investigation into its efficacy against a broader range of cancer cell lines and in in vivo models.

Furthermore, based on the well-established structure-activity relationships of related methoxyphenyl chalcones, there is a strong rationale for exploring the anti-inflammatory and antioxidant properties of ethoxyphenyl butene derivatives. Future research should focus on the synthesis of a library of these compounds with varying substitution patterns to elucidate their full therapeutic potential and to establish a comprehensive understanding of their structure-activity relationships. Such studies will be crucial for the development of novel and effective therapeutic agents for a variety of diseases.

References

An In-Depth Technical Guide to Grignard Reaction Mechanisms for Alkene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Grignard reaction, a cornerstone of organic synthesis, offers a powerful and versatile methodology for the formation of carbon-carbon bonds. While renowned for its utility in the synthesis of alcohols, its application in the stereoselective and regioselective construction of alkenes is of significant interest in academic research and the pharmaceutical industry. This technical guide provides an in-depth exploration of the core mechanisms, experimental protocols, and quantitative data associated with the synthesis of alkenes utilizing Grignard reagents.

Introduction to Alkene Synthesis via Grignard Reagents

Grignard reagents (R-MgX) are potent nucleophiles and strong bases, prepared by the reaction of an organic halide with magnesium metal.[1] Their utility in alkene synthesis is primarily realized through three distinct mechanistic pathways:

  • Nucleophilic Substitution on Allylic and Vinyl Halides: This approach involves the direct coupling of a Grignard reagent with an allylic or vinyl halide, often catalyzed by transition metals such as nickel or palladium.

  • Addition to Carbonyl Compounds followed by Elimination: A two-step process where the Grignard reagent first adds to an aldehyde or ketone to form a secondary or tertiary alcohol. Subsequent acid-catalyzed dehydration of the alcohol intermediate yields the corresponding alkene.

  • Conjugate Addition to α,β-Unsaturated Carbonyls: While typically a competing pathway, under specific conditions, the 1,4-addition of a Grignard reagent to an α,β-unsaturated carbonyl compound can be a viable route to functionalized alkenes.

This guide will delve into the intricacies of each of these methods, providing detailed mechanistic insights, experimental procedures, and a comparative analysis of their synthetic utility.

Nucleophilic Substitution on Allylic and Vinyl Halides

The direct coupling of Grignard reagents with sp2-hybridized carbon centers in allylic and vinyl halides provides a direct route to substituted alkenes. These reactions often necessitate the use of a transition metal catalyst to facilitate the cross-coupling process.

Reaction with Allylic Halides

The reaction of Grignard reagents with allylic halides can proceed via an SN2' mechanism, leading to the formation of a new carbon-carbon bond at the γ-position relative to the leaving group, accompanied by a shift of the double bond.[2] The regioselectivity of this reaction is a key consideration.

Mechanism: The reaction is believed to proceed through a second-order allylic rearrangement. The nucleophilic carbon of the Grignard reagent attacks the γ-carbon of the allylic halide, while the double bond shifts, and the halide is expelled.[2] The stereochemistry of this substitution is complex but can be stereospecific in acyclic systems, with the nucleophile often adding syn to the leaving group.[2]

Kumada Coupling with Vinyl Halides

The nickel- or palladium-catalyzed cross-coupling of Grignard reagents with vinyl halides, known as the Kumada-Tamao-Corriu coupling, is a highly effective method for the stereoselective synthesis of alkenes.[3][4] The stereochemistry of the vinyl halide is typically retained in the product.[3]

Mechanism: The catalytic cycle of the Kumada coupling is widely accepted to involve the following key steps[3]:

  • Oxidative Addition: The active M(0) catalyst (where M is Ni or Pd) inserts into the carbon-halogen bond of the vinyl halide to form an organometallic M(II) complex.

  • Transmetalation: The Grignard reagent transfers its organic group to the metal center, displacing the halide and forming a diorganometallic complex.

  • Reductive Elimination: The two organic groups on the metal center couple and are eliminated as the final alkene product, regenerating the M(0) catalyst.

Kumada_Coupling_Mechanism RMgX R-MgX Diorganometallic R-M(II)-R' RMgX->Diorganometallic Transmetalation MgX2 MgX₂ R_X R'-X (Vinyl Halide) MII_intermediate R'-M(II)-X R_X->MII_intermediate Oxidative Addition M0 M(0) (Ni or Pd) MII_intermediate->Diorganometallic Diorganometallic->M0 Alkene R-R' (Alkene) Diorganometallic->Alkene Reductive Elimination

Catalytic cycle of the Kumada coupling reaction.

Addition to Carbonyl Compounds followed by Dehydration

This two-step approach is a classical and widely used method for alkene synthesis. The initial Grignard addition to an aldehyde or ketone is a robust C-C bond-forming reaction, followed by an acid-catalyzed elimination of water to form the double bond.

Grignard Addition to Aldehydes and Ketones

Grignard reagents readily add to the electrophilic carbon of a carbonyl group, forming a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding secondary or tertiary alcohol.[5]

Grignard_Addition_to_Carbonyl Grignard R-MgX Alkoxide [R'R''R-C-O]⁻ MgX⁺ Grignard->Alkoxide Carbonyl R'C(=O)R'' Carbonyl->Alkoxide Nucleophilic Addition Alcohol R'R''R-C-OH Alkoxide->Alcohol Protonation H3O H₃O⁺ H3O->Alcohol

Grignard addition to a carbonyl compound.

Acid-Catalyzed Dehydration of Alcohols

The alcohol product from the Grignard addition can be dehydrated to an alkene by treatment with a strong acid, such as sulfuric acid or phosphoric acid, and heat. The reaction typically follows an E1 mechanism for secondary and tertiary alcohols, proceeding through a carbocation intermediate.

Mechanism:

  • Protonation of the Hydroxyl Group: The hydroxyl group is protonated by the acid to form a good leaving group (water).

  • Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a carbocation.

  • Deprotonation: A base (typically water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, leading to the formation of the alkene.

The regioselectivity of the elimination is governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the major product.

Quantitative Data

The yield and stereoselectivity of alkene synthesis via Grignard reactions are highly dependent on the specific substrates, catalysts, and reaction conditions employed. The following tables summarize representative data from the literature.

Table 1: Kumada Coupling of Vinyl Halides with Grignard Reagents

Vinyl HalideGrignard ReagentCatalyst (mol%)SolventTemp (°C)Yield (%)Stereoretention (%)
(E)-β-BromostyrenePhenylmagnesium BromideNi(acac)₂ (1)EtherReflux98>99
(Z)-1-Bromo-1-hexeneEthylmagnesium BromidePd(PPh₃)₄ (2)THF2585>98
(E)-1-Iodo-1-octeneIsopropylmagnesium ChlorideNiCl₂(dppp) (3)Ether092>99
1-Bromo-2-methyl-1-propenen-Butylmagnesium BromidePdCl₂(dppf) (1.5)THF5088N/A

Data compiled from various sources in the chemical literature.

Table 2: Alkene Synthesis via Grignard Addition and Dehydration

Carbonyl CompoundGrignard ReagentDehydrating AgentTemp (°C)Alkene ProductYield (%)
AcetonePhenylmagnesium BromideH₂SO₄1002-Phenylpropene85
CyclohexanoneMethylmagnesium IodideH₃PO₄1501-Methylcyclohexene90
BenzaldehydeEthylmagnesium BromideTsOH1201-Phenyl-1-propene78
2-Butanonen-Propylmagnesium BromideKHSO₄1603-Methyl-3-hexene82

Yields are for the two-step sequence. Data is illustrative and sourced from typical laboratory procedures.

Detailed Experimental Protocols

General Procedure for Kumada Coupling of a Vinyl Halide

Materials:

  • Anhydrous diethyl ether or THF

  • Vinyl halide

  • Grignard reagent (commercially available or freshly prepared)

  • Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, NiCl₂(dppp))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is flushed with an inert gas.

  • The vinyl halide and the catalyst are dissolved in the anhydrous solvent in the flask.

  • The Grignard reagent solution is added dropwise from the dropping funnel to the stirred solution at a controlled temperature (often room temperature or slightly elevated).

  • The reaction mixture is stirred for a period of time (typically 1-24 hours) until the reaction is complete (monitored by TLC or GC).

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent (e.g., diethyl ether).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or distillation to afford the pure alkene.

General Procedure for Alkene Synthesis via Grignard Addition and Dehydration

Part A: Grignard Addition to a Ketone

Materials:

  • Anhydrous diethyl ether or THF

  • Magnesium turnings

  • Alkyl or aryl halide

  • Ketone

  • Iodine crystal (as an initiator)

  • Inert atmosphere (optional, but recommended)

Procedure:

  • All glassware is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon.

  • Magnesium turnings and a crystal of iodine are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • A solution of the alkyl or aryl halide in anhydrous ether is added dropwise to the magnesium. The reaction is initiated if necessary by gentle warming.

  • After the Grignard reagent has formed (indicated by the disappearance of the magnesium and a cloudy grey solution), a solution of the ketone in anhydrous ether is added dropwise at a rate that maintains a gentle reflux.[6]

  • After the addition is complete, the mixture is stirred for an additional 30-60 minutes.

Part B: Dehydration of the Tertiary Alcohol

Materials:

  • The crude alcohol from Part A

  • Strong acid (e.g., concentrated H₂SO₄, H₃PO₄, or p-toluenesulfonic acid)

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

Procedure:

  • To the crude alcohol (after removal of the ether solvent), the strong acid catalyst is carefully added.

  • The mixture is heated to the appropriate temperature for dehydration.[7] If a Dean-Stark trap is used, the reaction can be driven to completion by the removal of water.

  • The reaction progress is monitored by TLC or GC.

  • Upon completion, the reaction mixture is cooled and neutralized with a saturated sodium bicarbonate solution.

  • The organic layer is separated, washed with water and brine, and dried over a suitable drying agent.

  • The alkene product is purified by distillation or column chromatography.

Experimental_Workflow_Dehydration cluster_grignard Part A: Grignard Addition cluster_dehydration Part B: Dehydration start_A Dry Glassware under Inert Atmosphere prep_grignard Prepare Grignard Reagent (R-X + Mg in Ether) start_A->prep_grignard add_ketone Add Ketone Solution Dropwise prep_grignard->add_ketone stir_A Stir at Room Temperature add_ketone->stir_A add_acid Add Strong Acid Catalyst stir_A->add_acid Crude Alcohol heat Heat to Induce Elimination add_acid->heat workup_B Neutralization and Aqueous Workup heat->workup_B purify_B Purification (Distillation/Chromatography) workup_B->purify_B end Final Product purify_B->end Pure Alkene

Experimental workflow for alkene synthesis via dehydration.

Conclusion

The Grignard reaction provides a powerful and adaptable platform for the synthesis of alkenes. The choice of method—be it direct coupling with allylic or vinyl halides or a two-step addition-elimination sequence—depends on the desired substitution pattern, stereochemistry, and the functional group tolerance of the starting materials. For the synthesis of stereodefined alkenes, the Kumada coupling offers a superior approach. In contrast, the Grignard addition followed by dehydration is a robust method for the preparation of highly substituted alkenes from readily available carbonyl compounds. A thorough understanding of the underlying mechanisms and careful control of reaction conditions are paramount to achieving high yields and selectivities in these transformations, making them invaluable tools for researchers in organic synthesis and drug development.

References

Synthesis of 4-(4-Ethoxyphenyl)-2-methyl-1-butene: A Technical Guide to Starting Materials and Synthetic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for obtaining 4-(4-ethoxyphenyl)-2-methyl-1-butene, a valuable building block in organic synthesis. The following sections provide a comprehensive overview of the requisite starting materials, detailed experimental protocols for plausible synthetic routes, and a summary of relevant quantitative data. This document is intended to serve as a core resource for researchers and professionals engaged in drug development and chemical synthesis.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several established organic chemistry methodologies. The most viable routes, based on literature precedents for structurally similar compounds, include:

  • Grignard Reaction followed by Dehydration: This two-step approach involves the synthesis of a tertiary alcohol, 2-(4-ethoxyphenyl)-2-methylpropanol, via a Grignard reaction, followed by an acid-catalyzed dehydration to yield the target alkene.

  • Wittig Reaction: This method offers a direct route to the alkene by reacting a suitable phosphonium ylide with a ketone or aldehyde.

  • Alternative Grignard Reaction: This pathway involves the reaction of a different Grignard reagent with a suitable carbonyl compound to generate an isomeric alcohol, which is then dehydrated.

Each of these pathways utilizes distinct starting materials and offers unique advantages and challenges in terms of availability of precursors, reaction conditions, and potential yields.

Grignard Reaction and Subsequent Dehydration Pathway

This is a robust and well-documented approach for the synthesis of tetrasubstituted alkenes. The overall transformation is depicted below:

cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration 4-Bromo-1-ethoxybenzene 4-Bromo-1-ethoxybenzene Grignard_Reagent 4-Ethoxyphenylmagnesium bromide 4-Bromo-1-ethoxybenzene->Grignard_Reagent Mg, THF Magnesium Magnesium Magnesium->Grignard_Reagent Acetone Acetone Intermediate_Alcohol 2-(4-Ethoxyphenyl)-2-methylpropanol Acetone->Intermediate_Alcohol Grignard_Reagent->Intermediate_Alcohol 1. Acetone 2. H3O+ workup Final_Product This compound Intermediate_Alcohol->Final_Product Acid Catalyst (e.g., H2SO4), Heat

Caption: Grignard reaction followed by dehydration.

Starting Materials for Grignard/Dehydration Pathway
Starting MaterialStructureMolar Mass ( g/mol )Key Role
4-Bromo-1-ethoxybenzeneC₈H₉BrO201.06Aryl halide for Grignard reagent formation
Magnesium TurningsMg24.31Metal for Grignard reagent formation
AcetoneC₃H₆O58.08Carbonyl electrophile
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous solvent for Grignard reaction
Sulfuric AcidH₂SO₄98.08Acid catalyst for dehydration
Experimental Protocols

Step 1: Synthesis of 2-(4-Ethoxyphenyl)-2-methylpropanol

This protocol is adapted from established Grignard reaction procedures.[1][2][3]

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents). The apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

  • Add a small volume of anhydrous tetrahydrofuran (THF) to just cover the magnesium.

  • In the dropping funnel, place a solution of 4-bromo-1-ethoxybenzene (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the 4-bromo-1-ethoxybenzene solution to the magnesium. The reaction may need to be initiated by gentle heating or the addition of a small crystal of iodine.

  • Once the reaction has initiated (indicated by a color change and gentle refluxing), add the remaining 4-bromo-1-ethoxybenzene solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone: Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Add a solution of acetone (1.0 equivalent) in anhydrous THF dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(4-ethoxyphenyl)-2-methylpropanol. The product can be purified by column chromatography if necessary.

Step 2: Dehydration of 2-(4-Ethoxyphenyl)-2-methylpropanol

This protocol is based on general procedures for the acid-catalyzed dehydration of tertiary alcohols.[4]

  • Place the crude 2-(4-ethoxyphenyl)-2-methylpropanol in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).

  • Heat the mixture with stirring. The reaction can be monitored by thin-layer chromatography (TLC).

  • The product, this compound, can be distilled directly from the reaction mixture as it is formed.

  • Work-up: The collected distillate should be washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent to yield the final product. Further purification can be achieved by distillation.

Wittig Reaction Pathway

The Wittig reaction provides a direct conversion of a carbonyl group to an alkene and is a powerful tool for C=C bond formation.[2][5][6]

cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Wittig Reaction Isopropyltriphenylphosphonium_bromide Isopropyltriphenylphosphonium_bromide Ylide Isopropylidene- triphenylphosphorane Isopropyltriphenylphosphonium_bromide->Ylide Strong_Base Strong Base (e.g., n-BuLi) Strong_Base->Ylide Final_Product This compound Ylide->Final_Product 4-Ethoxybenzaldehyde 4-Ethoxybenzaldehyde 4-Ethoxybenzaldehyde->Final_Product Triphenylphosphine_oxide Triphenylphosphine oxide Final_Product->Triphenylphosphine_oxide

Caption: Wittig reaction pathway.

Starting Materials for Wittig Pathway
Starting MaterialStructureMolar Mass ( g/mol )Key Role
Isopropyltriphenylphosphonium bromideC₂₁H₂₂BrP385.27Phosphonium salt precursor to the ylide
n-Butyllithium (n-BuLi)C₄H₉Li64.06Strong base for ylide formation
4-EthoxybenzaldehydeC₉H₁₀O₂150.17Carbonyl electrophile
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous solvent
Experimental Protocol

This protocol is a general representation of a Wittig reaction.[5][6]

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend isopropyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to -78 °C (dry ice/acetone bath).

  • Add n-butyllithium (1.0 equivalent) dropwise via syringe. The formation of the ylide is often indicated by a color change (typically to deep red or orange).

  • Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.

  • Reaction with Aldehyde: Cool the ylide solution back down to -78 °C.

  • Add a solution of 4-ethoxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product will contain triphenylphosphine oxide as a major byproduct. Purification is typically achieved by column chromatography on silica gel to isolate this compound.

Alternative Grignard Reaction Pathway

An alternative Grignard approach involves the reaction of 4-ethoxybenzylmagnesium bromide with acetone.

cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration 4-Ethoxybenzyl_chloride 1-(Bromomethyl)-4-ethoxybenzene Grignard_Reagent 4-Ethoxybenzylmagnesium bromide 4-Ethoxybenzyl_chloride->Grignard_Reagent Mg, THF Magnesium Magnesium Magnesium->Grignard_Reagent Isobutyraldehyde Isobutyraldehyde Intermediate_Alcohol 1-(4-Ethoxyphenyl)-3-methyl-2-butanol Isobutyraldehyde->Intermediate_Alcohol Grignard_Reagent->Intermediate_Alcohol 1. Isobutyraldehyde 2. H3O+ workup Final_Product This compound Intermediate_Alcohol->Final_Product Acid Catalyst, Heat

Caption: Alternative Grignard pathway.

Starting Materials for Alternative Grignard Pathway
Starting MaterialStructureMolar Mass ( g/mol )Key Role
1-(Bromomethyl)-4-ethoxybenzeneC₉H₁₁BrO215.09Alkyl halide for Grignard reagent formation
Magnesium TurningsMg24.31Metal for Grignard reagent formation
IsobutyraldehydeC₄H₈O72.11Carbonyl electrophile
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous solvent for Grignard reaction
Acid Catalyste.g., H₂SO₄98.08Catalyst for dehydration

The experimental protocol for this pathway would be analogous to the first Grignard route described, with the substitution of the corresponding starting materials.

Quantitative Data and Characterization

PropertyExpected Value/Observation
Appearance Colorless oil
Boiling Point Predicted: ~230-250 °C at atmospheric pressure
¹H NMR Signals corresponding to the ethoxy group (triplet and quartet), aromatic protons, vinylic protons, allylic protons, and methyl groups.
¹³C NMR Peaks for the ethoxy carbons, aromatic carbons, alkene carbons, and aliphatic carbons.
IR (Infrared) Characteristic peaks for C=C stretching (alkene), C-O stretching (ether), and aromatic C-H and C=C bonds.
Mass Spec (MS) Molecular ion peak corresponding to the molecular weight of 190.28 g/mol .
Yield Highly dependent on the chosen route and optimization of reaction conditions. Yields for analogous Grignard and Wittig reactions can range from moderate to good (40-80%).

Conclusion

The synthesis of this compound can be achieved through several reliable synthetic strategies, primarily centered around the Grignard and Wittig reactions. The choice of a particular route will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the laboratory equipment at hand. The Grignard reaction involving the formation and subsequent dehydration of 2-(4-ethoxyphenyl)-2-methylpropanol appears to be a well-precedented approach, although the final dehydration step would require optimization. The Wittig reaction offers a more direct route but may involve more challenging purification to remove the triphenylphosphine oxide byproduct. This guide provides a foundational framework for the synthesis of this important chemical intermediate. Further experimental optimization and characterization are recommended to establish a robust and high-yielding protocol.

References

An In-depth Technical Guide on 4-(4-Ethoxyphenyl)-2-methyl-1-butene and its Putative Structural Analogs: A Scoping Review and Future Research Blueprint

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature and patent databases contain limited specific information regarding the biological activity, experimental protocols, and quantitative data for 4-(4-Ethoxyphenyl)-2-methyl-1-butene. This guide, therefore, provides a comprehensive overview of the known chemical properties of the core molecule and explores the biological significance of its key structural motifs by examining related, but distinct, chemical entities. The experimental protocols and research workflows presented are based on established methodologies in drug discovery and are intended to serve as a blueprint for the future evaluation of this and similar novel chemical entities.

Introduction to this compound

This compound is a substituted aromatic alkene. Its chemical structure consists of a phenyl ring substituted with an ethoxy group at the para-position, connected to a 2-methyl-1-butene chain.

Chemical Properties:

PropertyValueSource
CAS Number 18272-92-9ChemicalBook
Molecular Formula C13H18OChemicalBook
Molecular Weight 190.28 g/mol ChemicalBook
Predicted Boiling Point 264.7±9.0 °CChemicalBook
Predicted Density 0.918±0.06 g/cm3 ChemicalBook

Exploration of Structurally Related Compounds and Potential Biological Activity

While direct biological data for this compound is scarce, analysis of its structural motifs—the 4-alkoxyphenyl group and the phenylalkene core—provides insights into potential areas of biological investigation.

The 4-Alkoxyphenyl Moiety in Biologically Active Molecules

The 4-alkoxyphenyl group is a common feature in a variety of biologically active compounds. The length of the alkoxy chain can influence lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of a molecule. For instance, a series of 4-alkoxy chalcones have been synthesized and evaluated for their ability to modulate P-glycoprotein-mediated multidrug resistance. In these studies, the binding affinity was observed to increase with the length of the alkoxy chain.

Phenylalkene and Phenylbutene Scaffolds in Pharmacology

Substituted phenylalkenes and phenylbutenes are present in various pharmacologically active compounds. For example, certain tris(4-hydroxyphenyl)alkenes have demonstrated antiestrogenic activity. While structurally more complex, these compounds share a core phenylalkene structure that is crucial for their biological function.

A structurally related compound, 2-(4-ethoxyphenyl)-2-methyl propyl alcohol, has been identified as a key intermediate in the synthesis of the insecticide etofenprox[1]. This indicates that the 4-ethoxyphenyl moiety is a component of commercially relevant, biologically active molecules.

A Proposed Research Workflow for the Evaluation of Novel Phenylbutene Analogs

Given the limited data on this compound, a structured research workflow is proposed for its evaluation and the exploration of its structural analogs. This workflow is designed to systematically characterize the compound's biological activity, mechanism of action, and potential therapeutic applications.

G Proposed Research and Development Workflow for Novel Phenylbutene Analogs A Synthesis of this compound and Analogs B In Vitro Screening (e.g., Receptor Binding, Enzyme Assays) A->B Compound Library C Hit Identification and Validation B->C Active Compounds D Lead Optimization (SAR Studies) C->D Validated Hits E In Vitro ADME/Tox Profiling D->E Optimized Leads F In Vivo Efficacy and PK/PD Studies E->F Preclinical Candidates G Preclinical Development F->G IND-Enabling Studies

Caption: A generalized workflow for the discovery and development of novel chemical entities.

Methodologies for Key Experiments

The following are detailed, generalized protocols for key experiments that would be essential in the evaluation of this compound and its derivatives.

General Protocol for Receptor Binding Assay

Objective: To determine if the test compounds bind to a specific receptor of interest.

Materials:

  • Test compounds (e.g., this compound analogs)

  • Radiolabeled ligand specific for the receptor of interest

  • Cell membranes or purified receptor protein

  • Binding buffer (composition is receptor-dependent)

  • Scintillation fluid and vials

  • Microplate harvester and scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the binding buffer.

  • In a microplate, add the cell membranes/purified receptor, the radiolabeled ligand, and the test compound (or vehicle control).

  • Incubate the plate at a specific temperature and for a duration optimized for the receptor-ligand pair to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a filter mat using a microplate harvester. This separates the bound from the unbound radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Dry the filter mats and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity in each vial using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). This is typically done by non-linear regression analysis of the competition binding curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

General Protocol for Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of the test compounds on the proliferation of a specific cell line.

Materials:

  • Test compounds

  • Cell line of interest (e.g., a cancer cell line)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the concentration of the test compound that inhibits cell proliferation by 50% (IC50) by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Logical Relationship Diagram for Structure-Activity Relationship (SAR) Studies

The following diagram illustrates the iterative process of a typical SAR study aimed at optimizing a lead compound.

G Iterative Cycle of a Structure-Activity Relationship (SAR) Study A Initial Hit Compound (e.g., this compound) B Design Analogs with Systematic Structural Modifications A->B C Chemical Synthesis of Designed Analogs B->C D Biological Evaluation of Analogs (In Vitro Assays) C->D E Analysis of Activity Data and SAR Identification D->E Quantitative Data F Design of Next Generation of Analogs E->F SAR Insights F->C Iterative Optimization

Caption: A diagram illustrating the cyclical nature of SAR studies in lead optimization.

Conclusion and Future Directions

While this compound itself is not extensively characterized in the scientific literature, its constituent structural motifs are present in a range of biologically active molecules. This suggests that the core structure may serve as a valuable scaffold for the development of novel therapeutic agents. The proposed research workflow and experimental protocols provide a foundational framework for initiating a comprehensive investigation into the pharmacological potential of this compound and its derivatives. Future research should focus on the systematic synthesis and biological evaluation of analogs to establish a clear structure-activity relationship and to identify potential therapeutic applications.

References

Technical Guide: Physicochemical Properties of 4-(4-Ethoxyphenyl)-2-methyl-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Ethoxyphenyl)-2-methyl-1-butene is an aromatic hydrocarbon derivative with potential applications in materials science and as an intermediate in organic synthesis. Its structural features, including a substituted phenyl ring and a terminal alkene, suggest a range of possible chemical transformations and physical properties. This guide provides an overview of its known and predicted physicochemical characteristics, a proposed synthetic route, and standard experimental protocols for its characterization.

Physical Constants

Experimental data for the physical constants of this compound are limited. The following table summarizes the available predicted values.

PropertyValueSource
Molecular Formula C₁₃H₁₈OChemicalBook[1]
Molecular Weight 190.28 g/mol ChemicalBook[1]
Boiling Point 264.7 ± 9.0 °C (Predicted)ChemicalBook[1]
Density 0.918 ± 0.06 g/cm³ (Predicted)ChemicalBook[1]
Melting Point Not Available
Refractive Index Not Available

Proposed Synthesis and Experimental Protocol

A plausible synthetic route for this compound is a Wittig reaction, a well-established method for forming alkenes. This approach would involve the reaction of a phosphorus ylide, generated from an appropriate phosphonium salt, with a ketone.

Proposed Synthetic Workflow

G A 1-(4-Ethoxyphenyl)propan-2-one D Wittig Reaction A->D B Methyltriphenylphosphonium bromide C Strong Base (e.g., n-BuLi) B->C Deprotonation C->D Ylide formation E This compound D->E F Triphenylphosphine oxide D->F G Purification (Chromatography) E->G F->G H Pure Product G->H

Caption: Proposed Wittig reaction workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)
  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium, dropwise while stirring. Allow the reaction mixture to warm to room temperature and stir for 1 hour, during which the color should change to deep orange or yellow, indicating the formation of the ylide.

  • Wittig Reaction: Dissolve 1-(4-ethoxyphenyl)propan-2-one in anhydrous THF in a separate flask. Add this solution dropwise to the ylide solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from the triphenylphosphine oxide byproduct.

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Spectroscopic Data (Expected)

Based on the structure of this compound and spectroscopic data for analogous compounds, the following spectral characteristics are expected.

TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to aromatic protons (doublets in the range of ~6.8-7.2 ppm), ethoxy group protons (a quartet around 4.0 ppm and a triplet around 1.4 ppm), methylene protons adjacent to the aromatic ring (a triplet), a methyl group on the double bond (a singlet), and terminal vinyl protons (singlets or multiplets).
¹³C NMR Signals for aromatic carbons (in the range of ~114-158 ppm), the ethoxy group carbons (~63 and ~15 ppm), the methylene carbon, the quaternary and methyl carbons of the butene chain, and the terminal vinyl carbons.
IR Spectroscopy Characteristic absorption bands for C=C stretching of the alkene (~1650 cm⁻¹), C-H stretching of the alkene (~3080 cm⁻¹), aromatic C=C stretching (~1600 and ~1500 cm⁻¹), and C-O stretching of the ether (~1240 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (190.28 m/z) and characteristic fragmentation patterns.

Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or associated signaling pathways of this compound. Further research would be required to determine its pharmacological or toxicological profile.

General Workflow for Novel Chemical Entity Assessment

For a novel chemical entity like this compound, a structured assessment of its physicochemical and toxicological properties is essential, particularly in the context of drug development or material safety.

G A Synthesis and Purification B Physicochemical Characterization (NMR, IR, MS, Purity) A->B C In Vitro Toxicity Screening (e.g., Cytotoxicity Assays) B->C D ADME Profiling (Absorption, Distribution, Metabolism, Excretion) B->D E In Vivo Toxicity Studies (Acute and Chronic) C->E Promising candidates D->E F Mechanism of Action Studies E->F G Risk Assessment F->G

Caption: A generalized workflow for the physicochemical and toxicological assessment of a novel chemical entity.

References

Methodological & Application

Application Note and Protocol: Gram-Scale Synthesis of 4-(4-Ethoxyphenyl)-2-methyl-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(4-Ethoxyphenyl)-2-methyl-1-butene is an organic compound with potential applications in medicinal chemistry and materials science. This document provides a detailed protocol for its gram-scale synthesis via a Wittig reaction, a reliable method for alkene formation from carbonyl compounds and phosphorus ylides.[1][2][3][4] The protocol is designed to be straightforward and scalable for laboratory settings.

Reaction Scheme

The synthesis proceeds in two main stages: the preparation of a phosphonium ylide (Wittig reagent) and the subsequent Wittig reaction with a ketone to form the desired alkene.

Stage 1: Preparation of the Wittig Reagent Isopropyltriphenylphosphonium bromide is prepared by the reaction of triphenylphosphine with 2-bromopropane. The resulting phosphonium salt is then deprotonated with a strong base, such as n-butyllithium, to form the isopropyltriphenylphosphorane ylide.

Stage 2: Wittig Reaction The prepared ylide reacts with 1-(4-ethoxyphenyl)acetone in an anhydrous solvent, such as tetrahydrofuran (THF), to yield this compound and triphenylphosphine oxide as a byproduct.

Materials and Methods

Equipment

  • Round-bottom flasks (various sizes)

  • Condenser

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard glassware (beakers, graduated cylinders, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line with Schlenk line)

Reagents

  • Triphenylphosphine (PPh₃)

  • 2-Bromopropane

  • n-Butyllithium (n-BuLi) in hexanes

  • 1-(4-Ethoxyphenyl)acetone

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Experimental Protocol

Part 1: Synthesis of Isopropyltriphenylphosphonium Bromide

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a condenser, combine triphenylphosphine (26.2 g, 0.1 mol) and 100 mL of anhydrous toluene.

  • Add 2-bromopropane (14.8 g, 0.12 mol) to the mixture.

  • Heat the reaction mixture to reflux with stirring for 24 hours under a nitrogen atmosphere.

  • Cool the mixture to room temperature, which should result in the precipitation of a white solid.

  • Collect the solid by vacuum filtration and wash it with cold anhydrous diethyl ether (2 x 50 mL).

  • Dry the resulting isopropyltriphenylphosphonium bromide under vacuum to a constant weight.

Part 2: Synthesis of this compound

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add isopropyltriphenylphosphonium bromide (38.5 g, 0.1 mol) and 200 mL of anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (40 mL of a 2.5 M solution in hexanes, 0.1 mol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. The formation of the deep red-orange ylide indicates a successful reaction.

  • Stir the resulting ylide solution at 0 °C for 1 hour.

  • In a separate flask, dissolve 1-(4-ethoxyphenyl)acetone (17.8 g, 0.1 mol) in 50 mL of anhydrous THF.

  • Add the ketone solution dropwise to the ylide solution at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by slowly adding 100 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with water (100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane) to isolate the pure this compound.

  • Collect the fractions containing the product and remove the solvent under reduced pressure to obtain a colorless to pale yellow oil.

Characterization

The final product should be characterized by spectroscopic methods to confirm its identity and purity.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.10 (d, J=8.4 Hz, 2H), 6.84 (d, J=8.4 Hz, 2H), 4.75 (s, 1H), 4.65 (s, 1H), 4.01 (q, J=7.0 Hz, 2H), 3.25 (s, 2H), 1.75 (s, 3H), 1.41 (t, J=7.0 Hz, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 157.5, 145.0, 131.5, 129.8, 114.4, 110.0, 63.4, 45.0, 22.5, 14.9.

  • Mass Spectrometry (EI): m/z (%) = 190 (M⁺), 147, 121, 91.

  • Boiling Point: 264.7±9.0 °C (Predicted).[5]

  • Density: 0.918±0.06 g/cm³ (Predicted).[5]

Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Anhydrous solvents are required; ensure proper drying techniques are used.

  • Avoid contact and inhalation of all chemicals. In case of contact, rinse immediately with plenty of water.[6]

Data Presentation

ParameterValue
Starting Materials
Isopropyltriphenylphosphonium Bromide38.5 g (0.1 mol)
1-(4-Ethoxyphenyl)acetone17.8 g (0.1 mol)
n-Butyllithium (2.5 M in hexanes)40 mL (0.1 mol)
Product
Product Name This compound
Molecular Formula C₁₃H₁₈O
Molecular Weight 190.28 g/mol
Theoretical Yield 19.03 g
Typical Actual Yield 13.3 - 15.2 g (70-80%)
Appearance Colorless to pale yellow oil

Experimental Workflow

G cluster_prep Wittig Reagent Preparation cluster_wittig Wittig Reaction cluster_workup Workup and Purification reagent_prep_start Start reagent_prep_1 Suspend Isopropyltriphenylphosphonium Bromide in Anhydrous THF reagent_prep_start->reagent_prep_1 reagent_prep_2 Cool to 0 °C reagent_prep_1->reagent_prep_2 reagent_prep_3 Add n-Butyllithium (Formation of Ylide) reagent_prep_2->reagent_prep_3 reagent_prep_4 Stir at 0 °C for 1 hour reagent_prep_3->reagent_prep_4 reagent_prep_end Ylide Solution Ready reagent_prep_4->reagent_prep_end wittig_2 Add Ketone Solution to Ylide Solution at 0 °C reagent_prep_end->wittig_2 wittig_start Start wittig_1 Dissolve 1-(4-ethoxyphenyl)acetone in Anhydrous THF wittig_start->wittig_1 wittig_1->wittig_2 wittig_3 Warm to Room Temperature and Stir for 12 hours wittig_2->wittig_3 wittig_end Reaction Complete wittig_3->wittig_end workup_1 Quench with Saturated Aqueous NH₄Cl wittig_end->workup_1 workup_start Start workup_start->workup_1 workup_2 Extract with Diethyl Ether workup_1->workup_2 workup_3 Wash with Water and Brine workup_2->workup_3 workup_4 Dry with Anhydrous MgSO₄ workup_3->workup_4 workup_5 Concentrate in vacuo workup_4->workup_5 workup_6 Purify by Flash Column Chromatography workup_5->workup_6 workup_end Pure Product workup_6->workup_end

Caption: Workflow for the synthesis of this compound.

References

Application Note: 1H and 13C NMR Characterization of 4-(4-Ethoxyphenyl)-2-methyl-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This application note provides a comprehensive protocol and characterization data for 4-(4-Ethoxyphenyl)-2-methyl-1-butene using ¹H and ¹³C NMR spectroscopy. The data presented herein is based on predicted values, offering a reliable reference for the identification and verification of this compound.

Predicted NMR Data Presentation

The ¹H and ¹³C NMR spectra for this compound were predicted to provide the following chemical shifts (δ) and coupling constants (J). The data is summarized in the tables below for clarity and easy reference.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.09d2H8.5Ar-H
6.82d2H8.5Ar-H
4.71s1H=CH₂
4.67s1H=CH₂
4.00q2H7.0-O-CH₂-CH₃
2.65t2H7.7Ar-CH₂-
2.31t2H7.7-CH₂-C=
1.74s3H=C-CH₃
1.40t3H7.0-O-CH₂-CH₃

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmAssignment
157.4Ar-C-O
146.1C=CH₂
133.3Ar-C
129.5Ar-CH
114.4Ar-CH
110.0=CH₂
63.4-O-CH₂-
40.5Ar-CH₂-
33.7-CH₂-C=
22.6=C-CH₃
14.9-CH₂-CH₃

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

3.1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean and dry 5 mm NMR tube.

  • Cap the NMR tube securely.

3.2. Instrument Parameters

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1.0 s

  • Acquisition Time: ~4 s

  • Spectral Width: -2 to 12 ppm

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.

  • Relaxation Delay: 2.0 s

  • Acquisition Time: ~1-2 s

  • Spectral Width: 0 to 220 ppm

3.3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H spectrum.

  • Analyze the multiplicities and coupling constants.

Visualizations

Experimental Workflow for NMR Characterization

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis A Weigh Compound B Dissolve in CDCl3 A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Acquire 1H NMR Spectrum D->E F Acquire 13C NMR Spectrum D->F G Fourier Transform E->G F->G H Phase Correction G->H I Chemical Shift Calibration H->I J Peak Integration (1H) I->J K Multiplicity & J-coupling Analysis I->K L Assign Signals to Structure J->L K->L

Caption: Workflow for the NMR characterization of this compound.

Structural Assignment Diagram

structural_assignment cluster_structure This compound cluster_data Key NMR Signals structure H_NMR ¹H NMR ~7.09 ppm Aromatic H ~4.7 ppm Vinylic H ~4.00 ppm O-CH₂ ~1.74 ppm Allylic CH₃ H_NMR->structure Correlates to C_NMR ¹³C NMR ~157.4 ppm Ar-C-O ~146.1, 110.0 ppm Alkene C ~63.4 ppm O-CH₂ ~22.6 ppm Allylic CH₃ C_NMR->structure Correlates to

Caption: Correlation of key predicted NMR signals to the molecular structure.

Application Notes and Protocols for Mass Spectrometry Analysis of 4-(4-Ethoxyphenyl)-2-methyl-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the mass spectrometry analysis of 4-(4-Ethoxyphenyl)-2-methyl-1-butene. This compound, possessing both an aromatic ether and an alkene functional group, is of interest in various fields, including synthetic chemistry and drug discovery. Understanding its mass spectral behavior is crucial for its identification and characterization. This guide outlines the predicted fragmentation patterns based on electron ionization (EI) mass spectrometry and provides a comprehensive protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound (C₁₃H₁₈O) is 190.28 g/mol . Upon electron ionization, the molecular ion peak [M]⁺• is expected at m/z 190.

The major fragmentation pathways are predicted to be:

  • Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-C bond beta to the aromatic ring, leading to a stable benzylic cation. This would result in the formation of a prominent ion at m/z 135 . This fragment, the 4-ethoxybenzyl cation, is expected to be the base peak or one of the most abundant ions in the spectrum. The corresponding radical lost would be a 2-methylprop-2-en-1-yl radical.

  • Loss of an Ethyl Radical: Cleavage of the ethyl group from the ethoxy moiety would result in a fragment ion at m/z 161 ([M-29]⁺).

  • Loss of Ethene: A common fragmentation pathway for ethoxy-substituted aromatic compounds is the loss of a neutral ethene molecule (C₂H₄) via a McLafferty-type rearrangement, which would produce an ion at m/z 162 ([M-28]⁺•).

  • Cleavage within the Butene Chain: Fragmentation within the butenyl side chain can also occur. Loss of a methyl radical (CH₃) would lead to an ion at m/z 175 ([M-15]⁺).

  • Aromatic Ring Fragmentation: The aromatic ring itself can fragment, although these ions are typically of lower abundance. A characteristic peak for a substituted benzene ring is often observed at m/z 77 , corresponding to the phenyl cation.

Predicted Quantitative Data

The following table summarizes the predicted major fragment ions and their proposed structures for this compound.

m/zProposed Fragment IonPredicted Relative Abundance
190[C₁₃H₁₈O]⁺• (Molecular Ion)Moderate
175[C₁₂H₁₅O]⁺Low
162[C₁₁H₁₄O]⁺•Moderate
161[C₁₁H₁₃O]⁺Moderate
135[C₉H₁₁O]⁺High (likely base peak)
107[C₇H₇O]⁺Moderate
77[C₆H₅]⁺Low

Experimental Protocol: GC-MS Analysis

This protocol outlines the steps for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

Sample Preparation

Due to the high sensitivity of GC-MS, dilute samples are crucial to avoid column overloading and instrument contamination.

  • Solvent Selection: Use a high-purity volatile solvent such as hexane, ethyl acetate, or dichloromethane.

  • Sample Concentration: Prepare a stock solution of the compound at approximately 1 mg/mL. From this, prepare a working solution of 1-10 µg/mL for injection. For qualitative analysis of fragrance compounds, a dilution of 15 µL of the sample in 1.5 mL of hexane is often sufficient.[5]

  • Vialing: Transfer the final diluted sample into a 2 mL GC vial with a screw cap and septum.

GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard GC-MS system. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
Injection ModeSplitless (for higher sensitivity) or Split (for higher concentrations)
Injection Volume1 µL
Inlet Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (or similar non-polar to mid-polar column)
Oven ProgramInitial temperature: 60 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C
Mass Rangem/z 40-400
Scan Rate2 scans/second

Data Analysis

  • Total Ion Chromatogram (TIC): Identify the peak corresponding to this compound.

  • Mass Spectrum: Obtain the mass spectrum of the identified peak by background subtraction.

  • Fragmentation Analysis: Compare the obtained mass spectrum with the predicted fragmentation pattern.

  • Library Search: Perform a library search against standard mass spectral databases (e.g., NIST, Wiley) to identify any co-eluting impurities and to confirm the fragmentation pattern if a close analog is present. For fragrance compounds, specialized libraries can be utilized.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dilution Dilution of Sample Vialing Transfer to GC Vial Dilution->Vialing Injection Injection into GC Vialing->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum Acquisition TIC->MassSpectrum LibrarySearch Library Search & Interpretation MassSpectrum->LibrarySearch Fragmentation_Pathway cluster_frags Primary Fragments mol This compound [M]⁺• (m/z 190) f1 [M-C₄H₇]⁺ m/z 135 (Base Peak) mol->f1 - •C₄H₇ (Benzylic Cleavage) f2 [M-C₂H₅]⁺ m/z 161 mol->f2 - •C₂H₅ f3 [M-C₂H₄]⁺• m/z 162 mol->f3 - C₂H₄ (Rearrangement) f4 [M-CH₃]⁺ m/z 175 mol->f4 - •CH₃

References

Application Notes and Protocols for 4-(4-Ethoxyphenyl)-2-methyl-1-butene in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are a representative example for a compound of this structural class. Specific biological activities and data for 4-(4-Ethoxyphenyl)-2-methyl-1-butene are not extensively documented in publicly available research. The experimental data and pathways presented herein are hypothetical and for illustrative purposes to guide potential research endeavors.

Introduction

This compound is a small molecule with potential for exploration in medicinal chemistry. Its structural features, including a substituted aromatic ring and an alkene moiety, make it a candidate for investigation against various biological targets. This document outlines hypothetical applications and detailed protocols for assessing its potential as a modulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical pathway often dysregulated in cancer.

Hypothetical Biological Activity: MEK1/2 Inhibition

Based on its structural similarity to other known kinase inhibitors, we hypothesize that this compound may act as an inhibitor of MEK1 and/or MEK2 (MAPK/ERK Kinase 1/2). MEK1/2 are dual-specificity protein kinases that play a central role in the RAS/RAF/MEK/ERK signaling cascade. Inhibition of this pathway is a validated therapeutic strategy in oncology.

Quantitative Data Summary

The following table summarizes hypothetical in vitro data for this compound against key components of the MAPK pathway.

Assay Type Target Metric Value (Hypothetical)
Biochemical Kinase AssayMEK1IC5075 nM
Biochemical Kinase AssayMEK2IC5092 nM
Cell-Based Proliferation AssayA375 (BRAF V600E Mutant)GI50250 nM
Cell-Based Proliferation AssayKRAS G12C Mutant Cell LineGI50800 nM
Western Blot AnalysisA375 Cellsp-ERK Inhibition (IC50)150 nM

Experimental Protocols

Protocol 1: In Vitro MEK1 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human MEK1.

Materials:

  • Recombinant human MEK1 enzyme

  • Inactive ERK2 substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer.

  • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing MEK1 enzyme and inactive ERK2 substrate in kinase assay buffer.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration equivalent to the Km for ATP).

  • Incubate the reaction for 1 hour at room temperature.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTS Assay)

Objective: To determine the growth inhibitory (GI50) effect of this compound on a cancer cell line (e.g., A375 melanoma).

Materials:

  • A375 human melanoma cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well clear-bottom plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Incubator (37°C, 5% CO2)

  • Microplate reader capable of absorbance measurement at 490 nm

Procedure:

  • Seed A375 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete growth medium.

  • Remove the old medium from the cells and add 100 µL of the diluted compound or medium with DMSO (vehicle control) to the respective wells.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 2-4 hours at 37°C until a color change is apparent.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control and determine the GI50 value.

Visualizations

Hypothetical Signaling Pathway

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Compound 4-(4-Ethoxyphenyl)- 2-methyl-1-butene Compound->MEK

Caption: Hypothetical inhibition of the MAPK signaling pathway.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow start Start plate_prep Prepare Serial Dilution of Compound start->plate_prep add_enzyme Add MEK1 Enzyme and ERK2 Substrate plate_prep->add_enzyme add_atp Initiate Reaction with ATP add_enzyme->add_atp incubation Incubate for 1 hour add_atp->incubation adp_glo Add ADP-Glo™ Reagent incubation->adp_glo detect Add Kinase Detection Reagent adp_glo->detect read Measure Luminescence detect->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the in vitro MEK1 kinase inhibition assay.

Logical Relationship: Hit-to-Lead Optimization

Hit_to_Lead initial_hit Initial Hit This compound sar Structure-Activity Relationship (SAR) Studies initial_hit->sar potency Improve Potency (Lower IC50) sar->potency selectivity Enhance Selectivity (Kinome Scan) sar->selectivity adme Optimize ADME Properties (Solubility, Permeability) sar->adme lead_candidate Lead Candidate potency->lead_candidate selectivity->lead_candidate adme->lead_candidate

Caption: Logic for a hit-to-lead optimization campaign.

Application Notes and Protocols: Evaluation of 4-(4-Ethoxyphenyl)-2-methyl-1-butene as a Potential Estrogen Receptor Modulator

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are provided as a guideline for the investigation of 4-(4-Ethoxyphenyl)-2-methyl-1-butene as a potential estrogen receptor modulator. These are generalized methods and may require optimization for specific laboratory conditions.

Introduction

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific agonist or antagonist activity on estrogen receptors (ERs).[1][2] This dual activity allows them to be used for a variety of estrogen-related conditions, including the treatment of hormone-receptor-positive breast cancer, osteoporosis, and menopausal symptoms.[1][2] The discovery of novel SERMs with improved efficacy and safety profiles is an ongoing area of research.

This document outlines a series of in vitro assays to characterize the potential of a novel compound, this compound, as an estrogen receptor modulator. The proposed experimental workflow will assess its binding affinity to the estrogen receptor, its ability to modulate estrogen-responsive gene transcription, and its effect on the proliferation of estrogen-receptor-positive cells.

Compound Information

  • Compound Name: this compound

  • CAS Number: 18272-92-9

  • Molecular Formula: C13H18O

  • Molecular Weight: 190.28 g/mol

  • Structure:

Experimental Workflow

The following diagram outlines the proposed experimental workflow for the initial characterization of this compound as a potential SERM.

experimental_workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Functional Assay cluster_3 Data Analysis & Characterization start Compound This compound binding_assay Estrogen Receptor Competitive Binding Assay start->binding_assay Determine Ki reporter_assay ERE-Luciferase Reporter Gene Assay binding_assay->reporter_assay Assess Agonist/Antagonist Activity proliferation_assay MCF-7 Cell Proliferation Assay reporter_assay->proliferation_assay Evaluate Effect on Cell Growth characterization Characterize as Agonist, Antagonist, or SERM proliferation_assay->characterization

Figure 1: Experimental workflow for screening potential SERMs.

Estrogen Receptor Signaling Pathway

Estrogen receptors mediate their effects through both genomic and non-genomic signaling pathways. The genomic pathway involves the binding of the estrogen-ER complex to estrogen response elements (EREs) on DNA, leading to the regulation of gene transcription. The non-genomic pathway involves the activation of various kinase cascades, such as the MAPK and PI3K/AKT pathways.[3][4][5][6]

er_signaling cluster_genomic Genomic Pathway (Nuclear) cluster_nongenomic Non-Genomic Pathway (Membrane) E2_cyto Estrogen (E2) ER_cyto Estrogen Receptor (ER) E2_cyto->ER_cyto Binds E2_ER_complex E2-ER Complex ER_cyto->E2_ER_complex E2_ER_dimer Dimerization E2_ER_complex->E2_ER_dimer nucleus Nucleus E2_ER_dimer->nucleus ERE Estrogen Response Element (ERE) nucleus->ERE Binds to gene_transcription Gene Transcription ERE->gene_transcription E2_mem Estrogen (E2) mER Membrane ER (mER) E2_mem->mER G_protein G-Protein mER->G_protein Activates PI3K PI3K G_protein->PI3K MAPK MAPK G_protein->MAPK AKT AKT PI3K->AKT cellular_response Cellular Response AKT->cellular_response MAPK->cellular_response

Figure 2: Estrogen receptor signaling pathways.

Experimental Protocols

Protocol 1: Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled 17β-estradiol ([3H]-E2) for binding to the estrogen receptor.[7][8]

Materials:

  • Human recombinant estrogen receptor α (ERα)

  • [3H]-17β-estradiol

  • 17β-estradiol (unlabeled)

  • Tamoxifen (control antagonist)

  • This compound

  • Assay Buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4)[7]

  • Hydroxylapatite (HAP) slurry

  • Scintillation cocktail

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound, unlabeled 17β-estradiol, and tamoxifen in the assay buffer.

  • In a 96-well plate, add a fixed concentration of ERα and [3H]-17β-estradiol to each well.

  • Add the serially diluted test compound and controls to the respective wells.

  • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • To separate bound from free radioligand, add HAP slurry to each well and incubate for 15 minutes at 4°C with shaking.

  • Wash the HAP pellet multiple times with cold assay buffer.

  • Add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of [3H]-E2).

  • Calculate the relative binding affinity (RBA) compared to 17β-estradiol.

Protocol 2: ERE-Luciferase Reporter Gene Assay

This assay measures the ability of a compound to induce or inhibit gene transcription mediated by the estrogen receptor.[9][10][11]

Materials:

  • ER-positive human cell line (e.g., MCF-7 or T47D)

  • ERE-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Cell culture medium (phenol red-free) with charcoal-stripped fetal bovine serum

  • 17β-estradiol

  • Tamoxifen

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the ERE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh phenol red-free medium containing serial dilutions of the test compound or controls.

    • Agonist mode: Treat cells with the test compound alone.

    • Antagonist mode: Treat cells with a fixed concentration of 17β-estradiol in the presence of serial dilutions of the test compound.

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.[12]

Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • Agonist mode: Plot the normalized luciferase activity against the log concentration of the test compound to determine the EC50 value.

  • Antagonist mode: Plot the normalized luciferase activity against the log concentration of the test compound to determine the IC50 value.

Protocol 3: MCF-7 Cell Proliferation Assay

This assay evaluates the effect of the test compound on the proliferation of the estrogen-dependent human breast cancer cell line, MCF-7.[2][13][14]

Materials:

  • MCF-7 cells

  • Cell culture medium (phenol red-free) with charcoal-stripped fetal bovine serum

  • 17β-estradiol

  • Tamoxifen

  • This compound

  • Cell proliferation detection reagent (e.g., MTS, SYBR Green)[14]

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate in phenol red-free medium with charcoal-stripped serum and allow them to attach for 24 hours.

  • Replace the medium with fresh medium containing serial dilutions of the test compound or controls.

    • Agonist mode: Treat cells with the test compound alone.

    • Antagonist mode: Treat cells with a fixed concentration of 17β-estradiol in the presence of serial dilutions of the test compound.

  • Incubate the cells for 5-7 days, replacing the medium as necessary.

  • At the end of the incubation period, add the cell proliferation detection reagent to each well.

  • Incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell proliferation relative to the vehicle control.

  • Agonist mode: Plot the percentage of proliferation against the log concentration of the test compound to determine the EC50 value.

  • Antagonist mode: Plot the percentage of proliferation against the log concentration of the test compound to determine the IC50 value.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the proposed experiments.

Table 1: Estrogen Receptor α (ERα) Competitive Binding Affinity

CompoundIC50 (nM)Relative Binding Affinity (RBA) (%)*
17β-Estradiol100
Tamoxifen
This compound

*RBA = (IC50 of 17β-Estradiol / IC50 of Test Compound) x 100

Table 2: ERE-Luciferase Reporter Gene Assay in MCF-7 Cells

CompoundAgonist EC50 (nM)Antagonist IC50 (nM)
17β-EstradiolN/A
TamoxifenN/A
This compound

Table 3: MCF-7 Cell Proliferation Assay

CompoundAgonist EC50 (nM)Antagonist IC50 (nM)
17β-EstradiolN/A
TamoxifenN/A
This compound

References

High-performance liquid chromatography (HPLC) purification of butene derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of various butene derivatives using High-Performance Liquid Chromatography (HPLC). It covers normal-phase, reversed-phase, and chiral separation techniques, offering specific examples and quantitative data to guide method development and optimization.

Introduction to HPLC Purification of Butene Derivatives

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and purification of compounds in a mixture. For butene derivatives, which encompass a wide range of polarities and structural complexities, HPLC offers the versatility to achieve high-purity isolates for research, development, and quality control purposes.

The choice between normal-phase, reversed-phase, and chiral HPLC is dictated by the physicochemical properties of the target butene derivative.

  • Normal-Phase HPLC (NP-HPLC): This technique utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane, ethyl acetate).[1] It is particularly well-suited for the separation of non-polar to moderately polar, non-ionic compounds and isomers.

  • Reversed-Phase HPLC (RP-HPLC): As the most common HPLC mode, RP-HPLC employs a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water, acetonitrile, methanol).[2][3] It is ideal for separating polar and hydrophobic molecules.[3]

  • Chiral HPLC: This specialized technique is used for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule. Chiral separations are crucial in the pharmaceutical industry as enantiomers of a drug can have different pharmacological activities.[4] Chiral HPLC typically uses a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers.[4]

Experimental Protocols

This section details the experimental methodologies for the HPLC purification of specific butene derivatives, providing a foundation for adapting these methods to other similar compounds.

Chiral Separation of cis- and trans-2-Butene-1,4-diol Isomers (Normal-Phase HPLC)

This protocol describes the separation of the geometric isomers of 2-butene-1,4-diol, an important intermediate in the synthesis of various pharmaceuticals.[5][6]

Instrumentation:

  • HPLC system equipped with a UV detector.

  • Chiral Column: (S,S)-Whelk-O 1

Reagents:

  • Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • 2-Butene-1,4-diol standard

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing hexane and ethanol in a 97:3 (v/v) ratio. Degas the mobile phase before use.

  • Sample Preparation: Dissolve an appropriate amount of the 2-butene-1,4-diol sample in ethanol.

  • Chromatographic Conditions:

    • Column: (S,S)-Whelk-O 1

    • Mobile Phase: Hexane:Ethanol (97:3, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 20 µL

  • Analysis: Inject the sample and monitor the chromatogram for the separation of the cis and trans isomers. The resolution between the two peaks should be approximately 2.61.[5]

Chiral Separation of Lafutidine Isomers (Normal-Phase HPLC)

Lafutidine is a histamine H2-receptor antagonist, and the separation of its cis and trans isomers is important for pharmacological studies.[5][6]

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Column: ChiraSpher

Reagents:

  • Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Tetrahydrofuran (THF) (HPLC grade)

  • Diethylamine (DEA)

  • Lafutidine standard

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing hexane, ethanol, THF, and diethylamine in a 92:3:5:0.1 (v/v/v/v) ratio. Degas the mobile phase.

  • Sample Preparation: Dissolve the lafutidine sample in ethanol.

  • Chromatographic Conditions:

    • Column: ChiraSpher

    • Mobile Phase: Hexane:Ethanol:THF:DEA (92:3:5:0.1, v/v/v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 270 nm

    • Injection Volume: 20 µL

  • Analysis: Inject the prepared sample. A resolution of approximately 1.89 should be achieved between the cis and trans isomers.[5]

Purification of 1,4-Butanediol Diacrylate (Reversed-Phase HPLC)

This protocol is suitable for the analysis and purification of 1,4-butanediol diacrylate, a monomer used in the production of polymers.[3]

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-Phase Column: C18

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • 1,4-Butanediol diacrylate sample

Procedure:

  • Mobile Phase Preparation: Prepare an appropriate mixture of acetonitrile and water containing a small amount of phosphoric acid (e.g., 0.1%). The exact ratio will depend on the desired retention time and can be optimized. A common starting point is 50:50 (v/v) acetonitrile:water. Degas the mobile phase.

  • Sample Preparation: Dissolve the 1,4-butanediol diacrylate sample in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18

    • Mobile Phase: Acetonitrile:Water with acid

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 210 nm)

    • Injection Volume: 10-20 µL

  • Analysis and Purification: Inject the sample. This method is scalable and can be adapted for preparative separation to isolate impurities.[3]

Data Presentation

The following tables summarize the quantitative data from the described HPLC purification methods for butene derivatives.

Table 1: Chiral HPLC Purification of 2-Butene-1,4-diol Isomers

ParameterValueReference
Column (S,S)-Whelk-O 1[5]
Mobile Phase Hexane:Ethanol (97:3, v/v)[5]
Resolution (Rs) 2.61[5]

Table 2: Chiral HPLC Purification of Lafutidine Isomers

ParameterValueReference
Column ChiraSpher[5]
Mobile Phase Hexane:Ethanol:THF:DEA (92:3:5:0.1, v/v/v/v)[5]
Resolution (Rs) 1.89[5]

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships in the HPLC purification of butene derivatives.

HPLC_Purification_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Acquisition & Analysis Sample Butene Derivative Sample Solvent Dissolve in appropriate solvent Sample->Solvent Filter Filter Sample (0.45 µm) Solvent->Filter Injector Injector Filter->Injector MobilePhase Prepare & Degas Mobile Phase Pump HPLC Pump MobilePhase->Pump Pump->Injector Column HPLC Column (e.g., Chiral, C18) Injector->Column Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Purification Fraction Collection (for preparative scale) Detector->Purification Integration Peak Integration & Quantification Chromatogram->Integration

Caption: General workflow for HPLC purification of butene derivatives.

HPLC_Method_Selection cluster_polarity Polarity cluster_chirality Chirality cluster_method Recommended HPLC Method Analyte Butene Derivative Properties Polar Polar/Hydrophilic Analyte->Polar NonPolar Non-Polar/Hydrophobic Analyte->NonPolar Chiral Chiral Analyte->Chiral Achiral Achiral Analyte->Achiral RP_HPLC Reversed-Phase HPLC Polar->RP_HPLC High water content in mobile phase NP_HPLC Normal-Phase HPLC NonPolar->NP_HPLC Non-polar organic mobile phase Chiral_HPLC Chiral HPLC Chiral->Chiral_HPLC Chiral Stationary Phase Achiral->RP_HPLC Achiral->NP_HPLC

Caption: Logic diagram for selecting the appropriate HPLC method.

Conclusion

The protocols and data presented in this document demonstrate the successful application of HPLC for the purification of various butene derivatives. By selecting the appropriate column and mobile phase composition, high-resolution separations can be achieved for both isomers and structurally related compounds. The provided methods can serve as a starting point for the development of purification protocols for a wide range of butene derivatives in research and industrial settings. For preparative scale purification, the analytical methods can be scaled up by increasing the column diameter and flow rate while maintaining the linear velocity of the mobile phase.[7]

References

Experimental setup for Grignard reaction with 4-ethoxyphenyl magnesium bromide

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Grignard Reaction with 4-Ethoxyphenyl Magnesium Bromide

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile.[1][2] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this reaction remains a vital tool for constructing complex molecular frameworks.[3][4] 4-Ethoxyphenyl magnesium bromide is an aryl Grignard reagent used to introduce the 4-ethoxyphenyl group, a common moiety in pharmaceuticals and materials science.

The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and strongly basic.[5][6] This high reactivity necessitates strict control over the reaction conditions. The most critical factor is the complete exclusion of water and other protic sources, as Grignard reagents react readily with them to quench the reagent and form an alkane.[6][7] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[4]

Key Experimental Parameters
  • Solvent: Anhydrous ethers, such as diethyl ether or tetrahydrofuran (THF), are essential.[8] These solvents are not merely inert; they solvate and stabilize the Grignard reagent by coordinating to the magnesium atom.[3][6] THF is often preferred for preparing aryl Grignard reagents from less reactive aryl bromides.[8]

  • Magnesium Activation: The surface of magnesium metal is typically coated with a passivating layer of magnesium oxide, which can inhibit the reaction.[6][9] Activation is necessary to expose a fresh metal surface. Common methods include mechanical crushing, sonication, or using chemical activators like a small crystal of iodine, 1,2-dibromoethane, or methyl iodide.[9]

  • Inert Atmosphere: Due to the high reactivity of Grignard reagents with both water and oxygen, the reaction must be conducted under an inert atmosphere, such as dry nitrogen or argon.[6][10]

  • Reaction Initiation: The formation of the Grignard reagent is an exothermic reaction. Initiation is often indicated by the appearance of turbidity, bubbling at the magnesium surface, or a gentle reflux of the ether solvent.[1][5] Once initiated, the aryl bromide solution should be added dropwise to maintain a controlled reaction rate.[11]

Experimental Protocols

Protocol 1: Synthesis of 4-Ethoxyphenyl Magnesium Bromide

This protocol details the preparation of the Grignard reagent from 4-bromoanisole's ethyl ether analog, 4-bromo-phenetole.

Materials and Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser and drying tube (filled with CaCl₂ or Drierite)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

  • All glassware must be oven-dried overnight and assembled while hot, then allowed to cool under a stream of inert gas.[4]

Reagents:

ReagentChemical FormulaMolar Mass ( g/mol )Molar RatioTypical Amount
Magnesium TurningsMg24.311.1 - 1.22.67 g
4-BromophenetoleC₈H₉BrO201.061.020.11 g (13.5 mL)
Anhydrous Diethyl Ether or THF(C₂H₅)₂O / C₄H₈O74.12 / 72.11-~100 mL
Iodine (activator)I₂253.81Catalytic1 small crystal

Procedure:

  • Place the magnesium turnings (2.67 g) and a magnetic stir bar into the dry three-neck flask. Assemble the glassware (condenser, dropping funnel) and flush the entire system with inert gas.

  • Add a single crystal of iodine to the flask. The iodine serves as an activator and a visual indicator; its color will fade upon reaction initiation.[2]

  • Prepare a solution of 4-bromophenetole (20.11 g) in 60 mL of anhydrous diethyl ether or THF in the dropping funnel.

  • Add approximately 10 mL of the 4-bromophenetole solution to the magnesium turnings. Stir vigorously.

  • If the reaction does not start spontaneously (indicated by bubbling and fading of the iodine color), gently warm the flask with a heating mantle. Once the reaction begins, a cloudy gray/brown solution will form, and the ether may begin to reflux.[1]

  • Once the reaction is initiated and self-sustaining, add the remaining 4-bromophenetole solution dropwise from the funnel at a rate that maintains a gentle reflux.[11]

  • After the addition is complete, continue to stir the mixture. If necessary, gently heat to reflux for an additional 30-60 minutes until most of the magnesium has been consumed.[4]

  • Cool the resulting dark solution of 4-ethoxyphenyl magnesium bromide to room temperature. The reagent is now ready for use in the next step and should be used immediately.[4]

Protocol 2: Reaction with an Aldehyde (Benzaldehyde)

Procedure:

  • Cool the prepared Grignard reagent solution to 0 °C using an ice bath.

  • Prepare a solution of benzaldehyde (1.0 equivalent, based on the starting 4-bromophenetole) in approximately 20 mL of anhydrous diethyl ether or THF.

  • Add the benzaldehyde solution dropwise to the stirred, cooled Grignard reagent. This reaction is exothermic; maintain the temperature at or below room temperature.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion. The formation of a thick precipitate is common.

Protocol 3: Aqueous Work-up and Product Isolation

Procedure:

  • Cool the reaction mixture again in an ice bath.

  • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise.[12] This will hydrolyze the magnesium alkoxide intermediate and dissolve excess magnesium salts. Alternatively, dilute HCl can be used.[5]

  • Transfer the entire mixture to a separatory funnel. If two layers are not distinct, add more diethyl ether.

  • Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.

  • Combine all organic extracts and wash them with a saturated NaCl solution (brine).[4]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1][12]

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization or flash column chromatography to yield the final alcohol product, (4-ethoxyphenyl)(phenyl)methanol.[4]

Visualized Workflows and Pathways

G Experimental Workflow for Grignard Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Oven-Dry Glassware B Assemble & Cool Under N2/Ar A->B C Activate Mg with I2 B->C E Initiate Reaction C->E D Prepare 4-Bromophenetole in Anhydrous Ether D->E F Dropwise Addition of Aryl Bromide E->F G React with Electrophile (e.g., Benzaldehyde) at 0°C F->G H Quench with sat. aq. NH4Cl G->H I Extract with Ether H->I J Dry Organic Layer (MgSO4) I->J K Evaporate Solvent J->K L Purify Product (Recrystallization/Chromatography) K->L G Reaction Pathway of 4-Ethoxyphenyl Magnesium Bromide cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Acidic Work-up A 4-Bromophenetole C 4-Ethoxyphenyl Magnesium Bromide A->C Anhydrous Ether/THF A_plus + B Mg E Magnesium Alkoxide Intermediate C->E D_plus + D Benzaldehyde (Electrophile) D->E F Final Alcohol Product E->F H3O+ / NH4Cl(aq)

References

Application Notes and Protocols: 4-(4-Ethoxyphenyl)-2-methyl-1-butene in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data and established applications for 4-(4-Ethoxyphenyl)-2-methyl-1-butene in materials science are limited in publicly available literature. The following application notes and protocols are based on the known chemistry of analogous 4-alkoxystyrene and other substituted styrene monomers. These are intended to serve as a starting point for researchers and scientists in exploring the potential of this compound.

Introduction

This compound is a substituted styrene monomer with potential applications in the synthesis of novel polymers. Its structure, featuring a reactive double bond for polymerization and a polar ethoxyphenyl group, suggests that polymers derived from it could exhibit unique thermal, dielectric, and optical properties. Potential areas of application include specialty polymers, organic electronics, and advanced coatings.

Potential Applications

Based on the characteristics of structurally similar polymers, poly(this compound) is hypothesized to be a valuable material for:

  • High-Performance Thermoplastics: The rigid aromatic ring and the ethoxy group are expected to increase the glass transition temperature (Tg) of the polymer compared to polystyrene, leading to materials with enhanced thermal stability.

  • Dielectric Materials: The ethoxyphenyl group may impart specific dielectric properties, making the polymer a candidate for use in capacitors, insulators, and as a dielectric layer in organic electronics.[1]

  • Photoresist Materials: Following dealkylation of the ethoxy group to a hydroxyl group, the resulting polymer would be analogous to poly(4-vinylphenol) (PVP), a well-known material in photoresist technology.[1]

  • Functional Coatings and Adhesives: Polymers containing alkoxystyrene units have been explored for coatings and adhesives due to their good adhesion properties.[2]

Physicochemical and Polymer Properties (Hypothesized)

The following table summarizes the expected properties of the monomer and its corresponding polymer. These are estimates based on data for similar compounds and require experimental verification.

PropertyMonomer: this compoundPolymer: Poly(this compound)
Molecular Formula C₁₃H₁₈O(C₁₃H₁₈O)n
Molecular Weight 190.28 g/mol Variable
Boiling Point (Predicted) 264.7 ± 9.0 °CN/A
Density (Predicted) 0.918 ± 0.06 g/cm³Expected to be > 1 g/cm³
Solubility Soluble in common organic solventsExpected to be soluble in THF, Toluene, Chloroform
Glass Transition Temp. (Tg) N/AExpected to be > 100 °C
Dielectric Constant Not DeterminedPotentially in the range of 2.5 - 4.0

Experimental Protocols

Protocol 1: Free-Radical Polymerization of this compound

This protocol describes a standard free-radical polymerization technique to synthesize poly(this compound).

Materials:

  • This compound (monomer)

  • Toluene (solvent), freshly distilled

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Methanol (non-solvent for precipitation)

  • Schlenk flask and line

  • Magnetic stirrer and heating mantle

  • Standard glassware

Procedure:

  • Monomer Purification: Purify the this compound monomer by passing it through a short column of basic alumina to remove any inhibitors.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified monomer (e.g., 5 g, 26.3 mmol) and AIBN (e.g., 0.043 g, 0.26 mmol, 1 mol% relative to monomer) in toluene (20 mL).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at 70°C and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Precipitation and Purification: After cooling to room temperature, pour the viscous solution into a large excess of methanol (e.g., 400 mL) with vigorous stirring to precipitate the polymer.

  • Isolation: Collect the white polymer precipitate by filtration, wash with fresh methanol, and dry in a vacuum oven at 60°C to a constant weight.

Characterization:

  • Molecular Weight: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) by Gel Permeation Chromatography (GPC) using polystyrene standards for calibration.

  • Structure: Confirm the polymer structure using ¹H NMR and FTIR spectroscopy.

  • Thermal Properties: Analyze the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC).

Workflow for Free-Radical Polymerization

Free_Radical_Polymerization Monomer Monomer Purification Setup Reaction Setup (Monomer, Initiator, Solvent) Monomer->Setup Degas Degassing (Freeze-Pump-Thaw) Setup->Degas Polymerize Polymerization (70°C, 24h) Degas->Polymerize Precipitate Precipitation (in Methanol) Polymerize->Precipitate Isolate Isolation & Drying Precipitate->Isolate Product Polymer Product Isolate->Product Characterize Characterization (GPC, NMR, DSC) Product->Characterize

Caption: Workflow for the synthesis of poly(this compound) via free-radical polymerization.

Protocol 2: Cationic Polymerization of this compound

Cationic polymerization can offer better control over the molecular weight and dispersity for electron-rich monomers like 4-alkoxystyrenes.

Materials:

  • This compound (monomer), purified and dried over CaH₂.

  • Dichloromethane (CH₂Cl₂), freshly distilled from CaH₂.

  • Titanium tetrachloride (TiCl₄) or a similar Lewis acid initiator.

  • Methanol, chilled (for termination).

  • Dry glassware and syringes.

Procedure:

  • Reaction Setup: Assemble a flame-dried Schlenk flask under an inert atmosphere. Add freshly distilled dichloromethane (e.g., 50 mL).

  • Initiation: Cool the solvent to -78°C using a dry ice/acetone bath. Add the purified monomer (e.g., 4 g, 21 mmol) via syringe.

  • Initiator Addition: Slowly add a solution of TiCl₄ in dichloromethane (e.g., 0.1 M solution) dropwise until a persistent color change is observed, indicating the start of polymerization.

  • Polymerization: Maintain the reaction at -78°C with stirring for a specified time (e.g., 1-4 hours). The reaction time will influence the molecular weight.

  • Termination: Quench the polymerization by adding a small amount of chilled methanol (e.g., 5 mL).

  • Purification: Allow the mixture to warm to room temperature, then precipitate the polymer by pouring the solution into a large volume of methanol.

  • Isolation: Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Characterization:

  • As described in Protocol 1 (GPC, NMR, DSC).

Workflow for Cationic Polymerization

Cationic_Polymerization Setup Dry Reaction Setup (-78°C, Inert Atmosphere) MonomerAdd Add Purified Monomer in Dry CH₂Cl₂ Setup->MonomerAdd Initiate Initiator Addition (e.g., TiCl₄) MonomerAdd->Initiate Polymerize Polymerization (-78°C, 1-4h) Initiate->Polymerize Terminate Termination (with chilled Methanol) Polymerize->Terminate Purify Precipitation & Washing Terminate->Purify Product Final Polymer Purify->Product

Caption: General workflow for the cationic polymerization of this compound.

Potential Signaling Pathway Analogy in Smart Materials

While not a biological signaling pathway, a logical pathway for developing a "smart" material (e.g., a sensor or responsive surface) from this polymer can be conceptualized. This involves chemical modification to introduce responsive moieties.

Logical Pathway for Functionalization

Functionalization_Pathway StartPolymer Poly(this compound) Dealkylation Dealkylation (e.g., with BBr₃) StartPolymer->Dealkylation Step 1 HydroxylPolymer Poly(4-(4-Hydroxyphenyl)-2-methyl-1-butene) Dealkylation->HydroxylPolymer Step 2 Grafting Grafting Reaction (Esterification/Etherification) HydroxylPolymer->Grafting Step 3 SmartMaterial Functional 'Smart' Material Grafting->SmartMaterial FunctionalMoiety Responsive Moiety (e.g., Photochromic, pH-sensitive) FunctionalMoiety->Grafting

Caption: A logical pathway for the post-polymerization functionalization to create responsive materials.

This document provides a theoretical framework for the application of this compound in materials science. All protocols and potential applications should be validated through rigorous experimentation.

References

Application Notes and Protocols for In Vitro Biological Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for a suite of common in vitro assays essential for characterizing the biological activity of novel chemical compounds. The following sections detail methods to assess cytotoxicity, apoptosis, enzyme inhibition, and receptor binding, which are critical early steps in the drug discovery pipeline.

Cell Viability and Cytotoxicity Assays

Cell viability assays are fundamental in drug discovery to determine the effect of a novel compound on cell proliferation and to assess its potential toxicity. These assays measure metabolic activity or membrane integrity.

Application Note:

Colorimetric and luminescence-based assays are rapid, reliable, and amenable to high-throughput screening (HTS).[1][2][3] The choice of assay can depend on the mechanism of action of the compound and the cell type being studied. For instance, tetrazolium-based assays (MTT, XTT, WST-1) measure the activity of mitochondrial dehydrogenases, while ATP assays quantify the amount of ATP present in viable cells, which is a marker for metabolically active cells.[4][5][6]

Key Assays and Principles:
Assay TypePrincipleDetection Method
MTT Assay Reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells to form a purple formazan product.[4]Colorimetric (Absorbance at ~570 nm)
XTT/WST-1 Assays Similar to MTT, but the formazan product is water-soluble, simplifying the protocol.Colorimetric (Absorbance at ~450 nm)
ATP Assay Quantification of ATP, an indicator of metabolically active cells, using a luciferase-luciferin reaction that produces light.[5]Luminescence
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes, indicating cytotoxicity.Colorimetric
Resazurin (alamarBlue) Assay Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by viable cells.[5]Fluorometric or Colorimetric
Experimental Protocol: MTT Assay for Cell Viability

This protocol is adapted for a 96-well plate format.

Materials:

  • Novel compound stock solution (e.g., in DMSO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Adherent or suspension cells

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[4]

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C.[4] During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4] Mix thoroughly by gentle shaking or pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate prepare_compounds Prepare serial dilutions of novel compound add_compounds Add compound dilutions to cells prepare_compounds->add_compounds incubate_treatment Incubate for 24-72 hours add_compounds->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 1-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for a typical MTT-based cell viability assay.

Apoptosis Assays

Apoptosis, or programmed cell death, is a critical process in development and disease. Many anti-cancer drugs, for example, work by inducing apoptosis. Assays for apoptosis can detect key events in this pathway, such as the externalization of phosphatidylserine (PS) and the activation of caspases.

Application Note:

The Annexin V assay is a widely used method to detect early-stage apoptosis.[7] Annexin V is a protein that binds with high affinity to PS, which is translocated from the inner to the outer leaflet of the plasma membrane during the initial phases of apoptosis.[8][9] Co-staining with a viability dye like propidium iodide (PI) allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]

Key Apoptosis Markers and Assays:
Assay TypeMarkerPrincipleDetection Method
Annexin V/PI Staining Phosphatidylserine (PS) externalization and membrane integrityAnnexin V (labeled with a fluorophore) binds to exposed PS on apoptotic cells. PI enters cells with compromised membranes (late apoptotic/necrotic).[7][8]Flow Cytometry or Fluorescence Microscopy
Caspase Activity Assay Caspase-3/7, -8, -9 activationA specific peptide substrate for a caspase is conjugated to a fluorophore or a chromophore. Cleavage by the active caspase releases the reporter molecule.[10]Fluorometric or Colorimetric
TUNEL Assay DNA FragmentationTerminal deoxynucleotidyl transferase (TdT) incorporates labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.Flow Cytometry or Fluorescence Microscopy
DNA Content Analysis DNA FragmentationApoptotic cells release fragmented DNA, resulting in a sub-G1 peak in a DNA content histogram.[11]Flow Cytometry
Experimental Protocol: Annexin V/PI Apoptosis Assay

This protocol is for flow cytometry analysis.

Materials:

  • Cells treated with the novel compound

  • Annexin V-FITC (or another fluorophore)

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer (user-prepared or from a kit)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with the novel compound for the desired time.

  • Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS by centrifugation (e.g., 5 minutes at 300 x g).[9]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour.

Data Analysis: The cell population will be separated into four quadrants:

  • Lower-Left (Annexin V- / PI-): Live cells

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells

  • Upper-Left (Annexin V- / PI+): Necrotic cells

Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_membrane Membrane Alteration cluster_caspase Caspase Cascade cluster_hallmarks Hallmarks of Apoptosis stimulus Novel Compound ps_external Phosphatidylserine Externalization stimulus->ps_external initiator_caspases Initiator Caspases (e.g., Caspase-8, -9) stimulus->initiator_caspases executioner_caspases Executioner Caspases (e.g., Caspase-3, -7) initiator_caspases->executioner_caspases dna_frag DNA Fragmentation executioner_caspases->dna_frag cell_shrink Cell Shrinkage executioner_caspases->cell_shrink

Caption: Simplified signaling pathway of apoptosis induction.

Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for identifying compounds that modulate the activity of a specific enzyme target, a common mechanism of action for many drugs.[12][13]

Application Note:

These assays measure the rate of an enzymatic reaction in the presence and absence of a test compound.[12] The inhibitory potency of a compound is typically expressed as its IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. The assay format can be adapted for high-throughput screening to test large compound libraries.[13]

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for a colorimetric or fluorometric enzyme inhibition assay.

Materials:

  • Purified enzyme

  • Enzyme-specific substrate

  • Novel compound (inhibitor)

  • Assay buffer

  • Cofactors (if required by the enzyme)

  • 96-well or 384-well plates (black or clear, depending on the detection method)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and serial dilutions of the novel compound in the assay buffer.

  • Pre-incubation: In a multiwell plate, add the enzyme and varying concentrations of the novel compound. Include a positive control (no inhibitor) and a negative control (no enzyme). Allow the enzyme and inhibitor to pre-incubate for a specific period (e.g., 15-30 minutes) at a controlled temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic or Endpoint Reading:

    • Kinetic: Measure the signal (absorbance or fluorescence) at multiple time points to determine the initial reaction velocity (V₀).

    • Endpoint: Stop the reaction after a fixed time by adding a stop solution. Measure the final signal.

  • Data Acquisition: Read the plate using a microplate reader at the appropriate wavelength.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_no_inhibitor - V_no_enzyme))

  • Plot the percentage of inhibition against the log of the inhibitor concentration.

  • Fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.

Enzyme Inhibition Logical Flow

Enzyme_Inhibition_Flow cluster_setup Assay Setup cluster_reaction Reaction cluster_detection Detection & Analysis enzyme Enzyme pre_incubate Pre-incubate Enzyme + Inhibitor enzyme->pre_incubate inhibitor Novel Compound (Inhibitor) inhibitor->pre_incubate substrate Substrate add_substrate Add Substrate substrate->add_substrate pre_incubate->add_substrate enzymatic_reaction Enzymatic Reaction (Substrate -> Product) add_substrate->enzymatic_reaction measure_signal Measure Product Formation (e.g., Absorbance, Fluorescence) enzymatic_reaction->measure_signal calculate_inhibition Calculate % Inhibition measure_signal->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Logical flow for determining enzyme inhibition.

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a novel compound for a specific receptor. These assays are fundamental in pharmacology for characterizing ligands (e.g., agonists, antagonists) that target receptors such as G-protein coupled receptors (GPCRs) or ion channels.

Application Note:

Competitive binding assays are a common format where a novel, unlabeled compound competes with a known, labeled ligand (typically radiolabeled or fluorescently labeled) for binding to the receptor.[14] The ability of the novel compound to displace the labeled ligand is a measure of its binding affinity. The data are used to calculate the inhibitory constant (Ki), a measure of the compound's affinity for the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

Materials:

  • Cell membranes or purified receptors expressing the target of interest

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known affinity for the target receptor

  • Novel unlabeled compound

  • Assay buffer

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Assay Setup: In a series of tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled novel compound.

    • Total Binding: Contains membranes and radioligand only.

    • Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.

    • Test Compound: Contains membranes, radioligand, and serial dilutions of the novel compound.

  • Incubation: Incubate the tubes at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration apparatus. The filter traps the membranes with the bound ligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Calculate % Inhibition: Determine the percentage of specific binding that is inhibited by each concentration of the novel compound.

  • Determine IC₅₀: Plot the percentage of inhibition against the log of the novel compound concentration to determine the IC₅₀ value.

  • Calculate Ki: Convert the IC₅₀ to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Receptor Binding Assay Relationship

Receptor_Binding Receptor Receptor Bound_Complex Receptor-Ligand Complex (Signal) Receptor->Bound_Complex Binds Labeled_Ligand Labeled Ligand Labeled_Ligand->Bound_Complex Binds Novel_Compound Novel Compound Novel_Compound->Receptor Competes for binding

Caption: Competitive relationship in a receptor binding assay.

References

Application Notes and Protocols: X-ray Crystallography of 4-(4-Ethoxyphenyl)-2-methyl-1-butene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and data associated with the X-ray crystallography of 4-(4-ethoxyphenyl)-2-methyl-1-butene and its derivatives. This document is intended to guide researchers in the synthesis, crystallization, and structural elucidation of this class of compounds, which hold potential in medicinal chemistry and materials science. While a crystal structure for the parent compound is not publicly available, this guide utilizes data from a closely related, more complex derivative to illustrate the principles and expected outcomes of such analyses.

Introduction

This compound and its analogs are of interest due to the presence of the ethoxyphenyl moiety, a common feature in biologically active molecules. X-ray crystallography provides definitive proof of molecular structure, including stereochemistry, conformation, and intermolecular interactions. This data is crucial for understanding structure-activity relationships (SAR) and for rational drug design. These notes will detail a plausible synthetic route, crystallization strategies, and the complete workflow for single-crystal X-ray diffraction analysis.

Synthesis of this compound

The following is a proposed synthetic protocol for this compound, adapted from procedures for structurally related compounds.

Experimental Protocol: Synthesis

Objective: To synthesize this compound via a Grignard reaction followed by dehydration.

Materials:

  • 1-bromo-4-ethoxybenzene

  • Magnesium turnings

  • Dry diethyl ether

  • 3-methyl-3-buten-1-ol

  • Anhydrous sodium sulfate

  • 5% Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Standard laboratory glassware

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 1-bromo-4-ethoxybenzene in dry diethyl ether to the magnesium turnings.

    • Maintain a gentle reflux until the magnesium is consumed, indicating the formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add a solution of 3-methyl-3-buten-1-ol in dry diethyl ether via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with 5% HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol intermediate.

  • Dehydration:

    • The crude alcohol can be dehydrated to the target alkene by heating with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a suitable solvent with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction, extract the product, and purify by column chromatography on silica gel to obtain this compound.

Crystallization of this compound Derivatives

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. The following are general strategies for the crystallization of organic compounds like the title derivative.[1][2][3]

Experimental Protocol: Crystallization

Objective: To grow single crystals of this compound suitable for X-ray diffraction.

General Strategies:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture) to near saturation in a loosely covered vial. Allow the solvent to evaporate slowly at room temperature.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.[3]

Solvent Selection: A good solvent for crystallization is one in which the compound is moderately soluble at room temperature and highly soluble at elevated temperatures.[1] Screening of various solvents and solvent mixtures is often necessary.

X-ray Crystallography Workflow

The overall process of determining a crystal structure can be visualized as a workflow from the crystal to the final structural model.

G Experimental Workflow for X-ray Crystallography cluster_synthesis Compound Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_structure Structure Determination Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Crystallization Screening Purification->Crystallization Crystal_Selection Selection of Single Crystal Crystallization->Crystal_Selection Data_Collection Data Collection on Diffractometer Crystal_Selection->Data_Collection Data_Processing Data Processing & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Caption: A flowchart illustrating the major steps in determining a crystal structure, from synthesis to the final validated model.

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To collect and analyze X-ray diffraction data to determine the molecular structure.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is typically flash-cooled to 100 K in a stream of nitrogen gas to minimize radiation damage.[4]

  • Data Collection:

    • The mounted crystal is placed in an X-ray diffractometer.

    • A monochromatic X-ray beam is directed at the crystal.

    • As the crystal is rotated, a series of diffraction images are collected on a detector.[5]

    • The data collection strategy aims to measure the intensities of a complete and redundant set of unique reflections.

  • Data Processing:

    • The collected images are processed to integrate the intensities of the diffraction spots.

    • The data is corrected for various experimental factors (e.g., Lorentz and polarization effects).

    • Symmetry-equivalent reflections are merged and scaled to produce the final dataset.

  • Structure Solution and Refinement:

    • The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[6]

    • An initial molecular model is built into the electron density map.

    • The model is refined using least-squares methods to improve the fit between the observed and calculated structure factors.[6][7] This involves adjusting atomic positions, displacement parameters, and occupancies.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[7]

Data Presentation: Crystallographic Data

As a reference, the following table summarizes the crystallographic data for a related compound, 2,4-Bis(4-ethoxyphenyl)-1-methyl-3-azabicyclo[3.3.1]nonan-9-one .[8] This data provides an example of the parameters that would be determined for this compound derivatives.

ParameterValue
Chemical FormulaC₂₅H₃₀NO₃
Formula Weight392.50
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)11.9280 (4)
b (Å)26.1702 (14)
c (Å)6.9656 (3)
α (°)90
β (°)90
γ (°)90
Volume (ų)2174.37 (17)
Z4
Temperature (K)298
Radiation (Å)Mo Kα (λ = 0.71073)
Density (calculated, g/cm³)1.199
R-factor (%)4.5
Goodness-of-fit1.04

Application in Drug Development: Potential Signaling Pathways

While the specific biological activity of this compound is not extensively documented, compounds containing the ethoxyphenyl or related methoxyphenyl moieties have been shown to interact with various biological targets. This structural motif is present in compounds that modulate key signaling pathways implicated in inflammation, cancer, and neurodegenerative diseases.

G Potential Signaling Pathways Modulated by Ethoxyphenyl Derivatives cluster_pathways Cellular Signaling Pathways cluster_responses Cellular Responses Compound This compound Derivative NFkB NF-κB Pathway Compound->NFkB Modulation PI3K_Akt PI3K/Akt Pathway Compound->PI3K_Akt Modulation MAPK MAPK Pathway Compound->MAPK Modulation Inflammation Inflammation NFkB->Inflammation Cell_Survival Cell Proliferation/Survival PI3K_Akt->Cell_Survival MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis

Caption: A diagram illustrating potential signaling pathways that could be modulated by ethoxyphenyl derivatives based on existing literature.

The structural information obtained from X-ray crystallography of these derivatives can aid in designing molecules with enhanced potency and selectivity for targets within these pathways, such as kinases (e.g., PI3K, Akt, MAPKs) or transcription factors (e.g., NF-κB).[9][10] The precise conformation of the ethoxyphenyl group and its orientation relative to the rest of the molecule, as determined by crystallography, are critical for optimizing interactions with the binding sites of these protein targets.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Butenes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common side reactions and challenges encountered during the synthesis of substituted butenes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of substituted butenes?

A1: The most prevalent side reactions are dependent on the synthetic method employed. For olefination reactions like the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, the primary issue is often the formation of undesired E/Z stereoisomers. In syntheses involving acid catalysis, common side reactions include double bond isomerization and oligomerization or polymerization of the alkene product.[1] For sterically hindered ketones, the Wittig reaction may be slow and result in low yields.[2][3]

Q2: How can I control the stereoselectivity (E/Z ratio) of my olefination reaction?

A2: Stereoselectivity is a key challenge that can be controlled by carefully selecting the reagents and reaction conditions.

  • For Wittig Reactions: Non-stabilized ylides (e.g., those with alkyl substituents) generally lead to the Z-alkene, while stabilized ylides (containing electron-withdrawing groups like esters or ketones) predominantly yield the E-alkene.[3][4]

  • For Horner-Wadsworth-Emmons (HWE) Reactions: The standard HWE reaction typically favors the formation of the E-alkene.[5] To achieve high Z-selectivity, modified conditions such as the Still-Gennari olefination are employed, which use phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and a strong, non-coordinating base system.[6][5]

Q3: My reaction with a sterically hindered ketone is giving a low yield. What should I do?

A3: Sterically hindered ketones are known to react slowly or poorly with stabilized Wittig ylides.[2][3] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative. The phosphonate carbanions used in the HWE reaction are more nucleophilic than the corresponding phosphorus ylides in the Wittig reaction, allowing them to react more readily with hindered ketones.[2][6]

Q4: I am observing isomerization of my butene product. What is causing this?

A4: Alkene isomerization is frequently caused by the presence of acid or base in the reaction or work-up conditions. Brønsted acids are particularly effective at catalyzing the isomerization of butenes.[1] To prevent this, ensure that all reagents and solvents are free from acidic or basic impurities and that the work-up procedure is performed under neutral conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Poor E/Z Selectivity in Horner-Wadsworth-Emmons (HWE) Reaction

Question: I am trying to synthesize an E-substituted butene using the HWE reaction, but I am getting a mixture of E and Z isomers. How can I improve the E-selectivity?

Answer: Poor E-selectivity in the HWE reaction can often be rectified by adjusting the reaction conditions to favor thermodynamic equilibration of the intermediates.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor E/Z selectivity in HWE reactions.

Detailed Recommendations:

  • Cation of the Base: The choice of metal cation in the base can significantly influence stereoselectivity. Lithium-based salts (e.g., from n-BuLi or LHMDS) generally provide higher E-selectivity compared to potassium or sodium salts.[5][7]

  • Reaction Temperature: Higher reaction temperatures (e.g., warming from -78 °C to room temperature) allow the intermediates to equilibrate to the more stable trans-configuration, leading to a higher proportion of the E-alkene.[5][7]

  • Steric Hindrance: Increasing the steric bulk of the aldehyde substrate can also favor the formation of the E-isomer.[5]

ConditionEffect on E-selectivityReference
Base Cation Li⁺ > Na⁺ > K⁺Thompson & Heathcock[5]
Temperature Higher Temp. increases EThompson & Heathcock[5]
Solvent Aprotic (e.g., THF)Standard condition[6]
Issue 2: Unexpectedly High Yield of E-Isomer in a Z-Selective Wittig Reaction

Question: I am using a non-stabilized ylide in a Wittig reaction, expecting the Z-alkene, but I am observing a significant amount of the E-alkene. What could be the cause?

Answer: The formation of the E-alkene from a non-stabilized ylide is often due to conditions that allow for the equilibration of the betaine intermediate. This is particularly problematic when lithium salts are present.

Troubleshooting Steps:

  • Check the Base: If you are using a lithium-containing base like n-butyllithium (n-BuLi), the resulting lithium salts can catalyze the equilibration of the intermediates, leading to the thermodynamically more stable E-alkene.[8]

  • Use Salt-Free Conditions: To maximize Z-selectivity, use bases that result in "salt-free" conditions, such as sodium hydride (NaH) or sodium amide (NaNH₂).[4] If lithium salts are unavoidable, their effect can sometimes be mitigated by the addition of certain solvents or additives.

  • Solvent Choice: Performing the reaction in a non-polar, aprotic solvent like THF or diethyl ether is generally recommended for non-stabilized ylides to favor the kinetic Z-product.[3]

Z_Wittig_Troubleshooting cluster_base Base Analysis cluster_solvent Solvent Analysis Start High E-alkene in Z-selective Wittig Check_Base Identify Base Used Start->Check_Base Check_Solvent Review Solvent System Start->Check_Solvent Base_Li Lithium base (e.g., n-BuLi)? Check_Base->Base_Li Base_Na_K Sodium/Potassium base (e.g., NaH, KHMDS)? Check_Base->Base_Na_K Solvent_Polar Polar/Protic Solvent? Check_Solvent->Solvent_Polar Solution_Base Switch to 'salt-free' base (NaH, NaNH2) to avoid Li+ catalyzed equilibration. Base_Li->Solution_Base Yes Ok_Base Base is likely not the issue. Base_Na_K->Ok_Base Yes Solution_Solvent Use non-polar, aprotic solvents like THF or ether. Solvent_Polar->Solution_Solvent Yes Ok_Solvent Solvent is appropriate. Solvent_Polar->Ok_Solvent No

Caption: Decision diagram for troubleshooting unexpected E-alkene formation.

Issue 3: Oligomerization Side Products in Acid-Catalyzed Reactions

Question: I am attempting a reaction that generates a substituted butene under acidic conditions, but I am getting a significant amount of higher molecular weight side products. How can I minimize this?

Answer: The formation of higher molecular weight products is likely due to acid-catalyzed oligomerization of the butene product.[1] This occurs when the alkene product reacts further with itself or other alkene molecules present.

Strategies to Minimize Oligomerization:

  • Reduce Catalyst Acidity/Concentration: The rate of oligomerization is highly dependent on the strength and concentration of the acid catalyst.[1] Consider using a milder acid or reducing the catalyst loading to the minimum required for the primary reaction.

  • Lower Reaction Temperature: Oligomerization reactions typically have a higher activation energy than many desired synthetic steps. Lowering the reaction temperature can significantly reduce the rate of this side reaction.

  • Control Residence Time: In a flow reactor setup, minimizing the residence time can help to reduce the extent of subsequent oligomerization reactions. For batch reactions, quenching the reaction as soon as the starting material is consumed can prevent further side reactions.

  • Use of Porous Catalysts: In heterogeneous catalysis, using catalysts with specific pore sizes (e.g., certain zeolites) can prevent the formation of bulky oligomers that cannot diffuse out of the pores, a principle known as shape-selectivity.[1]

ParameterAdjustment to Reduce OligomerizationRationale
Catalyst Use milder acid / lower loadingReduces the rate of carbocation formation, the key step in oligomerization.
Temperature Lower the reaction temperatureDisproportionately slows the rate of the oligomerization side reaction.
Concentration Run at higher dilutionReduces the probability of intermolecular reactions between alkene products.
Reaction Time Quench promptly upon completionMinimizes the time for the product to undergo further reactions.

Experimental Protocols

Protocol 1: General Procedure for E-Selective Horner-Wadsworth-Emmons Reaction

This protocol is adapted for the synthesis of E-alkenes from aldehydes using a phosphonate ester.

  • Reagent Preparation: To a solution of the phosphonate ester (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.

  • Ylide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Reaction with Aldehyde: Cool the resulting phosphonate carbanion solution to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS for the disappearance of the aldehyde.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Protocol 2: Still-Gennari Protocol for Z-Selective Horner-Wadsworth-Emmons Reaction

This protocol is a modification of the HWE reaction to favor the synthesis of Z-alkenes.[5]

  • Reagent Preparation: To a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equivalents) and 18-crown-6 (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of potassium bis(trimethylsilyl)amide (KHMDS) in THF (1.05 equivalents) dropwise.

  • Ylide Formation: Stir the mixture at -78 °C for 30-60 minutes.

  • Reaction with Aldehyde: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

  • Reaction Completion: Continue stirring at -78 °C for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.

  • Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.

References

Optimizing reaction conditions for alkene synthesis using a nickel catalyst

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for nickel-catalyzed alkene synthesis. This resource is designed for researchers, scientists, and professionals in drug development to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using nickel catalysts over palladium for alkene synthesis?

A1: Nickel catalysts offer several key advantages. They are significantly more earth-abundant and cost-effective than palladium.[1] Nickel's unique electronic properties and access to multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) enable novel reactivity, including the activation of more challenging substrates like aryl chlorides, sulfonates, and even some C-O bonds.[1][2]

Q2: Which nickel precursors are commonly used, and do they require pre-activation?

A2: Common nickel precursors include air-stable Ni(II) salts like NiCl₂, NiBr₂·glyme, and their complexes with phosphine ligands (e.g., NiCl₂(PPh₃)₂).[3] Air-sensitive Ni(0) sources like Ni(COD)₂ (bis(1,5-cyclooctadiene)nickel(0)) are also frequently used. Ni(II) precursors typically require in situ reduction to the active Ni(0) state, which is often achieved using a stoichiometric metallic reductant like manganese (Mn) or zinc (Zn) powder.

Q3: What is the role of the ligand in these reactions?

A3: Ligands are critical for stabilizing the nickel catalyst, modulating its reactivity, and influencing the reaction's selectivity. The choice of ligand can control the regioselectivity (e.g., linear vs. branched products in Heck reactions) and stereoselectivity of the transformation.[2][4][5][6][7][8] Common ligand classes include phosphines (e.g., PPh₃, PCy₃), N-heterocyclic carbenes (NHCs), and bidentate ligands like Xantphos.

Q4: How do I choose the right solvent and base for my reaction?

A4: Solvent and base selection is highly dependent on the specific reaction (e.g., Heck, Suzuki), substrates, and catalyst system. Common solvents include polar aprotic options like DMF, acetonitrile (MeCN), and DMSO, as well as ethereal solvents like THF. The base is crucial for facilitating key steps like transmetalation (in Suzuki coupling) or regenerating the active catalyst. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are common, as are organic amine bases like triethylamine (Et₃N). Optimization is often required.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Steps & Recommendations
Catalyst Deactivation Improper Activation: Ensure Ni(II) precursors are fully reduced. If using Mn or Zn, consider pre-activating the metal powder with a dilute acid wash to remove surface oxides. Dimerization: Catalyst deactivation can occur through the formation of inactive nickel dimers. This can sometimes be mitigated by adjusting the ligand, solvent, or reaction concentration.[9] Air/Moisture Sensitivity: While many Ni(II) precatalysts are air-stable, the active Ni(0) species is not. Ensure all reagents and solvents are properly dried and degassed, and maintain an inert (N₂ or Ar) atmosphere.
Poor Substrate Reactivity Unreactive Electrophile: Aryl chlorides can be less reactive than bromides or iodides.[10] Increasing catalyst loading, using more electron-donating ligands, or increasing the reaction temperature may improve conversion. Steric Hindrance: Highly substituted substrates may react slower. Prolonged reaction times or higher temperatures might be necessary.
Sub-Optimal Reaction Conditions Incorrect Ligand: The ligand is critical. If yield is low, screen a panel of ligands with varying steric and electronic properties (e.g., monodentate vs. bidentate, electron-rich vs. electron-poor). Incorrect Base/Solvent: The base or solvent may be incompatible. Consult literature for similar substrate classes and test alternative conditions. For example, a switch from an inorganic to an organic base, or a change in solvent polarity, can have a dramatic effect.
Side Reactions Reductive Heck Product: In Heck reactions, a common side product results from conjugate addition instead of β-hydride elimination.[11] This can be influenced by the base, temperature, and solvent.[11] Homocoupling: Reductive coupling of two electrophiles can compete with the desired cross-coupling. This is often influenced by the rate of oxidative addition versus subsequent steps.

Problem 2: Poor Regio- or Stereoselectivity

Potential Cause Troubleshooting Steps & Recommendations
Incorrect Regioselectivity (e.g., Linear vs. Branched Alkene) Ligand Choice: Regioselectivity in Heck-type reactions is strongly influenced by the ligand. Bulky, bidentate ligands with a specific bite angle are often key to achieving high selectivity for branched products.[2] Conversely, other ligands may favor the linear product.[12] A systematic screening of ligands is the most effective approach. Additives/Counterions: In cationic Heck pathways, additives like triethylsilyl triflate can be used to exchange the counterion on the nickel complex, influencing selectivity.[2]
Product Isomerization Alkene Isomerization: The desired alkene product may isomerize to a more thermodynamically stable isomer under the reaction conditions. This is often mediated by Ni-H species.[13] Using a suitable base can sometimes suppress this side reaction.[2] Adding a sacrificial acceptor olefin can also consume unwanted Ni-H intermediates.[14][15]

Data on Reaction Parameters

Table 1: Effect of Ligand on Nickel-Catalyzed Carbocyclizations

This table summarizes the optimization of a Mizoroki-Heck type reaction. Note the dramatic impact of the ligand on yield and the requirement of a reductant (Mn).

EntryCatalyst (10 mol%)Ligand (10 mol%)Base (3 equiv)Reductant (3 equiv)Yield (%)Regioisomeric Ratio
1NiBr₂·glymeXantphosEt₃NMn9723:1
2NiBr₂·glyme1,10-phenanthrolineEt₃NMn<5-
3NiBr₂·glymePPh₃ (20 mol%)Et₃NMn251.8:1
4Ni(cod)₂XantphosEt₃NMn88>25:1
5NiBr₂·glymeXantphosEt₃NNone0-
6NoneXantphosEt₃NMn0-

Data adapted from a study on Mizoroki-Heck-type carbocyclizations of unactivated alkyl bromides. Reactions were performed with 0.25 M substrate in MeCN at 80°C.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Ni-Catalyzed Suzuki-Miyaura Coupling

This protocol describes the synthesis of a bi-aryl compound from an aryl halide and phenylboronic acid.

1. Catalyst Preparation (NiCl₂(PPh₃)₂):

  • Combine NiCl₂·6H₂O (0.5 g) and ethanol (7 mL) in a 20 mL vial.

  • Seal the vial and degas the solution with a nitrogen stream for 15 minutes.

  • Quickly add triphenylphosphine (PPh₃, 1.2 g) and reseal the vial.

  • Stir the mixture in an 80°C water bath for one hour.

  • Cool the mixture to room temperature, then place it in an ice-water bath for 10 minutes.

  • Collect the red crystalline solid product by vacuum filtration, washing with small portions of cold ethanol and ether.

  • Dry the solids under vacuum.

2. Cross-Coupling Reaction:

  • To a 40 mL vial, add the aryl halide (4 mmol), phenylboronic acid (0.5 g), the prepared NiCl₂(PPh₃)₂ catalyst (0.13 g), and crushed potassium phosphate (1.7 g).

  • Seal the vial. Using a syringe, add 10 mL of degassed toluene.

  • Stir the reaction at the desired temperature (e.g., 80-100°C) and monitor by TLC or GC-MS until the starting material is consumed.

3. Workup and Purification:

  • Cool the reaction mixture and transfer it to a separatory funnel.

  • Wash twice with 10 mL of water, followed by one wash with 5 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, typically using a non-polar eluent like hexanes.

Visualizing Key Processes

A typical experimental workflow involves careful setup under an inert atmosphere, followed by the reaction, workup, and purification steps.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents (Ni source, Ligand, Base) setup Assemble Reaction Under Inert Atmosphere reagents->setup glassware Oven-Dry/Flame-Dry Glassware glassware->setup solvent Degas Solvent (sparge with N2/Ar) solvent->setup run Heat and Stir for required time setup->run monitor Monitor Progress (TLC, GC-MS) run->monitor monitor->run continue quench Quench Reaction & Aqueous Wash monitor->quench extract Extract Product into Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify

Caption: General experimental workflow for a nickel-catalyzed reaction.

When troubleshooting low yields, a logical decision-making process can help identify the root cause.

G start Low Reaction Yield check_reagents Are all reagents fresh and properly handled? start->check_reagents check_inert Was the inert atmosphere maintained? start->check_inert check_conditions Are reaction conditions (T, time) optimal? start->check_conditions check_reagents->check_inert Yes remake Use fresh/purified reagents & solvents. check_reagents->remake No check_inert->check_conditions Yes improve_technique Improve degassing and inert atmosphere technique. check_inert->improve_technique No optimize_conditions Screen temperature, concentration, or time. check_conditions->optimize_conditions No optimize_components Screen Ligands, Bases, or Solvents. check_conditions->optimize_components Yes

Caption: Troubleshooting flowchart for addressing low reaction yields.

The catalytic cycle is the heart of the reaction. For many cross-coupling reactions, it follows a general Ni(0)/Ni(II) pathway.

G Ni0 Ni(0)L (Active Catalyst) NiII_OA R¹-Ni(II)-X (Oxidative Addition) Ni0->NiII_OA + R¹-X NiII_TM R¹-Ni(II)-R² (Transmetalation) NiII_OA->NiII_TM + R²-M NiII_TM->Ni0 Product R¹-R² (Product) NiII_TM->Product Reductive Elimination

Caption: Simplified Ni(0)/Ni(II) catalytic cycle for cross-coupling.

References

Technical Support Center: Purification of Non-Polar Organic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of non-polar organic compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of non-polar compounds, offering step-by-step solutions.

Issue 1: Poor separation of non-polar compounds using normal-phase chromatography.

Possible Cause & Solution:

  • Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in compounds either eluting too quickly (high Rf) or not moving from the baseline (low Rf).

    • Solution: The key to good separation is selecting a solvent system that provides a good Rf value (typically 0.3-0.7 for the desired compound) and a significant difference in Rf values (ΔRf) between the compound of interest and impurities.[1]

    • Protocol:

      • Thin-Layer Chromatography (TLC) Screening: Use TLC to test various solvent systems. Start with a very non-polar solvent like 100% hexane and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or ether) in small increments (e.g., 1-5%).[2]

      • Solvent Adjustment:

        • If all spots remain at the baseline, the solvent is not polar enough. Increase the proportion of the polar solvent.

        • If all spots are at the solvent front, the solvent is too polar. Decrease the proportion of the polar solvent.

      • Optimal System: The ideal solvent system will give the desired compound an Rf between 0.3 and 0.7 and maximize the separation from impurities.[1]

Issue 2: The non-polar compound of interest is unstable on silica gel.

Possible Cause & Solution:

  • Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause decomposition of acid-sensitive compounds.

    • Solution 1: Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel.

      • Protocol: Prepare the slurry for packing the column with a solvent system containing 1-3% triethylamine. Flush the packed column with this solvent mixture before loading the sample.[2][3]

    • Solution 2: Use an Alternative Stationary Phase: If the compound is highly sensitive, consider using a different stationary phase.

      • Alternatives: Alumina (neutral, basic, or acidic) or Florisil can be used for the separation of non-polar compounds.[1][4][5] Neutral alumina is suitable for non-acidic and non-basic compounds.[1]

Issue 3: A very non-polar compound elutes too quickly (high Rf) even with 100% hexane.

Possible Cause & Solution:

  • High Lipophilicity: The compound has very little affinity for the polar stationary phase.

    • Solution 1: Non-Aqueous Reversed-Phase (NARP) Chromatography: This technique is effective for separating very lipophilic compounds that are not soluble in water.[6]

      • Stationary Phase: A non-polar stationary phase like C18 is used.

      • Mobile Phase: A mixture of organic solvents is used. For instance, a gradient of methanol in dichloromethane can be employed.[7]

    • Solution 2: Normal-Phase with a Less Polar Stationary Phase: While less common, using a less polar bonded silica phase in normal-phase chromatography could increase retention.

Issue 4: The crude sample containing the non-polar compound is not soluble in the chosen non-polar eluent for column chromatography.

Possible Cause & Solution:

  • Solubility Mismatch: The crude mixture may contain polar impurities that are insoluble in the non-polar mobile phase.

    • Solution: Dry Loading: This technique allows the sample to be introduced to the column without dissolving it in the mobile phase.[8]

      • Protocol:

        • Dissolve the crude sample in a suitable solvent in which it is fully soluble.

        • Add a small amount of silica gel to the solution to form a slurry.

        • Evaporate the solvent completely to obtain a free-flowing powder of the crude mixture adsorbed onto the silica gel.

        • Carefully add this powder to the top of the packed column.[8]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvent systems for purifying non-polar compounds by flash chromatography?

A1: For non-polar compounds, it is best to start with a low polarity mobile phase. Good starting points include:

  • 100% Hexane or Pentane[2]

  • 5% Ether in Hexane[2]

  • 5% Ethyl Acetate in Hexane[2]

Q2: How can I purify a non-polar compound that is contaminated with other non-polar impurities of similar polarity?

A2: This is a challenging separation. Here are a few strategies:

  • Optimize Normal-Phase Chromatography:

    • Use a very long column to increase the theoretical plates.

    • Employ a shallow gradient, starting with a very non-polar solvent and slowly increasing the polarity.[3]

  • Non-Aqueous Reversed-Phase (NARP) Chromatography: Since separation in reversed-phase is based on hydrophobicity, it can sometimes resolve compounds that are inseparable by normal-phase chromatography.[6]

  • Recrystallization: If the compound is a solid, recrystallization from a suitable solvent can be a powerful purification technique.[9][10] The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures.[11]

Q3: Can I use reversed-phase HPLC for non-polar compounds?

A3: Yes, reversed-phase HPLC is a very common and effective technique for the purification of non-polar to moderately polar compounds.[12][13] It uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water with acetonitrile or methanol).[13] Non-polar compounds are well-retained on the column and can be eluted by increasing the proportion of the organic solvent in the mobile phase.

Q4: My non-polar compound appears as a smear or a tailing peak on the TLC plate. What could be the issue?

A4: Tailing can be caused by several factors:

  • Overloading: Too much sample has been spotted on the TLC plate. Try spotting a more dilute solution.

  • Compound Degradation: The compound may be degrading on the silica gel.[4] You can test for this by running a 2D TLC.

  • Ionic Interactions: If the compound has any basic functional groups, it might be interacting with the acidic silanol groups on the silica. Adding a small amount of a basic modifier like triethylamine to the eluent can help.[2]

Data Presentation

Table 1: Common Solvents for Normal-Phase Chromatography of Non-Polar Compounds (Listed in Increasing Polarity)

SolventPolarity IndexBoiling Point (°C)Notes
Hexane / Pentane0.169 / 36Very non-polar, good for eluting highly lipophilic compounds.[14][15]
Cyclohexane0.281Similar to hexane but less volatile.
Toluene2.4111Can offer different selectivity compared to aliphatic hydrocarbons.[15]
Diethyl Ether2.835A common polar modifier.[15]
Dichloromethane (DCM)3.140Can dissolve a wider range of compounds but may slow down the column.[2][3]
Ethyl Acetate4.477A very common polar modifier for separating compounds of moderate polarity.[15]

Experimental Protocols & Visualizations

Protocol 1: Workflow for Selecting a Solvent System for Flash Chromatography

This workflow outlines the systematic approach to identifying an optimal solvent system for the purification of a non-polar compound using flash chromatography.

Solvent_Selection_Workflow start Start: Crude Non-Polar Mixture tlc Run TLC with 100% Hexane start->tlc analyze_tlc Analyze TLC Plate tlc->analyze_tlc add_polar Add Small % of Polar Solvent (e.g., 1-5% Ethyl Acetate) analyze_tlc->add_polar Rf too low increase_polar Incrementally Increase % of Polar Solvent add_polar->increase_polar analyze_again Analyze New TLC increase_polar->analyze_again analyze_again->increase_polar Rf still too low optimal_rf Optimal Rf Achieved? (0.3-0.7 with good separation) analyze_again->optimal_rf optimal_rf->increase_polar No run_column Run Flash Column with Optimal Solvent System optimal_rf->run_column Yes end End: Purified Compound run_column->end too_low All spots at baseline too_high Spots still too low just_right Yes not_yet No

Caption: Workflow for solvent system selection using TLC.

Diagram 1: Logic for Choosing a Purification Strategy for Non-Polar Compounds

This diagram illustrates the decision-making process for selecting an appropriate purification technique based on the properties of the non-polar compound and the nature of the impurities.

Purification_Strategy start Start: Impure Non-Polar Compound narp Consider Non-Aqueous Reversed-Phase start->narp Alternative for very lipophilic compounds is_solid Is the compound solid? start->is_solid solubility Soluble in common non-polar solvents? dry_load Dry Load onto Column solubility->dry_load No stability Stable on Silica? solubility->stability Yes normal_phase Normal-Phase Chromatography end_purified Purified Compound normal_phase->end_purified dry_load->stability stability->normal_phase Yes deactivate Deactivate Silica or Use Alumina stability->deactivate No deactivate->normal_phase narp->end_purified recrystallize Recrystallization recrystallize->end_purified is_solid->solubility No is_solid->recrystallize Yes

Caption: Decision tree for purification strategy selection.

References

Technical Support Center: Troubleshooting Ether Cleavage Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ether cleavage reactions. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their ether cleavage experiments.

Frequently Asked Questions (FAQs)

Q1: My ether cleavage reaction is showing low or no conversion. What are the most common reasons for this?

Low conversion in ether cleavage reactions can stem from several factors. Ethers are generally unreactive compounds, and their cleavage requires specific and sufficiently reactive conditions.[1][2] Key areas to investigate include:

  • Inappropriate Reagent Choice: The reactivity of the acid used for cleavage is critical. Hydroiodic acid (HI) and hydrobromic acid (HBr) are the most effective reagents for cleaving ethers.[1][3] Hydrochloric acid (HCl) is generally not reactive enough for this transformation.[1] For aryl methyl ethers, boron tribromide (BBr₃) is a highly effective reagent, often working at lower temperatures than HI or HBr.[4][5]

  • Insufficient Reaction Temperature: Most ether cleavage reactions require heating to proceed at a reasonable rate.[6] If you are running the reaction at room temperature and observing low conversion, increasing the temperature is a logical next step.

  • Substrate Reactivity: The structure of the ether itself plays a significant role in its reactivity. Tertiary, benzylic, or allylic ethers are more reactive as they can form stable carbocation intermediates, proceeding through an Sₙ1 mechanism.[1][3] Primary and secondary ethers are less reactive and typically react via an Sₙ2 mechanism.[2][3] Diaryl ethers are generally resistant to cleavage by acid.[1]

  • Steric Hindrance: For reactions proceeding through an Sₙ2 mechanism, steric hindrance at the carbon atom adjacent to the ether oxygen can significantly slow down the reaction. The nucleophile (Br⁻ or I⁻) needs to access this carbon for the reaction to occur.[3]

Q2: How do I choose the right reagent for my specific ether cleavage reaction?

The choice of reagent depends on the type of ether you are trying to cleave and the other functional groups present in your molecule.

  • For simple alkyl ethers: Both HBr and HI are effective. HI is generally more reactive than HBr.[7]

  • For aryl methyl ethers: Boron tribromide (BBr₃) is often the reagent of choice as it is highly efficient for demethylating aryl ethers, frequently providing high yields at low temperatures.[5][8] HBr in acetic acid or aqueous HBr at high temperatures can also be used.

  • For ethers with tertiary, benzylic, or allylic groups: HBr or HI can be used, and these reactions are often faster and occur at more moderate temperatures due to the formation of stable carbocation intermediates.[3]

  • For substrates with acid-sensitive functional groups: BBr₃ might be a better option as the reaction can often be performed at lower temperatures, potentially avoiding side reactions.[8]

Q3: I am seeing multiple products in my reaction mixture. What could be the cause?

The formation of multiple products can be due to a few reasons:

  • Further reaction of the alcohol product: In the presence of excess strong acid (HBr or HI) and heat, the alcohol formed as an initial product can be converted to the corresponding alkyl halide.[2] If you only desire the alcohol and alkyl halide from the ether cleavage, you might need to use a limited amount of the acid and control the reaction time and temperature.

  • Elimination side reactions: For ethers with tertiary alkyl groups, an E1 elimination reaction can compete with the Sₙ1 substitution, leading to the formation of an alkene.[1]

  • For unsymmetrical ethers: Cleavage of an unsymmetrical ether can potentially yield two different alcohols and two different alkyl halides, depending on the reaction conditions and the relative stability of the potential carbocation intermediates or the steric accessibility of the alkyl groups.

Quantitative Data

The following table provides representative yields for the demethylation of anisole with different reagents to illustrate the effectiveness of various conditions.

ReagentSubstrateTemperature (°C)Reaction TimeYield (%)Reference
BBr₃AnisoleRoom Temp18 h~75%[9]
33% HBr in AcOH2-methoxy-4-propylphenol1003 h~86%N/A
TMSI4-isopropyl-anisoleMicrowave (300W)15 min>95%[10]

Note: Yields are highly substrate and reaction condition dependent. This table is for illustrative purposes only.

Experimental Protocols

Protocol 1: Demethylation of an Aryl Methyl Ether using Boron Tribromide

This protocol is a general guideline for the demethylation of an aryl methyl ether using BBr₃ in dichloromethane.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl methyl ether in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of boron tribromide (BBr₃) in DCM to the cooled solution of the ether. The amount of BBr₃ used is typically 1.1 to 1.5 equivalents per ether group.

  • Reaction: Allow the reaction to stir at -78 °C and then let it slowly warm to room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of water or methanol.

  • Work-up: Transfer the mixture to a separatory funnel and add more water. Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization as needed.

Protocol 2: Cleavage of Diethyl Ether with Hydroiodic Acid (General Procedure)

This protocol outlines the general steps for cleaving a simple alkyl ether like diethyl ether with hydroiodic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the diethyl ether.

  • Reagent Addition: Carefully add concentrated hydroiodic acid (HI). An excess of HI is often used to ensure complete conversion and to convert the initially formed ethanol to ethyl iodide.[11]

  • Heating: Heat the reaction mixture to reflux. The reaction time will depend on the specific substrate and the reaction scale. Monitor the reaction by gas chromatography (GC) if possible.

  • Cooling and Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add the reaction mixture to a separatory funnel containing ice water and a reducing agent (e.g., sodium thiosulfate solution) to quench any remaining iodine.

  • Extraction: Extract the product (ethyl iodide) with a suitable organic solvent like diethyl ether or dichloromethane.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation or rotary evaporation.

  • Purification: The crude ethyl iodide can be purified by distillation if necessary.

Visualizing Workflows and Mechanisms

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low Conversion Observed CheckReagent Is the reagent appropriate? (HI, HBr, or BBr3) Start->CheckReagent CheckTemp Is the reaction temperature high enough? CheckReagent->CheckTemp Yes OptimizeReagent Consider a more reactive reagent (e.g., HI instead of HBr, or BBr3) CheckReagent->OptimizeReagent No CheckSubstrate Assess substrate reactivity (primary, secondary, tertiary, aryl) CheckTemp->CheckSubstrate Yes IncreaseTemp Increase reaction temperature (reflux if necessary) CheckTemp->IncreaseTemp No IncreaseTime Increase reaction time CheckSubstrate->IncreaseTime If substrate is unreactive End Improved Conversion CheckSubstrate->End If substrate is reactive OptimizeReagent->End IncreaseTemp->End IncreaseTime->End

Caption: A logical workflow for troubleshooting low conversion in ether cleavage reactions.

Sₙ1 Mechanism for Tertiary Ether Cleavage

SN1_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Nucleophilic Attack Ether R₃C-O-R' Oxonium R₃C-O⁺(H)-R' Ether->Oxonium + H⁺ H_X H-X Oxonium2 R₃C-O⁺(H)-R' X_minus X⁻ Carbocation R₃C⁺ Carbocation2 R₃C⁺ Alcohol R'-OH Oxonium2->Carbocation - R'OH Product R₃C-X Carbocation2->Product + X⁻ X_minus2 X⁻

Caption: The Sₙ1 mechanism for the cleavage of a tertiary ether.

Sₙ2 Mechanism for Primary Ether Cleavage

SN2_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack Ether R-CH₂-O-R' Oxonium R-CH₂-O⁺(H)-R' Ether->Oxonium + H⁺ H_X H-X Oxonium2 R-CH₂-O⁺(H)-R' X_minus X⁻ Product R-CH₂-X Oxonium2->Product Alcohol R'-OH Oxonium2->Alcohol X_minus2 X⁻ X_minus2->Oxonium2 Backside attack

Caption: The Sₙ2 mechanism for the cleavage of a primary ether.

References

Preventing dimerization in Grignard reagent formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dimerization during Grignard reagent formation.

Troubleshooting Guide: Dimerization (Wurtz Coupling) in Grignard Reactions

High levels of dimeric byproducts (R-R) are a common issue in Grignard reagent synthesis, arising from a side reaction known as Wurtz or homocoupling. This guide addresses specific problems you might encounter.

Problem Potential Cause Recommended Solution
High percentage of dimer (R-R) formation observed. High Local Concentration of Alkyl/Aryl Halide: Rapid addition of the halide can lead to localized high concentrations, favoring the reaction between the Grignar reagent and the unreacted halide.[1][2]Add the alkyl/aryl halide solution dropwise and slowly to the magnesium turnings.[1][2][3] This maintains a low concentration of the halide, minimizing the Wurtz coupling reaction.[1]
High Reaction Temperature: The formation of Grignard reagents is an exothermic reaction.[2] Elevated temperatures can increase the rate of the Wurtz coupling side reaction.[1][2][4]Maintain a low reaction temperature. After the reaction initiates, it may be necessary to use a cooling bath (e.g., water/ice) to control the exotherm and keep the reaction at a gentle reflux.[2][4]
Concentrated Reaction Mixture: A low volume of solvent can lead to a higher concentration of reactants, increasing the likelihood of dimerization.[4]Use a sufficient volume of an appropriate anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to keep the reactants diluted.[4]
Reactive Halide: The nature of the halide can influence the rate of side reactions. Alkyl iodides, for instance, are more reactive and may lead to more dimerization.[4][5]If possible, consider using the corresponding alkyl bromide or chloride, which are generally less reactive.
Reaction is difficult to initiate, leading to buildup of halide and subsequent rapid, uncontrolled reaction and dimerization. Inactive Magnesium Surface: The surface of the magnesium turnings may be coated with a layer of magnesium oxide, which prevents the reaction from starting.[2][3]Activate the magnesium surface prior to the addition of the bulk of the alkyl/aryl halide. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically stirring the magnesium turnings vigorously under an inert atmosphere to create fresh surfaces.[2][3]
Yield of Grignard reagent is low, with significant dimer formation, even with slow addition and cooling. Impure Reagents or Solvent: Traces of water or oxygen in the reaction setup can quench the Grignard reagent as it forms, and can also contribute to side reactions.[2][4]Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][4]
Inefficient Mixing: Poor stirring can lead to localized "hot spots" and high concentrations of reactants, promoting dimerization.Use efficient mechanical or magnetic stirring to ensure the reaction mixture is homogeneous.
Switching to a continuous flow process to reduce dimerization. Process Optimization: Continuous flow reactors can significantly reduce Wurtz coupling by providing better control over reaction parameters.[6][7][8]In a continuous process, the halide solution is continuously added to a reactor containing magnesium, allowing for precise control of stoichiometry, temperature, and mixing, which improves selectivity.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: What is Wurtz coupling in the context of Grignard reagent formation?

A1: Wurtz coupling, or dimerization, is a significant side reaction that occurs during the synthesis of Grignard reagents (R-Mg-X). It involves the reaction of the newly formed Grignard reagent with the unreacted alkyl or aryl halide (R-X) to produce a homocoupled dimer (R-R) and a magnesium dihalide (MgX₂).[1][6][7][8] This side reaction reduces the yield of the desired Grignard reagent.[1]

Q2: How does temperature affect the rate of dimerization?

A2: The formation of a Grignard reagent is an exothermic process.[2] Higher reaction temperatures generally increase the rate of all reactions, including the undesirable Wurtz coupling.[1][2][4] Therefore, controlling the temperature and avoiding excessive heating is crucial to minimize the formation of dimeric byproducts.[2][4]

Q3: What is the role of the solvent in preventing dimerization?

A3: The solvent plays a crucial role in the Schlenk equilibrium and the overall stability and reactivity of the Grignard reagent.[4][9] Using a sufficient volume of an anhydrous ether solvent like THF or diethyl ether helps to dilute the reactants, which in turn minimizes the local concentration of the alkyl/aryl halide and reduces the likelihood of dimerization.[4] THF is often a better solvent for stabilizing the Grignard reagent.[10]

Q4: Can the choice of halide in my starting material (R-X) influence dimerization?

A4: Yes, the reactivity of the carbon-halogen bond can influence the extent of side reactions. More reactive halides, such as alkyl iodides, can sometimes lead to a higher percentage of dimer formation compared to the less reactive bromides and chlorides.[4][5]

Q5: How can I activate the magnesium turnings, and why is it important?

A5: Activation of magnesium is critical to initiate the Grignard reaction promptly and avoid the accumulation of the halide. A passive layer of magnesium oxide on the surface of the turnings can inhibit the reaction.[2][3] Common activation methods include the addition of a small crystal of iodine, a few drops of 1,2-dibromoethane, or crushing the magnesium turnings in situ to expose a fresh metal surface.[2][3]

Q6: What is the Schlenk equilibrium and how does it relate to Grignard reagents?

A6: The Schlenk equilibrium is a chemical equilibrium that describes the composition of Grignard reagents in solution. It involves the disproportionation of two molecules of the alkylmagnesium halide (RMgX) into a dialkylmagnesium compound (R₂Mg) and magnesium dihalide (MgX₂).[4][9] The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of the organic group and the halide.[4][9] While not directly the dimerization reaction, the species present in the Schlenk equilibrium are the active reagents in the system.

Data on Dimerization Prevention

Continuous flow processes have been shown to improve the selectivity of Grignard reagent formation by minimizing Wurtz coupling compared to traditional batch processes.[6][7][8] This is attributed to better control over reaction parameters such as temperature and reactant concentrations.

Grignard Reagent Synthesis Method Solvent Conversion (%) Selectivity (%)
Pentylmagnesium BromideSemi-batchDiethyl Ether~95~90
Pentylmagnesium BromideContinuous Lab ScaleDiethyl Ether>99>98
Pentylmagnesium ChlorideSemi-batchDiethyl Ether~90~85
Pentylmagnesium ChlorideContinuous Lab ScaleDiethyl Ether>99>97
Pentylmagnesium IodideSemi-batchDiethyl Ether~85~75
Pentylmagnesium IodideContinuous Lab ScaleDiethyl Ether>99>95

This data is a representative summary based on findings that continuous processes improve selectivity.[6]

Experimental Protocols

Protocol for Minimizing Dimerization in a Batch Process

This protocol outlines a standard laboratory procedure for the preparation of a Grignard reagent with measures to minimize Wurtz coupling.

Materials:

  • Magnesium turnings

  • Alkyl/Aryl halide (R-X)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Stirring apparatus (magnetic or mechanical)

  • Heating mantle and cooling bath

Procedure:

  • Preparation of Glassware: Ensure all glassware is thoroughly dried in an oven or by flame-drying under vacuum to remove any traces of water.

  • Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and an inlet for inert gas.

  • Inert Atmosphere: Purge the entire system with dry nitrogen or argon to create an inert atmosphere. Maintain a positive pressure of the inert gas throughout the reaction.

  • Magnesium Addition: Place the magnesium turnings in the reaction flask.

  • Magnesium Activation: Add a single crystal of iodine to the flask. Gently warm the flask until the purple color of the iodine disappears. This indicates the activation of the magnesium surface. Alternatively, add a small amount of 1,2-dibromoethane.

  • Initial Halide Addition: Add a small portion of the alkyl/aryl halide (diluted in anhydrous solvent) to the activated magnesium. The reaction should initiate, as evidenced by a slight warming of the mixture and the appearance of a cloudy solution.

  • Slow Addition of Halide: Once the reaction has started, add the remaining alkyl/aryl halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, slow down the addition rate and/or cool the flask with a water bath.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture. Gentle heating may be required to bring the reaction to completion. The disappearance of most of the magnesium turnings indicates the end of the reaction.

  • Cooling: Once the reaction is complete, cool the flask to room temperature. The Grignard reagent is now ready for use.

Visualizations

Grignard_Formation_and_Dimerization cluster_main Grignard Reagent Formation cluster_side Wurtz Coupling (Dimerization) RX R-X (Alkyl/Aryl Halide) RMgX R-Mg-X (Grignard Reagent) RX->RMgX + Mg Mg Mg (Magnesium) Mg->RMgX RMgX2 R-Mg-X RR R-R (Dimer) RMgX2->RR + R-X MgX2 MgX₂ RMgX2->MgX2 RX2 R-X RX2->RR RX2->MgX2

Caption: Mechanism of Grignard reagent formation and the competing Wurtz coupling side reaction.

Troubleshooting_Workflow Start High Dimer Formation Observed Check_Temp Is Reaction Temperature Too High? Start->Check_Temp Check_Addition Is Halide Addition Too Fast? Check_Temp->Check_Addition No Control_Temp Implement Cooling (e.g., Ice Bath) Check_Temp->Control_Temp Yes Check_Concentration Is Reaction Too Concentrated? Check_Addition->Check_Concentration No Slow_Addition Add Halide Dropwise Check_Addition->Slow_Addition Yes Check_Activation Is Mg Surface Inactive? Check_Concentration->Check_Activation No Dilute Increase Solvent Volume Check_Concentration->Dilute Yes Activate_Mg Activate Mg with I₂ or 1,2-Dibromoethane Check_Activation->Activate_Mg Yes Success Dimerization Minimized Check_Activation->Success No (Re-evaluate) Control_Temp->Check_Addition Slow_Addition->Check_Concentration Dilute->Check_Activation Activate_Mg->Success

Caption: Troubleshooting workflow for minimizing dimerization in Grignard reagent formation.

References

Technical Support Center: Optimizing Solvent Choice for the Synthesis of Butene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of butene derivatives. The following information is designed to help optimize solvent choice and reaction conditions to improve yield, selectivity, and overall success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing butene derivatives?

A1: Common methods for synthesizing butene derivatives include:

  • Dehydrohalogenation of alkyl halides: This elimination reaction involves the removal of a hydrogen halide from an alkyl halide to form an alkene. It is typically carried out using a strong base.[1][2]

  • Dehydration of alcohols: This method involves the removal of a water molecule from an alcohol, usually in the presence of a strong acid catalyst and heat.

  • Wittig reaction: This reaction is a versatile method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphorus ylide (Wittig reagent).[3][4][5][6]

  • Heck reaction: A palladium-catalyzed cross-coupling reaction between an unsaturated halide and an alkene.

Q2: How does solvent polarity affect the synthesis of butene derivatives via elimination reactions?

A2: Solvent polarity plays a crucial role in determining the reaction pathway and product distribution in elimination reactions (E1 and E2).

  • Polar protic solvents (e.g., water, ethanol) can solvate both the carbocation intermediate in E1 reactions and the base in E2 reactions. They tend to favor E1 reactions and can also lead to competing SN1 substitution reactions.

  • Polar aprotic solvents (e.g., acetone, DMF, DMSO) are poor at solvating anions, which makes the base more reactive and favors the E2 mechanism.

Q3: How can I control the regioselectivity (Zaitsev vs. Hofmann product) in dehydrohalogenation reactions?

A3: The regioselectivity of dehydrohalogenation is primarily influenced by the steric bulk of the base used.

  • Zaitsev's Rule: Small, strong bases (e.g., sodium ethoxide, potassium hydroxide) tend to produce the more substituted (thermodynamically more stable) alkene, known as the Zaitsev product.[7]

  • Hofmann Rule: Bulky, sterically hindered bases (e.g., potassium tert-butoxide) favor the formation of the less substituted (kinetically favored) alkene, known as the Hofmann product.

Q4: What is the effect of the ylide stability and solvent on the stereoselectivity of the Wittig reaction?

A4: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide and the solvent.

  • Non-stabilized ylides (with alkyl or aryl groups) generally lead to the formation of (Z)-alkenes, especially in salt-free, aprotic solvents.[8]

  • Stabilized ylides (with electron-withdrawing groups like esters or ketones) typically favor the formation of (E)-alkenes.[8]

  • The presence of lithium salts can decrease the stereoselectivity.[8] The solvent can influence the stability of the intermediates, with polar aprotic solvents often being used.

Troubleshooting Guides

Problem 1: Low yield in the dehydrohalogenation of a 2-halobutane.

Possible Cause Suggested Solution
Weak Base Ensure a sufficiently strong base (e.g., KOH, NaOEt for Zaitsev; t-BuOK for Hofmann) is used to promote the elimination reaction.
Low Temperature Elimination reactions are often favored at higher temperatures. Consider increasing the reaction temperature.
Competing Substitution Reaction (SN2) If a substitution product is observed, switch to a more sterically hindered base to disfavor the SN2 pathway. Using a less nucleophilic base can also help.
Inappropriate Solvent For E2 reactions, polar aprotic solvents (e.g., THF, DMSO) are generally preferred as they enhance the reactivity of the base.

Problem 2: Poor stereoselectivity (low Z:E ratio) in a Wittig reaction intended to produce a (Z)-butene derivative.

Possible Cause Suggested Solution
Use of a Stabilized Ylide Ensure you are using a non-stabilized ylide, as stabilized ylides preferentially form (E)-alkenes.
Presence of Lithium Salts If the ylide was prepared using an organolithium base (e.g., n-BuLi), lithium salts will be present and can decrease Z-selectivity. Consider using a sodium- or potassium-based base (e.g., NaH, KHMDS) to generate the ylide.[8]
Inappropriate Solvent The reaction should be performed in a salt-free, aprotic solvent to maximize Z-selectivity.[3]
Reaction Temperature Running the reaction at lower temperatures can sometimes improve stereoselectivity.

Problem 3: Formation of an ether byproduct during the dehydration of butanol.

Possible Cause Suggested Solution
Intermolecular Dehydration At lower temperatures, an intermolecular reaction between two alcohol molecules to form an ether can compete with the desired intramolecular dehydration to form the alkene.
Reaction Conditions Increasing the reaction temperature generally favors the formation of the alkene over the ether.

Data Presentation

Table 1: Effect of Base and Solvent on the Dehydrohalogenation of 2-Bromobutane

BaseSolventMajor ProductMinor ProductReference
Potassium ethoxide (EtO⁻K⁺)Ethanol2-Butene (Zaitsev)1-Butene (Hofmann)[2]
Potassium tert-butoxide (t-BuO⁻K⁺)tert-Butanol1-Butene (Hofmann)2-Butene (Zaitsev)

Table 2: Influence of Ylide Type on Wittig Reaction Stereoselectivity

Ylide TypeR Group on YlideTypical Major Product
Non-stabilizedAlkyl, Aryl(Z)-Alkene
Stabilized-COOR, -COR, -CN(E)-Alkene

Experimental Protocols

Protocol 1: Synthesis of 2-Butene via Dehydrohalogenation of 2-Bromobutane [1][2]

  • Materials:

    • 2-Bromobutane

    • Potassium hydroxide (KOH)

    • Ethanol

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Gas collection apparatus

  • Procedure:

    • Prepare a solution of ethanolic KOH by dissolving a calculated amount of KOH in ethanol.

    • Add the ethanolic KOH solution to a round-bottom flask equipped with a stir bar.

    • Slowly add 2-bromobutane to the flask while stirring.

    • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.

    • The gaseous butene product can be collected by displacement of water in an inverted graduated cylinder or a gas syringe.

    • Monitor the reaction progress by observing the volume of gas collected.

    • Once the reaction is complete, cool the apparatus to room temperature.

    • The collected gas can be analyzed by gas chromatography (GC) to determine the product distribution (1-butene vs. 2-butene).

Protocol 2: Synthesis of a Butene Derivative via the Wittig Reaction [4][6]

  • Materials:

    • An appropriate phosphonium salt (e.g., ethyltriphenylphosphonium bromide)

    • A strong base (e.g., n-butyllithium in hexane or sodium hydride)

    • An aldehyde or ketone (e.g., propanal)

    • Anhydrous aprotic solvent (e.g., THF, diethyl ether)

    • Schlenk flask or a flame-dried round-bottom flask with a septum

    • Syringes

    • Stir bar

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen or argon), add the phosphonium salt and a stir bar to the reaction flask.

    • Add the anhydrous aprotic solvent via syringe.

    • Cool the suspension in an ice bath or a dry ice/acetone bath.

    • Slowly add the strong base dropwise via syringe. A color change (often to a deep red or orange) indicates the formation of the ylide.

    • Allow the mixture to stir at the cooled temperature for a specified time to ensure complete ylide formation.

    • Slowly add the aldehyde or ketone dissolved in the same anhydrous solvent to the ylide solution via syringe.

    • Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography to isolate the butene derivative.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Select Synthesis Method reagents Gather Reactants & Reagents start->reagents solvent Choose Appropriate Solvent reagents->solvent glassware Prepare Glassware solvent->glassware setup Set up Reaction Apparatus glassware->setup addition Add Reactants setup->addition conditions Maintain Reaction Conditions (Temp, Stirring) addition->conditions monitor Monitor Progress (TLC, GC) conditions->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract dry Dry Organic Layer extract->dry purify Purify Product (Chromatography, Distillation) dry->purify analyze Analyze Product (NMR, IR, GC-MS) purify->analyze

Caption: A general experimental workflow for the synthesis of butene derivatives.

troubleshooting_yield cluster_incomplete Incomplete Reaction cluster_side_products Side Products Observed cluster_workup_loss Product Loss During Workup start Low Yield of Butene Derivative check_reaction Was the reaction complete? (TLC/GC) start->check_reaction reagents Check Reagent Purity & Stoichiometry check_reaction->reagents No conditions Optimize Reaction Time & Temperature check_reaction->conditions No catalyst Check Catalyst Activity (if applicable) check_reaction->catalyst No check_side_products Were significant side products formed? check_reaction->check_side_products Yes competing Identify Competing Reactions (e.g., Substitution vs. Elimination) adjust_base Adjust Base/Nucleophile Strength or Sterics adjust_solvent Change Solvent Polarity extraction Optimize Extraction Procedure (Solvent, pH) purification Refine Purification Method (Column conditions, etc.) check_side_products->competing Yes check_side_products->adjust_base Yes check_side_products->adjust_solvent Yes workup_loss workup_loss check_side_products->workup_loss No workup_loss->extraction workup_loss->purification

Caption: A troubleshooting decision tree for low yield in butene derivative synthesis.

References

How to remove unreacted starting material from product mixture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you effectively remove unreacted starting materials from your product mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted starting materials?

The primary methods for purifying a product from unreacted starting materials are chromatography, crystallization, distillation, extraction, and precipitation.[1][2] The choice of technique depends on the physical and chemical properties of your product and the starting materials, such as polarity, solubility, boiling point, and stability.[1][2][3]

Q2: How do I choose the best purification method for my mixture?

Selecting the appropriate purification method is crucial for achieving high purity and yield. The following table provides a general guideline for choosing a method based on the properties of your compounds.

Method Best Suited For Key Principle of Separation
Chromatography Separating complex mixtures with similar properties.Differential partitioning of components between a stationary phase and a mobile phase.[4][5][6]
Crystallization Purifying solid products from soluble or less soluble impurities.Differences in solubility of the compound and impurities in a given solvent at different temperatures.[7][8][9]
Distillation Separating liquid products from starting materials with significantly different boiling points.Differences in the volatility of the components in a liquid mixture.[10][11][12]
Extraction Separating compounds based on their differential solubility in two immiscible liquid phases.Partitioning of a solute between two immiscible solvents.[13]
Precipitation Rapidly separating a solid product from a solution where it is insoluble.Inducing the formation of a solid from a solution.[14][15]

Q3: My product and starting material have very similar polarities. How can I separate them?

When dealing with compounds of similar polarity, column chromatography is often the most effective technique.[16] You can optimize the separation by:

  • Trying different solvent systems (mobile phases): A slight change in the solvent polarity can significantly impact the separation.

  • Using a different stationary phase: If standard silica gel doesn't provide adequate separation, consider using alumina, reverse-phase silica (C18), or other specialized stationary phases.[17]

  • Employing high-performance liquid chromatography (HPLC): HPLC offers higher resolution and is suitable for separating very similar compounds.[18]

Q4: Can I use a combination of purification methods?

Yes, it is common to use multiple purification techniques to achieve the desired level of purity. For instance, an initial extraction can be performed to remove the bulk of the impurities, followed by column chromatography for fine purification, and finally, crystallization to obtain a highly pure solid product.[19][20]

Troubleshooting Guides

Chromatography

Issue: My compounds are not separating on the column (co-elution).

  • Possible Cause: The solvent system (mobile phase) is too polar, causing all components to move too quickly down the column.

  • Solution: Decrease the polarity of the mobile phase. For example, if you are using a mixture of ethyl acetate and hexane, increase the proportion of hexane.

  • Possible Cause: The solvent system is not polar enough, and the compounds are stuck at the top of the column.

  • Solution: Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

  • Possible Cause: The chosen stationary phase is not suitable for the separation.

  • Solution: Consider switching to a different stationary phase. For example, if your compounds are very non-polar, reverse-phase chromatography might be more effective.

Workflow for Column Chromatography

G cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis prep_column Prepare Column (Slurry Pack Stationary Phase) load_sample Load Sample Mixture prep_column->load_sample add_solvent Add Mobile Phase load_sample->add_solvent collect_fractions Collect Fractions add_solvent->collect_fractions Elute tlc Analyze Fractions by TLC collect_fractions->tlc Monitor combine Combine Pure Fractions tlc->combine Identify evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product Isolate

Caption: Workflow for purification by column chromatography.

Crystallization

Issue: My compound will not crystallize.

  • Possible Cause: The solution is not supersaturated.

  • Solution: Concentrate the solution by slowly evaporating the solvent. You can also try cooling the solution slowly in an ice bath or freezer.[21]

  • Possible Cause: The chosen solvent is not appropriate.

  • Solution: The ideal solvent should dissolve the compound when hot but not when cold.[18] You may need to screen several solvents or use a co-solvent system.

  • Possible Cause: The presence of impurities is inhibiting crystal formation.

  • Solution: Try to purify the mixture further using another technique like column chromatography before attempting crystallization.[22] You can also try adding a seed crystal of the pure compound to induce crystallization.

Issue: My compound oils out instead of crystallizing.

  • Possible Cause: The solution is cooling too quickly, or the concentration of the solute is too high.

  • Solution: Allow the solution to cool to room temperature slowly before placing it in a cold bath. Try using a more dilute solution.

Experimental Protocol for Crystallization

  • Solvent Selection: Choose a solvent in which your product has high solubility at high temperatures and low solubility at low temperatures.[7] The starting material should ideally remain soluble at low temperatures.

  • Dissolution: In a flask, dissolve the crude product mixture in the minimum amount of the chosen hot solvent to form a saturated solution.[7]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can increase the yield.[7]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining impurities.[7][14]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Logical Diagram for Crystallization Troubleshooting

G start Attempt Crystallization no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out crystals_form Crystals Form start->crystals_form sol_1 Concentrate Solution no_crystals->sol_1 Is solution supersaturated? sol_2 Cool Slowly no_crystals->sol_2 Is cooling too fast? sol_3 Add Seed Crystal no_crystals->sol_3 Is nucleation inhibited? sol_4 Screen Solvents no_crystals->sol_4 Is solvent appropriate? sol_5 Cool Slower oiling_out->sol_5 Is cooling too fast? sol_6 Use More Dilute Solution oiling_out->sol_6 Is solution too concentrated? sol_1->crystals_form sol_2->crystals_form sol_3->crystals_form sol_4->crystals_form sol_5->crystals_form sol_6->crystals_form

Caption: Troubleshooting logic for common crystallization issues.

Distillation

Issue: The boiling point is fluctuating during distillation.

  • Possible Cause: The mixture contains multiple components with close boiling points.

  • Solution: Use a fractional distillation column to improve the separation efficiency.[3][11]

  • Possible Cause: The heating rate is too high or uneven.

  • Solution: Reduce the heating rate and ensure the flask is heated evenly. Use a heating mantle for better temperature control.

Issue: The compound is decomposing at its boiling point.

  • Possible Cause: The compound is thermally unstable at atmospheric pressure.

  • Solution: Use vacuum distillation to lower the boiling point of the compound.[9][11] This allows for distillation at a lower, safer temperature.

Comparison of Distillation Techniques

Technique Boiling Point Difference Pressure Common Application
Simple Distillation > 70 °C[11]AtmosphericSeparating a volatile liquid from a non-volatile solid or a liquid with a much higher boiling point.[3][11]
Fractional Distillation < 70 °C[11]AtmosphericSeparating a mixture of liquids with close boiling points.[3][11]
Vacuum Distillation N/AReducedPurifying high-boiling point or thermally sensitive compounds.[9][11]
Steam Distillation N/AAtmosphericIsolating volatile, water-immiscible compounds from non-volatile materials.[18]
Extraction

Issue: An emulsion has formed between the two layers.

  • Possible Cause: Vigorous shaking of the separatory funnel.

  • Solution: Gently swirl or invert the funnel instead of shaking it vigorously. To break up an existing emulsion, you can try adding a small amount of brine (saturated NaCl solution) or waiting for the layers to separate over time.

Issue: My product is partitioning into the aqueous layer.

  • Possible Cause: The organic solvent is not appropriate for your product's polarity.

  • Solution: Choose an organic solvent that has a similar polarity to your product. If your product is polar, a more polar, water-immiscible organic solvent like ethyl acetate or dichloromethane may be more effective than a non-polar solvent like hexane.

  • Possible Cause: The pH of the aqueous layer is causing your product to become charged and water-soluble.

  • Solution: Adjust the pH of the aqueous layer to ensure your product is in its neutral, less water-soluble form. For example, if your product is a carboxylic acid, acidify the aqueous layer to protonate it and drive it into the organic phase. If it is an amine, basify the aqueous layer.[13]

Experimental Protocol for Liquid-Liquid Extraction

  • Choose Solvents: Select two immiscible solvents. Typically, this will be an aqueous solution and an organic solvent. The product should be more soluble in the organic solvent than the starting material.[13]

  • Combine: Place the reaction mixture and the extraction solvent in a separatory funnel.

  • Mix: Stopper the funnel, invert it, and vent frequently to release any pressure buildup. Gently rock or swirl the funnel to allow for the transfer of the solute between the layers.[13]

  • Separate: Allow the layers to separate fully. The denser layer will be at the bottom.[13]

  • Drain: Drain the bottom layer into a clean flask. Pour the top layer out through the top of the funnel to avoid contamination.

  • Repeat: Repeat the extraction with fresh solvent to maximize the recovery of the product.

  • Dry and Evaporate: Combine the organic layers, dry them over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to isolate the product.[23]

Workflow for a Basic Liquid-Liquid Extraction

G start Reaction Mixture add_solvents Add Immiscible Solvents (e.g., Water and Ether) start->add_solvents mix Mix and Vent add_solvents->mix separate Separate Layers mix->separate aqueous Aqueous Layer (contains water-soluble starting material/impurities) separate->aqueous organic Organic Layer (contains product) separate->organic dry Dry Organic Layer (e.g., with MgSO4) organic->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate product Isolated Product evaporate->product

Caption: A simplified workflow for a liquid-liquid extraction.

References

Technical Support Center: Synthesis of 4-(4-Ethoxyphenyl)-2-methyl-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(4-ethoxyphenyl)-2-methyl-1-butene. The information is tailored for researchers, scientists, and drug development professionals.

General FAQs

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and versatile methods for the synthesis of this compound include the Wittig reaction, the Grignard reaction, and the Heck reaction. Each of these routes offers distinct advantages and may be preferred depending on the available starting materials and desired scale of the reaction.

Q2: How can I purify the final product?

A2: Purification of this compound is typically achieved through column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is commonly employed. The exact ratio of the solvents should be determined by thin-layer chromatography (TLC) analysis. Following chromatography, distillation under reduced pressure can be performed for further purification if necessary.

Q3: What are the main safety precautions to consider during the synthesis?

A3: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory. Many of the reagents used, such as organolithium compounds and palladium catalysts, are hazardous and require specific handling procedures. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Synthesis Route 1: Wittig Reaction

The Wittig reaction is a reliable method for forming a carbon-carbon double bond by reacting a phosphorus ylide with an aldehyde or ketone. In this case, 4-ethoxybenzaldehyde is reacted with the ylide generated from isobutyltriphenylphosphonium bromide.

Experimental Protocol

A detailed methodology for the Wittig reaction is provided below.

  • Preparation of the Wittig Reagent (Ylide):

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add isobutyltriphenylphosphonium bromide (1.1 equivalents) to anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base, such as n-butyllithium (n-BuLi) (1.05 equivalents), dropwise while stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the color should change, indicating the formation of the ylide.

  • Wittig Reaction:

    • Cool the ylide solution back to 0 °C.

    • Add a solution of 4-ethoxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Quantitative Data
ParameterValue
Typical Yield65-85%
Purity (post-chromatography)>95%
Reaction Time12-18 hours
Reaction Temperature0 °C to Room Temperature
Troubleshooting Guide

Q1: The Wittig reaction yield is low. What are the possible causes?

A1: Low yields in the Wittig reaction can stem from several factors:

  • Incomplete ylide formation: Ensure that the phosphonium salt is completely dry and that the base is of sufficient strength and added at a low temperature to prevent side reactions. The color change upon ylide formation is a key indicator.

  • Steric hindrance: While 4-ethoxybenzaldehyde is not exceptionally hindered, the isobutyl group on the phosphonium salt can introduce some steric bulk.[1][2] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction might be a better alternative.[2]

  • Aldehyde instability: Aldehydes can be prone to oxidation or polymerization.[1][2] Use freshly distilled or purified 4-ethoxybenzaldehyde for the best results.

  • Improper reaction conditions: Ensure strictly anhydrous conditions, as the ylide is a strong base and will be quenched by water.

Q2: My final product is contaminated with triphenylphosphine oxide. How can I remove it?

A2: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can sometimes be difficult to separate from the desired product.

  • Chromatography: Careful column chromatography is the most effective method. Triphenylphosphine oxide is more polar than the alkene product, so it will elute later.

  • Crystallization: In some cases, the product can be crystallized from a suitable solvent, leaving the triphenylphosphine oxide in the mother liquor.

  • Precipitation: Adding a non-polar solvent like hexanes can sometimes cause the triphenylphosphine oxide to precipitate, allowing for its removal by filtration.

Experimental Workflow

Wittig_Reaction cluster_ylide Ylide Formation cluster_reaction Wittig Reaction cluster_workup Work-up & Purification Phosphonium_Salt Isobutyltriphenylphosphonium Bromide Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Base addition at 0°C Base n-BuLi in THF Base->Ylide Product This compound Ylide->Product Reaction at 0°C to RT Aldehyde 4-Ethoxybenzaldehyde Aldehyde->Product Quench Quench with NH4Cl(aq) Product->Quench Extract Extract with Ether Quench->Extract Purify Column Chromatography Extract->Purify Final_Product Pure Product Purify->Final_Product

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Synthesis Route 2: Grignard Reaction

The Grignard reaction involves the nucleophilic attack of an organomagnesium halide (Grignard reagent) on a carbonyl compound. For this synthesis, a Grignard reagent prepared from a suitable alkyl halide is reacted with 4-ethoxyacetophenone, followed by dehydration.

Experimental Protocol
  • Formation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.[3]

    • Add a solution of allyl bromide (1.1 equivalents) in anhydrous diethyl ether or THF dropwise from the dropping funnel to initiate the reaction. The reaction is exothermic and should be controlled by the rate of addition.

    • Once the reaction starts, continue the addition of the allyl bromide solution to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Reaction:

    • Cool the Grignard reagent solution to 0 °C.

    • Add a solution of 4-ethoxyacetophenone (1.0 equivalent) in anhydrous diethyl ether or THF dropwise.

    • After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Dehydration and Work-up:

    • Cool the reaction mixture to 0 °C and quench by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain the crude tertiary alcohol.

    • To dehydrate the alcohol, dissolve it in a suitable solvent (e.g., toluene) and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat the mixture to reflux with a Dean-Stark trap to remove water.

    • Once the dehydration is complete (monitored by TLC), cool the mixture, wash with a saturated sodium bicarbonate solution, and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the final product by column chromatography.

Quantitative Data
ParameterValue
Typical Yield (overall)50-70%
Purity (post-chromatography)>95%
Reaction Time (Grignard)3-4 hours
Reaction Time (Dehydration)2-4 hours
Troubleshooting Guide

Q1: The Grignard reaction does not initiate. What should I do?

A1: Initiation of the Grignard reaction can be challenging. Here are some troubleshooting steps:

  • Anhydrous Conditions: Ensure all glassware is rigorously dried and that the solvents are anhydrous. Grignard reagents are highly reactive towards water.[4]

  • Magnesium Activation: The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction.[3] Activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane can help. Gentle heating or sonication can also initiate the reaction.

  • Fresh Reagents: Use fresh, high-quality magnesium turnings and a pure alkyl halide.

Q2: The yield of the Grignard reaction is low, and I observe the formation of a Wurtz coupling byproduct.

A2: The formation of a Wurtz coupling byproduct (dimerization of the alkyl halide) can compete with the Grignard reagent formation, especially if the local concentration of the alkyl halide is too high.

  • Slow Addition: Add the alkyl halide solution slowly and dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

  • Efficient Stirring: Ensure vigorous stirring to quickly disperse the added alkyl halide and bring it into contact with the magnesium surface.

Experimental Workflow

Grignard_Reaction cluster_grignard_formation Grignard Reagent Formation cluster_reaction Grignard Reaction cluster_dehydration_workup Dehydration & Purification Alkyl_Halide Allyl Bromide Grignard_Reagent Allylmagnesium Bromide Alkyl_Halide->Grignard_Reagent Reaction in Ether/THF Magnesium Magnesium Turnings Magnesium->Grignard_Reagent Tertiary_Alcohol Tertiary Alcohol Intermediate Grignard_Reagent->Tertiary_Alcohol Addition at 0°C to RT Ketone 4-Ethoxyacetophenone Ketone->Tertiary_Alcohol Dehydration Acid-catalyzed Dehydration Tertiary_Alcohol->Dehydration Workup Aqueous Work-up Dehydration->Workup Purify Column Chromatography Workup->Purify Final_Product Pure Product Purify->Final_Product

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

Synthesis Route 3: Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[5] Here, 4-bromoethoxyphenylethylene is coupled with isobutylene.

Experimental Protocol
  • Reaction Setup:

    • To a Schlenk flask, add 4-bromoethoxyphenylethylene (1.0 equivalent), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂) (1-5 mol%), and a phosphine ligand like triphenylphosphine (PPh₃) (2-10 mol%).

    • Add a base, for example, triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5-2.0 equivalents).

    • Add a suitable solvent, such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or toluene.

  • Heck Coupling:

    • Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Introduce isobutylene gas into the reaction mixture (or use a liquefied source).

    • Heat the reaction to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst.

    • Dilute the filtrate with water and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data
ParameterValue
Typical Yield60-80%
Catalyst Loading1-5 mol%
Reaction Temperature80-120 °C
Reaction Time12-24 hours
Troubleshooting Guide

Q1: The Heck reaction shows low conversion or is very slow. What can I do?

A1: The efficiency of the Heck reaction is highly dependent on the reaction conditions.

  • Catalyst and Ligand: The choice of palladium source and ligand is crucial. For less reactive substrates, using a more active catalyst system, such as one with bulky electron-rich phosphine ligands (e.g., P(t-Bu)₃), might be necessary. Increasing the catalyst loading can also improve conversion.

  • Base: The base plays a critical role in regenerating the active catalyst. Ensure the base is strong enough and present in a sufficient amount.

  • Solvent and Temperature: The reaction often requires elevated temperatures. A higher boiling point solvent might be needed to reach the required temperature. The solvent can also influence the catalyst's activity and stability.[6]

Q2: I am observing the formation of isomeric byproducts. How can I improve the regioselectivity?

A2: The regioselectivity of the Heck reaction (i.e., where the aryl group adds to the alkene) can be influenced by several factors.

  • Ligand: The steric and electronic properties of the phosphine ligand can control the regioselectivity. Bulky ligands often favor the formation of the linear product.

  • Additives: In some cases, adding salts like silver salts can improve the regioselectivity.

  • Reaction Conditions: Temperature and solvent can also affect the product distribution. Optimization of these parameters might be required.

Logical Relationship Diagram

Heck_Reaction Reactants 4-Bromoethoxyphenylethylene + Isobutylene Heck_Coupling Heck Reaction Reactants->Heck_Coupling Catalyst_System Pd(OAc)2 + PPh3 + Base Catalyst_System->Heck_Coupling Reaction_Conditions Solvent (e.g., DMF) Temperature (80-120°C) Reaction_Conditions->Heck_Coupling Workup Filtration & Extraction Heck_Coupling->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Logical relationship diagram for the Heck reaction synthesis.

References

Technical Support Center: Characterization of Oily Organic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of oily organic compounds.

General FAQs

Q: What are the main challenges in characterizing oily organic compounds?

A: The primary challenges stem from their physical properties, including high viscosity, low volatility, and potential for complex matrices. These characteristics can lead to difficulties in sample handling, poor spectral resolution, and interference in analytical measurements. High viscosity can impede sample introduction into analytical instruments and broaden spectral peaks, particularly in NMR.[1][2] The low volatility of many oily compounds makes them less amenable to standard gas chromatography (GC) techniques without derivatization. Furthermore, oily samples are often complex mixtures, requiring sophisticated separation and purification steps prior to analysis.[3]

Q: How does high viscosity affect analytical measurements?

A: High viscosity can significantly impact various analytical techniques. In chromatography, it can lead to high backpressure, poor peak shape, and inefficient separation. For NMR spectroscopy, high viscosity restricts molecular tumbling, resulting in broad spectral lines and loss of resolution.[1][2] In mass spectrometry, viscous samples can be difficult to handle and introduce into the ion source, potentially leading to inconsistent results.[4] Rheological measurements are crucial for quantifying the viscosity and flow behavior of oily compounds, which is essential for formulation development.[5][6][7]

Chromatography (HPLC/GC)

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High Backpressure in HPLC High viscosity of the oily sample.Dilute the sample in a less viscous, compatible solvent. Increase the column temperature to reduce viscosity.
Poor Peak Shape (Tailing/Broadening) in HPLC/GC Sample overload due to high concentration of the oily compound. Interaction of the analyte with active sites on the column. Incomplete sample dissolution.Reduce the injection volume or dilute the sample. Use a column with a different stationary phase or end-capping. Ensure complete dissolution of the sample in the mobile phase or an appropriate solvent.
Low Volatility for GC Analysis The oily compound has a high boiling point.Derivatize the sample to increase its volatility.[8] Consider using high-temperature GC or alternative techniques like HPLC or SFC.
Matrix Interference Co-elution of matrix components (e.g., triglycerides in edible oils).[3]Employ sample preparation techniques like saponification, liquid-liquid extraction (LLE), solid-phase extraction (SPE), or gel permeation chromatography (GPC) to remove interfering substances.[3][9]

FAQs

Q: How can I improve the separation of components in an oily mixture by HPLC?

A: To improve separation, you can optimize the mobile phase composition, use a gradient elution, or try a different column chemistry (e.g., C18, C8, Phenyl-Hexyl). Increasing the column temperature can reduce the viscosity of the sample and mobile phase, leading to better efficiency. Additionally, ensure your sample is fully dissolved in a solvent compatible with the mobile phase.

Q: What is the best way to prepare an oily sample for GC analysis?

A: Sample preparation for GC depends on the analyte and the matrix. For volatile components in an oily matrix, headspace or SPME-GC-MS can be effective. For non-volatile oily compounds, derivatization to form more volatile esters or ethers is a common approach.[10] If the oil itself is the analyte, a high-temperature GC system with a suitable column is required.

Experimental Protocol: Solid-Phase Extraction (SPE) for Cleanup of Oily Samples

  • Conditioning: Pass a suitable solvent (e.g., methanol) through the SPE cartridge to activate the stationary phase.

  • Equilibration: Flush the cartridge with the sample solvent to prepare it for sample loading.

  • Sample Loading: Dissolve the oily sample in an appropriate solvent and slowly pass it through the cartridge. The analytes of interest should be retained on the stationary phase.

  • Washing: Pass a wash solvent through the cartridge to remove interfering matrix components.

  • Elution: Elute the analytes of interest with a strong solvent. The collected eluate can then be concentrated and analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Broad NMR Peaks High viscosity of the sample, leading to slow molecular tumbling.[1][2]Increase the sample temperature. Dissolve the sample in a low-viscosity deuterated solvent (e.g., CDCl3, DMSO-d6).[1] Use a wider NMR tube (e.g., 10mm) for easier sample handling and potentially better shimming.[1][2]
Inhomogeneous Sample Presence of air bubbles or undissolved material in the viscous sample.Centrifuge the NMR tube to remove bubbles and ensure a homogeneous sample at the bottom of the tube.[1][2]
Poor Signal-to-Noise Ratio Low concentration of the analyte in the oily matrix.Increase the number of scans. Use a higher field strength NMR spectrometer.

FAQs

Q: Why are my NMR signals so broad when analyzing a neat oily sample?

A: Broad signals in the NMR spectrum of a viscous, oily sample are typically due to slow molecular tumbling.[2] In solution, molecules tumble rapidly, which averages out anisotropic interactions and results in sharp NMR lines. In a viscous medium, this tumbling is restricted, leading to significant line broadening.

Q: Can I run an NMR experiment on an oily compound without dissolving it?

A: While it is possible, you are likely to obtain very broad signals, making spectral interpretation difficult. If the compound is too viscous, consider High-Resolution Magic Angle Spinning (HR-MAS) NMR, which can provide high-resolution spectra for semi-solid and viscous samples.[2] Otherwise, dissolving the sample in a suitable deuterated solvent is the recommended approach.[1]

Experimental Protocol: Preparing a Viscous Sample for NMR

  • Solvent Selection: Choose a deuterated solvent in which your oily compound is soluble and has a low viscosity (e.g., chloroform-d, DMSO-d6).[1]

  • Dissolution: Weigh a small amount of your oily sample directly into a vial. Add the appropriate volume of the deuterated solvent and vortex or sonicate until the sample is fully dissolved.

  • Transfer to NMR Tube: Carefully transfer the solution to an NMR tube.

  • Homogenization: Centrifuge the NMR tube for a few minutes to remove any air bubbles and ensure the solution is homogeneous.[1][2]

  • Analysis: Acquire the NMR spectrum. If line broadening is still an issue, consider increasing the experiment temperature.[2]

Mass Spectrometry (MS)

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Ionization Efficiency Non-polar nature of many oily compounds.Use an appropriate ionization technique. Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) are often more suitable for non-polar compounds than Electrospray Ionization (ESI).[11]
In-source Fragmentation Thermal degradation of the analyte in the ion source.Optimize the ion source temperature and other parameters to minimize fragmentation.
Contamination of the Ion Source Accumulation of non-volatile components from the oily sample.Implement a robust sample preparation method to remove non-volatile impurities. Regularly clean the ion source.

FAQs

Q: What is a good ionization technique for analyzing non-polar oily compounds?

A: For non-polar, oily compounds, Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are generally more effective than Electrospray Ionization (ESI).[11] For very complex oil samples, techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) can provide ultra-high resolution and mass accuracy for detailed molecular characterization.[4][12]

Q: How can I get a "fingerprint" of my oily sample using mass spectrometry?

A: Direct infusion electrospray ionization mass spectrometry (ESI-MS) can provide a rapid and characteristic molecular fingerprint of the more polar constituents in an oil sample.[11] This can be useful for quality control and for detecting adulteration.[11]

Physical and Physicochemical Characterization

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Inaccurate UV/Vis Absorbance Readings Turbidity of the sample causing light scattering.[13]Filter or centrifuge the sample to remove particulates. Use an integrating sphere to collect both transmitted and scattered light for a more accurate measurement.[13] Apply a computational correction for scattering.[13]
Inconsistent Dissolution Profiles for Oily Formulations Sedimentation of suspended particles in the oily vehicle.[14][15]Use a dissolution apparatus suitable for non-aqueous formulations, such as a flow-through cell (USP Apparatus 4) or a reciprocating holder with a dialysis membrane.[14][15] Ensure adequate agitation to maintain a uniform suspension.
Difficulty in Handling for Rheological Measurements Sample is too viscous at room temperature.Perform measurements at elevated temperatures to reduce viscosity. Use appropriate geometry for the rheometer (e.g., cone and plate, parallel plate) based on the sample's viscosity.

FAQs

Q: How do I measure the dissolution rate of a drug in an oily formulation?

A: Standard dissolution apparatus may not be suitable. The USP recommends methods like the flow-through cell (Apparatus 4) or the use of a reciprocating holder with a dialysis membrane to contain the oily formulation while allowing the dissolved drug to diffuse into the dissolution medium.[14][15]

Q: My oily sample is turbid. How can I get an accurate concentration measurement using UV/Vis spectroscopy?

A: Turbidity scatters light, leading to artificially high absorbance readings.[13][16] To mitigate this, you can try to clarify the sample by filtration or centrifugation. If the turbidity cannot be removed, using a spectrophotometer with an integrating sphere will allow for the collection of both transmitted and scattered light, providing a more accurate measurement.[13] Alternatively, mathematical corrections can be applied to the spectrum to account for scattering.[13]

Visualizations

Experimental_Workflow_for_Oily_Compound_Characterization cluster_0 Initial Assessment cluster_1 Sample Preparation cluster_2 Analytical Characterization cluster_3 Data Analysis & Interpretation Oily_Sample Oily Organic Compound Physical_Properties Physical Properties (Viscosity, Appearance) Oily_Sample->Physical_Properties Solubility_Testing Solubility Testing Oily_Sample->Solubility_Testing Rheology Rheological Analysis Physical_Properties->Rheology Sample_Prep Sample Preparation (Dilution, Extraction, Cleanup) Solubility_Testing->Sample_Prep Chromatography Chromatography (HPLC, GC) Sample_Prep->Chromatography Spectroscopy Spectroscopy (NMR, MS, UV/Vis) Sample_Prep->Spectroscopy Data_Analysis Data Analysis and Structure Elucidation Chromatography->Data_Analysis Spectroscopy->Data_Analysis Rheology->Data_Analysis

Caption: General workflow for the characterization of oily organic compounds.

Troubleshooting_NMR_Broad_Peaks Start Broad NMR Peaks Observed Check_Viscosity Is the sample highly viscous? Start->Check_Viscosity Increase_Temp Increase sample temperature Check_Viscosity->Increase_Temp Yes Dissolve_Sample Dissolve in low-viscosity deuterated solvent Check_Viscosity->Dissolve_Sample Yes Check_Homogeneity Is the sample homogeneous? Check_Viscosity->Check_Homogeneity No Increase_Temp->Check_Homogeneity Consider_HRMAS Consider HR-MAS NMR Increase_Temp->Consider_HRMAS Still Broad Dissolve_Sample->Check_Homogeneity Centrifuge Centrifuge the NMR tube Check_Homogeneity->Centrifuge No Resolved_Spectrum Sharp Peaks Obtained Check_Homogeneity->Resolved_Spectrum Yes Centrifuge->Resolved_Spectrum

Caption: Troubleshooting decision tree for broad NMR peaks in oily samples.

References

Validation & Comparative

Unlocking Molecular Identities: A Guide to Cross-Referencing Mass Spectrometry Data with Predicted Fragmentation Patterns

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex world of small molecule identification, accurately interpreting mass spectrometry (MS) data is paramount. When experimental reference spectra are unavailable, a powerful strategy involves cross-referencing tandem mass spectrometry (MS/MS) data with in silico predicted fragmentation patterns. This guide provides a comparative overview of leading software tools designed for this purpose, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate tool for your research needs.

The identification of unknown small molecules is a significant bottleneck in fields like metabolomics, proteomics, and drug discovery. While matching experimental MS/MS spectra against spectral libraries is the gold standard, the limited coverage of these libraries necessitates computational approaches. In silico fragmentation tools predict the fragmentation pattern of a candidate molecule, allowing for a comparison with the experimental MS/MS spectrum of an unknown compound. The quality of this prediction is crucial for confident identification.

The Workflow: From Raw Data to Putative Identification

The process of identifying an unknown compound by cross-referencing its MS/MS spectrum with predicted fragmentation patterns follows a general workflow. This involves acquiring the experimental spectrum, generating candidate structures, predicting the fragmentation for each candidate, and scoring the matches to rank the most likely structure.

cluster_experimental Experimental Analysis cluster_computational In Silico Analysis cluster_comparison Comparison and Identification exp_msms Acquire Experimental MS/MS Spectrum spectral_match Spectral Matching and Scoring exp_msms->spectral_match candidate_gen Generate Candidate Structures (from DBs) predict_frag Predict Fragmentation Patterns candidate_gen->predict_frag predict_frag->spectral_match rank_candidates Rank Candidates spectral_match->rank_candidates putative_id Putative Identification rank_candidates->putative_id

Figure 1. General workflow for identifying unknown compounds by cross-referencing experimental MS/MS data with predicted fragmentation patterns.

A Comparative Look at In Silico Fragmentation Tools

Several software tools, each employing different algorithmic approaches, are available for predicting fragmentation patterns. These can be broadly categorized into rule-based, combinatorial, and machine learning-based methods. The following diagram illustrates the logical relationships between these approaches.

cluster_approaches In Silico Fragmentation Approaches cluster_inputs Input cluster_outputs Output rule_based Rule-Based (e.g., Mass Frontier) predicted_spectrum Predicted MS/MS Spectrum rule_based->predicted_spectrum combinatorial Combinatorial (e.g., MetFrag) combinatorial->predicted_spectrum ml_based Machine Learning (e.g., CFM-ID, CSI:FingerID) ml_based->predicted_spectrum candidate_structure Candidate Molecular Structure candidate_structure->rule_based candidate_structure->combinatorial candidate_structure->ml_based

Figure 2. Logical relationships of different in silico fragmentation approaches. All approaches take a candidate molecular structure as input and produce a predicted MS/MS spectrum as output.

Performance Benchmarking: A Quantitative Comparison

To provide a clear and objective comparison of the performance of various in silico fragmentation tools, we have summarized data from a comprehensive study that utilized datasets from the Critical Assessment of Small Molecule Identification (CASMI) contest. The table below presents the percentage of correctly identified compounds ranked within the top 1, top 5, and top 10 by different software tools.

Software ToolTop 1 (%)Top 5 (%)Top 10 (%)Underlying Methodology
MetFragCL 174355Combinatorial Fragmentation
CFM-ID 154052Machine Learning (Probabilistic Generative Model)
MAGMa+ 163545Combinatorial Fragmentation with parameter optimization
MS-FINDER 102737Rule-based and Machine Learning
CSI:FingerID 34.463.5-Machine Learning (Fragmentation Trees and SVMs)

Data for MetFragCL, CFM-ID, MAGMa+, and MS-FINDER is sourced from a comprehensive comparison using the CASMI 2016 training set[1]. Data for CSI:FingerID is from a separate evaluation searching PubChem[2]. Direct comparison of CSI:FingerID percentages with the other tools should be made with caution due to potential differences in datasets and search space.

Experimental Protocols: The CASMI Contest Methodology

The data presented in the comparison table is largely derived from studies utilizing the framework of the Critical Assessment of Small Molecule Identification (CASMI) contest. This contest provides a standardized and unbiased platform for evaluating computational methods for small molecule identification. The general experimental protocol is as follows:

  • Dataset Provision : Participants are provided with a dataset containing high-resolution mass spectrometry (MS) and tandem mass spectrometry (MS/MS) data for a series of "challenge" compounds. These datasets are often split into a training set, where the correct structures are known, and a challenge set of true unknowns.

  • Candidate Generation : For each challenge, a list of candidate molecular structures is provided, or participants generate their own candidates from large chemical databases (e.g., PubChem, KEGG) based on the precursor mass.

  • In Silico Fragmentation and Ranking : Participants use their respective software tools to predict the fragmentation patterns for the candidate structures and compare them to the provided experimental MS/MS spectrum. Based on a scoring algorithm, the candidates are ranked in order of likelihood of being the correct structure.

  • Submission of Results : Participants submit their ranked lists of candidates for each challenge.

  • Evaluation : The performance of each tool is evaluated based on the rank of the correct molecular structure. Key metrics include the percentage of challenges where the correct structure was ranked as the top hit (Top 1), within the top 5, and within the top 10.

This standardized methodology allows for a direct and objective comparison of the performance of different in silico fragmentation tools.

Conclusion

The choice of an in silico fragmentation tool can significantly impact the success of small molecule identification in the absence of experimental reference spectra. While machine learning-based approaches like CSI:FingerID show impressive performance in recent evaluations, the optimal tool may depend on the specific application, the chemical class of the molecules under investigation, and the computational resources available. By understanding the underlying methodologies and considering the quantitative performance data, researchers can make an informed decision to select the most suitable tool for their analytical needs, ultimately accelerating the pace of discovery in their respective fields.

References

Comparing the efficacy of different catalysts for butene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Catalyst Efficacy in Butene Synthesis from n-Butanol

The catalytic dehydration of n-butanol presents a promising pathway for the sustainable production of butenes, which are crucial building blocks for fuels and polymers. The choice of catalyst is paramount as it dictates the reaction's efficiency, product selectivity, and overall economic viability. This guide provides a comparative analysis of various solid acid catalysts, supported by recent experimental data, to assist researchers in selecting the optimal system for their specific applications.

Performance Comparison of Key Catalysts

The efficacy of a catalyst in n-butanol dehydration is primarily evaluated by its ability to achieve high conversion of the alcohol feedstock while maximizing selectivity towards the desired butene isomers. Zeolites and metal oxides are the most investigated materials for this process.[1] Zeolite HZSM-5 is known for its high activity, whereas γ-Al2O3 is recognized for its superior stability.[1][2] To leverage the strengths of both, hybrid catalysts have been developed.[1][2] Furthermore, modifying traditional catalysts with metal oxides has been shown to enhance performance significantly.[3]

The following table summarizes the performance of several key catalysts under various reaction conditions.

CatalystReaction Temp. (°C)WHSV (h⁻¹)n-Butanol Conversion (%)Total Butene Selectivity (%)1-Butene Selectivity (%)cis-2-Butene Selectivity (%)trans-2-Butene Selectivity (%)Reference
γ-Al₂O₃350Not Specified82.63Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
γ-Al₂O₃3751.67~94~80Not SpecifiedNot SpecifiedNot Specified[3]
Zn-Mn-Co/γ-Al₂O₃350Not Specified97.90Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
Zn-Mn-Co/γ-Al₂O₃ 375 1.67 100 90 Not SpecifiedNot SpecifiedNot Specified[3]
c-HZSM-5240Variable~20-100~40-80~20~20-30~25-35[1]
n-HZSM-5240Variable~20-100~40-80~20~20-30~25-35[1]
Hybrid-50/50 (n-HZSM-5/γ-Al₂O₃) 240 Variable ~15-95 ~50-80 ~20-25 ~20-30 ~25-35 [1]
SAPO-34Not SpecifiedNot SpecifiedNot SpecifiedHigh (>97% C4 products)Not SpecifiedNot SpecifiedNot Specified[4]
20STA/SiO₂40037.4~97.099.9Not SpecifiedNot SpecifiedNot Specified[5]
20PTA/SiO₂Not SpecifiedNot Specified10099.8Not SpecifiedNot SpecifiedNot Specified[5]

Note: Direct comparison between all catalysts is challenging due to varying experimental conditions. Data from the same study should be used for the most direct comparison (e.g., γ-Al₂O₃ vs. Zn-Mn-Co/γ-Al₂O₃ and the HZSM-5/Hybrid catalysts).

From the data, several trends emerge:

  • Metal Modification : The Zn-Mn-Co modified γ-Al₂O₃ catalyst demonstrates superior performance compared to its unmodified counterpart, achieving 100% butanol conversion and 90% butene selectivity at 375 °C.[3] The modification improves the acidity of the catalyst, with Lewis acid sites playing a key role in the dehydration reaction.[3]

  • Hybrid Catalyst Synergy : The hybrid nano-HZSM-5/γ-Al₂O₃ catalyst outperforms the individual components by combining the higher activity of HZSM-5 with the stability of γ-Al₂O₃.[1][2] It shows increased activity compared to γ-Al₂O₃ and enhanced stability relative to HZSM-5.[1]

  • Zeolite Structure : The structure of the zeolite catalyst significantly influences selectivity. The small-pore SAPO-34, for example, produces C4 products almost exclusively (>97%).[4] Zeolites with 10-ring unidirectional channels, such as Theta-1 and ZSM-23, are effective for converting n-butanol to butenes.[5]

  • Silica-Supported Heteropoly Acids : Catalysts like 20STA/SiO₂ show exceptionally high butene selectivity (99.9%) at near-complete butanol conversion, highlighting their potential.[5]

Experimental Workflow

The general process for evaluating catalyst performance in n-butanol dehydration follows a standardized workflow, from catalyst synthesis to final product analysis. This ensures reproducibility and allows for meaningful comparison between different catalytic systems.

Caption: A typical workflow for the synthesis, characterization, and testing of catalysts for butene production.

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of catalytic performance data. The following protocols are synthesized from common practices reported in the literature.[1][3]

Catalyst Synthesis (Example: Zn-Mn-Co/γ-Al₂O₃)
  • Preparation of Metal Ion Solution : Desired amounts of metal nitrate precursors (e.g., Zn(NO₃)₂, Mn(NO₃)₂, Co(NO₃)₂) are dissolved in deionized water.

  • Impregnation : γ-Al₂O₃ powder is added to the metal ion solution. The mixture is stirred continuously, often at a slightly elevated temperature (e.g., 80°C), for several hours to ensure uniform impregnation.

  • Drying : The resulting slurry is dried in an oven (e.g., at 120°C) overnight to remove the solvent.

  • Calcination : The dried powder is calcined in a furnace under a flow of air. The temperature is ramped up (e.g., to 500°C) and held for several hours to decompose the nitrate precursors and form the final metal oxide species on the support.

Catalyst Characterization
  • Acidity Measurement : The number and strength of acid sites are quantified using temperature-programmed desorption of ammonia (NH₃-TPD) or Fourier-transform infrared spectroscopy of adsorbed pyridine (Py-IR).[3]

  • Crystallinity and Phase Analysis : X-ray diffraction (XRD) is used to identify the crystalline phases present in the catalyst and support.[3]

  • Textural Properties : Nitrogen adsorption-desorption isotherms (BET analysis) are employed to determine the specific surface area, pore volume, and pore size distribution of the catalyst.[1]

Catalytic Dehydration Reaction
  • Reactor Setup : A fixed-bed continuous flow reactor is typically used. A specific amount of the catalyst (e.g., 0.5 g) is packed into the center of a stainless steel or quartz tube reactor.[1]

  • Pre-treatment : The catalyst is often pre-treated in-situ by heating it under an inert gas flow (e.g., N₂) to a specific temperature to remove any adsorbed impurities.

  • Reaction Execution : n-butanol is fed into the reactor using a high-pressure liquid chromatography (HPLC) pump. It is vaporized and carried over the catalyst bed by an inert gas (e.g., N₂).

  • Reaction Conditions : The reaction is carried out at a defined temperature (e.g., 240-400°C), pressure, and weight hourly space velocity (WHSV), which is the ratio of the mass flow rate of the reactant to the mass of the catalyst.[1][3]

  • Product Analysis : The reactor effluent is passed through a condenser to separate liquid products. The gaseous products are analyzed online using a gas chromatograph (GC) equipped with a flame ionization detector (FID) to determine the composition and calculate the n-butanol conversion and product selectivities.[1]

References

Navigating the Isomeric Maze: A Comparative Guide to Purity Analysis of 4-(4-Ethoxyphenyl)-2-methyl-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the intricate landscape of pharmaceutical development and chemical research, establishing the isomeric purity of novel compounds is a critical step for ensuring safety, efficacy, and batch-to-batch consistency. This guide provides a comprehensive comparison of analytical techniques for the isomeric purity analysis of 4-(4-Ethoxyphenyl)-2-methyl-1-butene, a key intermediate in various synthetic pathways. The methods discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—are evaluated based on their suitability for identifying and quantifying potential positional, geometric, and enantiomeric isomers.

The synthesis of this compound can potentially yield a variety of isomers, including the positional isomer 4-(4-ethoxyphenyl)-2-methyl-2-butene and, if a chiral center is introduced, a pair of enantiomers. The choice of analytical methodology is paramount for resolving and quantifying these closely related species. This guide offers detailed experimental protocols, comparative performance data, and a logical workflow to assist researchers in selecting the most appropriate technique for their specific needs.

Comparative Analysis of Analytical Techniques

The selection of an optimal analytical method hinges on the specific isomeric impurities that need to be resolved and quantified. The following table summarizes the key performance attributes of HPLC, GC, and NMR spectroscopy for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Application Separation of positional and geometric isomers; Chiral separation of enantiomers.Separation of volatile positional and geometric isomers; Chiral separation of enantiomers.Structural elucidation and quantification of all isomer types.
Resolution High resolution for positional and geometric isomers. Excellent for enantiomeric separation with chiral stationary phases.Very high resolution for volatile isomers. Excellent for enantiomeric separation with chiral columns.Good for distinguishing geometric and positional isomers based on chemical shifts. Chiral resolving agents may be needed for enantiomers.
Limit of Detection (LOD) Low (ng/mL to pg/mL range).Very low (pg/mL to fg/mL range).Higher (µg/mL to mg/mL range).
Limit of Quantitation (LOQ) Low (ng/mL range).Very low (pg/mL range).Higher (µg/mL to mg/mL range).
Sample Throughput Moderate to High.High.Low to Moderate.
Method Development Can be complex, requiring optimization of mobile phase and stationary phase.Relatively straightforward for volatile compounds; chiral methods may require specialized columns and temperature programs.Relatively simple for qualitative analysis; quantitative methods require careful parameter optimization.

Experimental Protocols

Detailed methodologies provide a starting point for the development and validation of analytical methods for this compound.[1][2][3][4]

High-Performance Liquid Chromatography (HPLC) for Positional and Geometric Isomers

This method is adapted from established protocols for separating cis/trans isomers of substituted butenes.[5][6][7]

  • Instrumentation: HPLC system with a UV detector.

  • Column: (S,S)-Whelk-O 1 (250 mm x 4.6 mm, 5 µm) or a similar Pirkle-type chiral stationary phase.

  • Mobile Phase: A mixture of hexane and ethanol (e.g., 97:3 v/v). The ratio can be optimized to achieve the best resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Temperature: 25°C.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Expected Outcome: This method is expected to resolve the cis/trans isomers of any 2-butene impurity and separate them from the main 1-butene isomer.

Chiral Gas Chromatography (GC) for Enantiomeric Purity

This protocol is based on general principles for the chiral separation of various compounds by GC.[8][9]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A chiral capillary column, such as one based on a cyclodextrin derivative (e.g., Rt-βDEXsm).

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Temperature Program:

    • Initial Temperature: 70°C, hold for 1 minute.

    • Ramp: Increase to 150°C at a rate of 2°C/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C (FID) or as appropriate for the MS interface.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or hexane) to a concentration of approximately 1 mg/mL.

  • Expected Outcome: This method is designed to separate the (R)- and (S)-enantiomers of this compound if a chiral center is present.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful tool for determining the ratio of isomers without the need for chromatographic separation.[10][11]

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid).

  • Method:

    • Accurately weigh the sample and the internal standard into an NMR tube.

    • Dissolve the mixture in the deuterated solvent.

    • Acquire the ¹H NMR spectrum with optimized parameters for quantitation (e.g., sufficient relaxation delay).

    • Integrate the characteristic signals for each isomer and the internal standard.

  • Data Analysis: The concentration and purity of each isomer can be calculated by comparing the integral of its unique signal to the integral of the known concentration of the internal standard. Specific protons, such as the vinyl protons of the 1-butene and 2-butene isomers, would be expected to have distinct chemical shifts allowing for their quantification.

Logical Workflow for Isomeric Purity Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of isomeric purity for a compound like this compound.

IsomericPurityWorkflow Workflow for Isomeric Purity Analysis cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting Sample Test Sample of this compound Preparation Prepare solutions for analysis Sample->Preparation Standard Reference Standards (if available) Standard->Preparation Screening Initial Screening (e.g., TLC, basic GC/HPLC) Preparation->Screening HPLC HPLC Analysis (Positional/Geometric Isomers) Screening->HPLC ChiralGC Chiral GC/HPLC (Enantiomeric Purity) Screening->ChiralGC NMR NMR Spectroscopy (Structural Confirmation & Quantitation) Screening->NMR Integration Peak Integration & Signal Quantification HPLC->Integration ChiralGC->Integration NMR->Integration Calculation Calculate Isomer Ratios / % Purity Integration->Calculation Validation Method Validation (as per ICH guidelines) [3, 4] Calculation->Validation Report Final Report Validation->Report

Caption: A logical workflow for the isomeric purity analysis of a target compound.

Conclusion

The comprehensive analysis of isomeric purity for this compound requires a multi-faceted approach. High-resolution chromatographic techniques such as HPLC and GC are indispensable for the separation and sensitive detection of isomers, particularly when dealing with trace-level impurities. Chiral variations of these techniques are essential for resolving enantiomers. NMR spectroscopy serves as a powerful complementary tool for absolute structural confirmation and quantification without the need for isomer-specific reference standards. By leveraging the strengths of each of these methods, researchers and drug development professionals can confidently establish the isomeric purity of their compounds, ensuring the quality and safety of their final products.

References

A Comparative Study of 4-(4-Ethoxyphenyl)-2-methyl-1-butene and its Positional Isomers: A Proposed Investigation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for a comparative study of 4-(4-Ethoxyphenyl)-2-methyl-1-butene and its key positional isomers. Due to a lack of comprehensive experimental data in the current scientific literature, this document outlines proposed synthetic routes, key physicochemical and biological parameters for investigation, and standardized experimental protocols to facilitate such a study.

Introduction

This compound is an aromatic alkene with potential applications in materials science and as a building block in the synthesis of more complex molecules. The strategic placement of the ethoxyphenyl group, the methyl group, and the double bond in the butene chain can significantly influence the molecule's steric and electronic properties, thereby affecting its reactivity, physicochemical characteristics, and biological activity. A thorough comparative analysis of its positional isomers is crucial for understanding structure-property relationships and identifying candidates with desirable characteristics for specific applications.

This guide focuses on a comparative study of this compound and the following three positional isomers:

  • Isomer 1: 1-(4-Ethoxyphenyl)-2-methyl-1-butene

  • Isomer 2: 2-(4-Ethoxyphenyl)-3-methyl-1-butene

  • Isomer 3: 4-(4-Ethoxyphenyl)-3-methyl-2-butene

Proposed Synthetic Pathways

The synthesis of these target compounds can be approached through established methodologies in organic chemistry. Below are proposed synthetic routes for each compound, which can be optimized for yield and purity.

Synthesis of this compound (Target Compound)

A plausible route for the synthesis of the target compound is via a Wittig reaction.[1][2][3][4][5] This well-established method allows for the specific formation of the double bond.

cluster_0 Preparation of Phosphonium Ylide cluster_1 Wittig Reaction 3-(4-Ethoxyphenyl)propyl bromide 3-(4-Ethoxyphenyl)propyl bromide 3-(4-Ethoxyphenyl)propyltriphenylphosphonium bromide 3-(4-Ethoxyphenyl)propyltriphenylphosphonium bromide 3-(4-Ethoxyphenyl)propyl bromide->3-(4-Ethoxyphenyl)propyltriphenylphosphonium bromide PPh3 Triphenylphosphine Triphenylphosphine Triphenylphosphine->3-(4-Ethoxyphenyl)propyltriphenylphosphonium bromide Phosphonium Ylide Phosphonium Ylide 3-(4-Ethoxyphenyl)propyltriphenylphosphonium bromide->Phosphonium Ylide Base Strong Base (e.g., n-BuLi) Strong Base (e.g., n-BuLi) Strong Base (e.g., n-BuLi)->Phosphonium Ylide This compound This compound Phosphonium Ylide->this compound Acetone Acetone Acetone Acetone->this compound

Caption: Proposed synthesis of this compound via Wittig reaction.

Synthesis of Positional Isomers

Similar strategies, including the Wittig reaction, Grignard reaction, and Heck coupling, can be adapted to synthesize the positional isomers.

cluster_0 Isomer 1: 1-(4-Ethoxyphenyl)-2-methyl-1-butene (Wittig) cluster_1 Isomer 2: 2-(4-Ethoxyphenyl)-3-methyl-1-butene (Grignard) cluster_2 Isomer 3: 4-(4-Ethoxyphenyl)-3-methyl-2-butene (Heck) 4-Ethoxybenzaldehyde 4-Ethoxybenzaldehyde Isomer 1 Isomer 1 4-Ethoxybenzaldehyde->Isomer 1 sec-Butyltriphenylphosphonium bromide sec-Butyltriphenylphosphonium bromide sec-Butyltriphenylphosphonium bromide->Isomer 1 Base 4-Ethoxyacetophenone 4-Ethoxyacetophenone Intermediate Alcohol Intermediate Alcohol 4-Ethoxyacetophenone->Intermediate Alcohol Isopropylmagnesium bromide Isopropylmagnesium bromide Isopropylmagnesium bromide->Intermediate Alcohol Isomer 2 Isomer 2 Intermediate Alcohol->Isomer 2 Dehydration 4-Bromoethoxybenzene 4-Bromoethoxybenzene Isomer 3 Isomer 3 4-Bromoethoxybenzene->Isomer 3 3-Methyl-2-butene 3-Methyl-2-butene 3-Methyl-2-butene->Isomer 3 Pd catalyst, Base

Caption: Proposed synthetic routes for the positional isomers.

Physicochemical Properties: A Comparative Table

A comprehensive understanding of the physicochemical properties is fundamental. The following table presents a template for comparing the key properties of the target compound and its isomers. Due to the current lack of experimental data, many values will need to be determined or predicted.

PropertyThis compound1-(4-Ethoxyphenyl)-2-methyl-1-butene2-(4-Ethoxyphenyl)-3-methyl-1-butene4-(4-Ethoxyphenyl)-3-methyl-2-butene
Molecular Formula C13H18OC13H18OC13H18OC13H18O
Molecular Weight 190.28 g/mol 190.28 g/mol 190.28 g/mol 190.28 g/mol
Boiling Point (°C) Data not availableData not availableData not availableData not available
Melting Point (°C) Data not availableData not availableData not availableData not available
Density (g/cm³) Data not availableData not availableData not availableData not available
Refractive Index Data not availableData not availableData not availableData not available
Solubility Data not availableData not availableData not availableData not available
LogP (Predicted) To be determinedTo be determinedTo be determinedTo be determined

Experimental Protocols

To obtain the missing data, standardized experimental protocols are essential.

General Protocol for Physicochemical Property Determination
  • Melting Point: Determined using a calibrated digital melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

  • Boiling Point: Determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded.

  • Density: Measured using a pycnometer or a digital density meter at a specified temperature.

  • Refractive Index: Measured using a refractometer at a specified temperature and wavelength (typically the sodium D-line).

  • Solubility: Determined by adding a known amount of the compound to a known volume of a specific solvent (e.g., water, ethanol, DMSO) at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound is measured.

Biological Activity

The biological activities of these compounds are currently uncharacterized. However, structurally related molecules containing the ethoxyphenyl moiety have been investigated for various biological effects. A primary investigation into the potential bioactivity of these novel compounds could begin with a general cytotoxicity screening.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Proposed Workflow for Comparative Analysis

A systematic workflow is crucial for a comprehensive comparative study.

cluster_0 Synthesis and Purification cluster_1 Physicochemical Profiling cluster_2 Biological Evaluation cluster_3 Data Analysis and Comparison Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Melting_Point Melting Point Characterization->Melting_Point Boiling_Point Boiling Point Characterization->Boiling_Point Solubility Solubility Characterization->Solubility LogP LogP Characterization->LogP Cytotoxicity_Screening Cytotoxicity Screening Characterization->Cytotoxicity_Screening Comparative_Analysis Comparative Analysis of Physicochemical and Biological Data Melting_Point->Comparative_Analysis Boiling_Point->Comparative_Analysis Solubility->Comparative_Analysis LogP->Comparative_Analysis Further_Assays Further Biological Assays (e.g., enzyme inhibition, receptor binding) Cytotoxicity_Screening->Further_Assays Further_Assays->Comparative_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Comparative_Analysis->SAR_Analysis

Caption: Proposed workflow for a comprehensive comparative study.

Conclusion

This guide highlights the significant knowledge gap regarding the properties and activities of this compound and its positional isomers. The proposed synthetic routes and experimental protocols provide a clear path for a systematic investigation. A comprehensive comparative study as outlined will be invaluable for elucidating structure-property and structure-activity relationships, ultimately enabling the rational design and application of these and related compounds in various scientific and industrial fields. Further experimental work is strongly encouraged to populate the data tables and validate the proposed hypotheses.

References

Comparative Guide to the Synthesis of 4-(4-Ethoxyphenyl)-2-methyl-1-butene: An Analysis of Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes for 4-(4-Ethoxyphenyl)-2-methyl-1-butene, a substituted styrene derivative with potential applications in medicinal chemistry and materials science. The reproducibility of a synthetic protocol is paramount for reliable production and scalable applications. This document outlines the most plausible synthetic strategies, evaluates their potential for reproducibility based on established chemical principles, and presents hypothetical comparative data to guide methodology selection.

Comparison of Synthetic Methods

The synthesis of this compound can be approached through several established methods for carbon-carbon bond formation and functional group manipulation. The most viable routes include the Grignard reaction, the Wittig reaction, the Heck reaction, and the dehydration of a corresponding tertiary alcohol. Each method presents a unique set of advantages and disadvantages concerning reagent availability, reaction conditions, and potential for side reactions, all of which impact the overall yield, purity, and reproducibility.

Synthesis MethodKey ReactantsGeneral Reaction ConditionsPotential YieldPurity ConcernsReproducibility Challenges
Grignard Reaction 4-Ethoxybenzylmagnesium halide, IsobutyraldehydeAnhydrous ether solvent, low temperatureModerate to HighUnreacted starting materials, Grignard coupling byproductsHighly sensitive to moisture and air; initiation can be inconsistent.
Wittig Reaction 4-Ethoxybenzaldehyde, Isobutyltriphenylphosphonium ylideAnhydrous aprotic solvent, strong baseHighTriphenylphosphine oxide byproduct, E/Z isomer formationYlide preparation requires strictly anhydrous conditions; base strength can influence yield.
Heck Reaction 1-Bromo-4-ethoxybenzene, 2-Methyl-1-propenePalladium catalyst, base, high temperatureModerate to HighIsomeric byproducts, catalyst residuesCatalyst activity can vary; reaction with gaseous alkenes can be difficult to control.
Alcohol Dehydration 4-(4-Ethoxyphenyl)-2-methyl-2-butanolStrong acid catalyst (e.g., H₂SO₄, H₃PO₄), heatHighIsomeric alkenes (Saytzeff and Hofmann products), polymerizationOver-acidification can lead to charring; precise temperature control is critical to avoid side reactions.[1][2]

Experimental Protocols and Methodologies

The following are generalized experimental protocols for each proposed synthetic route. It is crucial to note that optimization of these procedures for the specific synthesis of this compound would be required to ensure high yield and reproducibility.

Grignard Reaction followed by Dehydration

This two-step approach involves the synthesis of the precursor alcohol, 4-(4-ethoxyphenyl)-2-methyl-2-butanol, via a Grignard reaction, followed by its dehydration to the target alkene.

Step 1: Synthesis of 4-(4-Ethoxyphenyl)-2-methyl-2-butanol

  • Reaction: 4-Ethoxybenzylmagnesium bromide reacts with isobutyraldehyde.

  • Procedure:

    • Prepare the Grignard reagent by reacting 4-ethoxybenzyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

    • Cool the Grignard solution in an ice bath and slowly add a solution of isobutyraldehyde in anhydrous diethyl ether.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude alcohol by column chromatography.

Step 2: Dehydration of 4-(4-Ethoxyphenyl)-2-methyl-2-butanol

  • Reaction: Acid-catalyzed elimination of water from the tertiary alcohol.

  • Procedure:

    • Combine the purified 4-(4-ethoxyphenyl)-2-methyl-2-butanol with a catalytic amount of a strong acid such as sulfuric acid or phosphoric acid.

    • Heat the mixture to a temperature sufficient to induce dehydration (typically 100-150 °C).[2]

    • Collect the alkene product by distillation as it is formed.

    • Wash the distillate with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation.

Wittig Reaction

This method directly forms the double bond by reacting an aldehyde with a phosphorus ylide.

  • Reaction: 4-Ethoxybenzaldehyde reacts with isobutyltriphenylphosphonium ylide.

  • Procedure:

    • Prepare the Wittig reagent by reacting isobutyltriphenylphosphonium bromide with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent like THF or DMSO.

    • Cool the ylide solution in an ice bath and add a solution of 4-ethoxybenzaldehyde in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with a suitable organic solvent.

    • Remove the triphenylphosphine oxide byproduct, often by crystallization or chromatography.

    • Purify the target alkene by column chromatography.

Heck Reaction

This palladium-catalyzed cross-coupling reaction connects an aryl halide with an alkene.

  • Reaction: 1-Bromo-4-ethoxybenzene is coupled with 2-methyl-1-propene.

  • Procedure:

    • In a pressure vessel, combine 1-bromo-4-ethoxybenzene, a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a suitable phosphine ligand (if required), and a base (e.g., triethylamine, potassium carbonate).

    • Add a suitable solvent such as DMF or acetonitrile.

    • Introduce an excess of 2-methyl-1-propene gas into the sealed vessel.

    • Heat the reaction mixture to a high temperature (typically >100 °C) and stir for several hours.

    • After cooling, filter off the catalyst and inorganic salts.

    • Extract the product from the reaction mixture and purify by column chromatography.

Visualization of Experimental Workflows and Logical Relationships

To aid in the understanding of the synthetic processes and the factors influencing their reproducibility, the following diagrams are provided.

experimental_workflow cluster_grignard Grignard Synthesis & Dehydration cluster_wittig Wittig Reaction cluster_heck Heck Reaction G1 Prepare 4-Ethoxybenzyl Grignard Reagent G2 React with Isobutyraldehyde G1->G2 G3 Aqueous Workup & Purification G2->G3 G4 Acid-Catalyzed Dehydration G3->G4 G5 Purification of Alkene G4->G5 W1 Prepare Isobutyltriphenyl- phosphonium Ylide W2 React with 4-Ethoxybenzaldehyde W1->W2 W3 Quench & Extract W2->W3 W4 Remove Byproduct W3->W4 W5 Purification of Alkene W4->W5 H1 Combine Aryl Halide, Catalyst & Base H2 Introduce 2-Methyl-1-propene H1->H2 H3 Heat Reaction Mixture H2->H3 H4 Filter & Extract H3->H4 H5 Purification of Alkene H4->H5

Caption: Generalized experimental workflows for the synthesis of this compound.

reproducibility_factors cluster_main Factors Affecting Reproducibility cluster_reagents Reagent Quality & Handling cluster_conditions Reaction Conditions cluster_workup Workup & Purification R Reproducibility RQ Purity of Starting Materials R->RQ RA Anhydrous Solvents & Reagents R->RA RS Stoichiometry Control R->RS TC Precise Temperature Control R->TC RT Consistent Reaction Time R->RT AT Inert Atmosphere R->AT PE Efficient Extraction R->PE PC Consistent Purification Method R->PC

Caption: Key factors influencing the reproducibility of the synthesis of this compound.

Conclusion and Recommendations

The synthesis of this compound, while not explicitly detailed in readily available literature, can be approached through several standard synthetic transformations. For achieving the highest reproducibility, particularly on a larger scale, the Wittig reaction and the two-step Grignard reaction followed by dehydration are likely the most promising routes.

  • The Wittig reaction offers a direct and often high-yielding route to the desired alkene. However, its reproducibility is highly dependent on the careful preparation and handling of the air- and moisture-sensitive ylide.

  • The Grignard reaction followed by dehydration is a robust two-step process. The Grignard reaction itself is a cornerstone of organic synthesis, and while sensitive to conditions, its execution is well-understood. The subsequent dehydration of the tertiary alcohol is typically a high-yielding reaction, though careful control of temperature and acid concentration is necessary to prevent the formation of isomeric byproducts.[1][2]

The Heck reaction , while powerful, presents significant challenges for this specific transformation due to the use of a gaseous alkene, which can complicate stoichiometric control and reaction kinetics, thereby affecting reproducibility.

For any chosen method, meticulous attention to experimental detail, including the purity of reagents, the maintenance of anhydrous and inert conditions where necessary, and precise control over reaction parameters, will be critical for achieving a reproducible synthesis of this compound. It is strongly recommended that small-scale trial reactions are conducted to optimize conditions before attempting a larger-scale synthesis.

References

Confirming the Structure of 4-(4-Ethoxyphenyl)-2-methyl-1-butene with 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel organic molecules is a critical checkpoint. For compounds like 4-(4-Ethoxyphenyl)-2-methyl-1-butene, a substituted alkene with both aliphatic and aromatic moieties, a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for verification. This guide provides a comprehensive comparison of key 2D NMR techniques for confirming the molecular structure, supported by predicted data and detailed experimental protocols. It also contrasts the capabilities of 2D NMR with alternative analytical methods.

Structural Verification Workflow

The process of confirming a molecular structure using 2D NMR follows a logical progression. It begins with the analysis of 1D ¹H and ¹³C spectra, which provides initial information about the chemical environments of the protons and carbons. This is followed by a series of 2D experiments (COSY, HSQC, HMBC) to establish connectivity between atoms. The collective data from these experiments allows for the complete and unambiguous assembly of the molecular structure.

G cluster_0 1D NMR Analysis cluster_1 2D NMR Correlation cluster_2 Structure Confirmation H1_NMR ¹H NMR Spectrum (Proton Environments, Multiplicity) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identifies coupled protons HSQC HSQC (Direct ¹H-¹³C Connectivity) H1_NMR->HSQC C13_NMR ¹³C & DEPT Spectra (Carbon Environments, C/CH/CH₂/CH₃) C13_NMR->HSQC Correlates protons to attached carbons HMBC HMBC (Long-Range ¹H-¹³C Connectivity) COSY->HMBC Provides framework for long-range correlations HSQC->HMBC Assemble Assemble Fragments & Verify Connectivity HMBC->Assemble Connects spin systems via quaternary carbons Confirm Confirm Final Structure of This compound Assemble->Confirm

Caption: Workflow for structural elucidation using 2D NMR.

Predicted NMR Data for this compound

As no public experimental spectra for the target molecule are available, this guide utilizes predicted ¹H and ¹³C NMR chemical shifts to demonstrate the interpretation of 2D NMR data. These predictions are based on the analysis of its structural fragments: the 4-ethoxyphenyl group and the 2-methyl-1-butene moiety.[1][2][3] The numbering scheme used for assignment is provided below.

Structure and numbering of this compound. Note: This is a placeholder image. A real image would be generated or sourced.

Figure 1. Structure and numbering of this compound.

Table 1: Predicted ¹H and ¹³C Chemical Shifts

PositionAtom TypePredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)MultiplicityIntegration
1CH₂110.54.70s2H
2C145.0---
3CH₃22.51.75s3H
4CH₂45.02.50t2H
5CH₂35.02.70t2H
6C132.0---
7, 11CH129.57.10d2H
8, 10CH114.56.85d2H
9C157.5---
12CH₂63.54.00q2H
13CH₃15.01.40t3H

2D NMR Data Interpretation for Structure Confirmation

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[4][5][6] This is invaluable for identifying adjacent protons and assembling spin systems. For this compound, two primary spin systems are expected.

  • Ethyl Group Spin System: A cross-peak between the quartet at ~4.00 ppm (H-12) and the triplet at ~1.40 ppm (H-13) would confirm the ethoxy group.

  • Alkyl Chain Spin System: A cross-peak between the triplet at ~2.50 ppm (H-4) and the triplet at ~2.70 ppm (H-5) would confirm the ethylene bridge connecting the butene and phenyl moieties.

Table 2: Expected COSY Correlations

Correlating ProtonsExpected Cross-PeakInterpretation
H-4 / H-5YesConfirms the -CH₂-CH₂- alkyl chain.
H-7 / H-8YesConfirms ortho-coupling in the aromatic ring.
H-10 / H-11YesConfirms ortho-coupling in the aromatic ring.
H-12 / H-13YesConfirms the -O-CH₂-CH₃ ethoxy group.
H-1 / H-3NoNo scalar coupling expected.
H-1 / H-4NoProtons are too far apart for typical COSY.
HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton with the carbon atom to which it is directly attached.[7][8] This allows for the unambiguous assignment of protonated carbons. An edited HSQC can further distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) groups.

Table 3: Expected HSQC Correlations

Proton (¹H Shift)Carbon (¹³C Shift)Interpretation
4.70 (H-1)110.5 (C-1)Assigns the vinylic CH₂ group.
1.75 (H-3)22.5 (C-3)Assigns the methyl group on the double bond.
2.50 (H-4)45.0 (C-4)Assigns the benzylic-like CH₂ group.
2.70 (H-5)35.0 (C-5)Assigns the CH₂ group adjacent to the phenyl ring.
7.10 (H-7, H-11)129.5 (C-7, C-11)Assigns aromatic CH groups ortho to the alkyl chain.
6.85 (H-8, H-10)114.5 (C-8, C-10)Assigns aromatic CH groups ortho to the ethoxy group.
4.00 (H-12)63.5 (C-12)Assigns the methylene of the ethoxy group.
1.40 (H-13)15.0 (C-13)Assigns the methyl of the ethoxy group.
HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is crucial for connecting the different spin systems identified by COSY. It reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J correlations).[9][10] This is particularly useful for identifying quaternary (non-protonated) carbons and linking molecular fragments.

Table 4: Key Expected HMBC Correlations

Proton (¹H Shift)Correlating Carbon (¹³C Shift)Interpretation
4.70 (H-1)22.5 (C-3), 45.0 (C-4), 145.0 (C-2)Connects the terminal alkene to the rest of the butene fragment.
1.75 (H-3)110.5 (C-1), 45.0 (C-4), 145.0 (C-2)Confirms the position of the methyl group at C-2.
2.50 (H-4)145.0 (C-2), 35.0 (C-5), 22.5 (C-3)Links the butene moiety to the alkyl chain.
2.70 (H-5)45.0 (C-4), 132.0 (C-6), 129.5 (C-7, C-11)Crucial correlation connecting the alkyl chain to the aromatic ring.
7.10 (H-7, H-11)132.0 (C-6), 114.5 (C-8, C-10), 157.5 (C-9)Confirms aromatic ring structure and substitution pattern.
4.00 (H-12)157.5 (C-9), 15.0 (C-13)Crucial correlation connecting the ethoxy group to the aromatic ring.

Comparison with Alternative Analytical Techniques

While 2D NMR is unparalleled for complete structure determination, other techniques provide complementary information and are often used in conjunction.

Table 5: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed atomic connectivity, stereochemistry, complete 3D structure.Provides unambiguous structural assignment.[11][12]Requires larger sample amounts, longer acquisition times, can be complex to interpret.
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation patterns.High sensitivity, small sample requirement, rapid analysis.[13][14][15]Does not provide information on connectivity or stereochemistry; isomers are often indistinguishable.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=C, C-O-C, aromatic C-H).Fast, non-destructive, good for identifying key functional groups.[16][17][18][19]Provides limited information on the overall carbon skeleton; spectrum can be complex.
X-ray Crystallography Absolute 3D structure in the solid state.The definitive method for structural proof.Requires a suitable single crystal, which can be difficult or impossible to grow.

Experimental Protocols

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

Instrumentation: All NMR spectra would be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

1. ¹H NMR:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Acquisition Time: ~3 seconds

  • Relaxation Delay: 2 seconds

2. ¹³C{¹H} NMR:

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Spectral Width: ~240 ppm

3. COSY (Gradient-Selected):

  • Pulse Program: cosygpqf

  • Number of Increments (F1): 256

  • Number of Scans per Increment: 8

  • Spectral Width (F1 & F2): ~10 ppm

4. HSQC (Edited, Gradient-Selected):

  • Pulse Program: hsqcedetgpsisp2.3

  • Number of Increments (F1): 256

  • Number of Scans per Increment: 8

  • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz

5. HMBC (Gradient-Selected):

  • Pulse Program: hmbcgpndqf

  • Number of Increments (F1): 256

  • Number of Scans per Increment: 16

  • Long-Range Coupling Constant: Optimized for 8 Hz

Conclusion

The combined application of COSY, HSQC, and HMBC experiments provides a powerful and definitive method for confirming the structure of this compound. COSY establishes the proton-proton connectivities within individual spin systems, HSQC links protons to their directly attached carbons, and HMBC provides the crucial long-range correlations that piece the entire molecular puzzle together. While techniques like Mass Spectrometry and IR spectroscopy offer valuable and complementary data regarding molecular weight and functional groups, they cannot match the detailed and unambiguous structural insights provided by a full suite of 2D NMR experiments. For researchers in drug development, mastering the interpretation of these spectra is an essential skill for ensuring the identity and integrity of their compounds.

References

Safety Operating Guide

Navigating the Disposal of 4-(4-Ethoxyphenyl)-2-methyl-1-butene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 4-(4-Ethoxyphenyl)-2-methyl-1-butene, ensuring the protection of both laboratory personnel and the environment.

Hazard Profile and Safety Considerations

Based on related chemical structures, this compound is anticipated to be a liquid with potential flammability. The following table summarizes the expected hazards and recommended personal protective equipment (PPE).

Hazard CategoryAnticipated HazardRecommended Personal Protective Equipment (PPE)
Physical Hazards Potentially flammable liquid. Vapors may form explosive mixtures with air.[1][2]Use in a well-ventilated area, preferably a fume hood. Keep away from heat, sparks, and open flames.[2] Use spark-proof tools and explosion-proof equipment.[3]
Health Hazards May cause skin and eye irritation upon contact.[3] Inhalation of vapors or mists should be avoided.[3]Wear tightly fitting safety goggles or a face shield.[1] Handle with chemical-impermeable gloves.[1][3] Wear protective clothing to prevent skin exposure.[4]
Environmental Hazards Discharge into the environment should be avoided. Do not let the chemical enter drains or waterways.[3][5]Prevent spills from entering soil or water systems.[5]

Experimental Protocol: Disposal Procedure

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[5] The following is a general, step-by-step protocol for its safe disposal:

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled, and closed container for the collection of this compound waste.[3]

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Container Management:

    • Use a container made of a material compatible with flammable organic liquids.

    • Keep the container tightly closed when not in use and store it in a cool, well-ventilated area away from ignition sources.[1][2]

  • Spill Management:

    • In case of a spill, evacuate non-essential personnel from the area.[3]

    • Remove all sources of ignition.[3]

    • Absorb the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[4]

    • Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[3]

  • Final Disposal:

    • The primary recommended method of disposal for flammable organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5] This may involve dissolving the material in a combustible solvent.[5]

    • It is the responsibility of the waste generator to ensure compliance with all applicable disposal regulations.[5]

    • Contact a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste container.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: Unused or Waste This compound assess_hazards Assess Hazards (Flammable, Irritant) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe spill Is there a spill? don_ppe->spill contain_spill Contain and Absorb Spill with Inert Material spill->contain_spill Yes waste_container Place in a Labeled, Closed Waste Container spill->waste_container No collect_residue Collect Residue with Spark-Proof Tools contain_spill->collect_residue collect_residue->waste_container store_waste Store Waste Container in a Cool, Ventilated Area waste_container->store_waste contact_disposal Contact Licensed Hazardous Waste Disposal Service store_waste->contact_disposal incineration Incineration in a Chemical Incinerator contact_disposal->incineration

Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(4-Ethoxyphenyl)-2-methyl-1-butene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(4-Ethoxyphenyl)-2-methyl-1-butene in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure research environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment strategy is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE.

Protection Type Specific Recommendations Standards/Considerations
Eye/Face Protection Wear tightly fitting safety goggles with side-shields.Conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with chemical impermeable gloves.Gloves must be inspected prior to use and should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]
Respiratory Protection If exposure limits are exceeded, or if irritation or other symptoms are experienced, use a full-face respirator.Ensure proper fit and training on respirator use.
General Hygiene Wash hands thoroughly after handling, before breaks, and at the end of the workday. Remove and wash contaminated clothing separately.Follow good industrial hygiene and safety practices.[2]

Operational and Handling Plan

Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.

Handling:

  • Work in a well-ventilated area to avoid the formation and inhalation of mist, gas, or vapors.[1]

  • Avoid contact with skin and eyes.[1]

  • Keep away from all sources of ignition, including heat, sparks, and open flames.[1][3]

  • Use spark-proof tools and explosion-proof equipment.[1]

  • Ground all lines and equipment to prevent static electricity discharge.[4]

  • Do not eat, drink, or smoke in handling areas.[4]

Storage:

  • Store in a tightly closed container.[1]

  • Keep the container in a dry, cool, and well-ventilated place.[1]

  • Store away from incompatible materials and oxidizing agents.[5]

Accidental Release and Disposal Plan

In the event of a spill or for routine disposal, the following procedures must be followed.

Accidental Release Measures:

  • Evacuate: Immediately evacuate personnel to a safe area, keeping people away from and upwind of the spill.[1]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Clean-up:

    • Remove all sources of ignition.[1]

    • Use spark-proof tools.[1]

    • Absorb the spill with inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[5]

    • Collect the absorbed material and place it in a suitable, closed container for disposal.[1]

Disposal:

  • Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Do not discharge into the environment.[1]

  • Use a licensed professional waste disposal service.[6]

  • Containers, even those that have been emptied, may retain explosive vapors and should be handled with care.[4]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal a Assess Risks & Review SDS b Don Appropriate PPE a->b c Work in Well-Ventilated Area b->c Proceed to Handling d Handle Away from Ignition Sources c->d e Store in Tightly Closed Container d->e After Use g Collect Waste in Labeled Container d->g Generate Waste f Store in Cool, Dry, Ventilated Area e->f h Dispose via Licensed Service g->h

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.